Technical Documentation Center

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride
  • CAS: 1050214-65-7

Core Science & Biosynthesis

Foundational

N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride: Biological Targets, Mechanisms, and Assay Methodologies

Executive Summary N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-7) is a specialized synthetic small molecule belonging to the cyclopropanamine class of epigenetic modulators[1]. Derived from the core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-7) is a specialized synthetic small molecule belonging to the cyclopropanamine class of epigenetic modulators[1]. Derived from the core scaffold of tranylcypromine (TCP)—a classic monoamine oxidase (MAO) inhibitor—N-alkylated and N-benzylated cyclopropanamines have emerged as highly potent, mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[2]. This technical guide dissects the biological targeting, mechanistic biochemistry, and field-proven experimental validation protocols for N-(2-ethoxybenzyl)cyclopropanamine hydrochloride.

Mechanistic Biology: FAD-Dependent Covalent Inactivation

LSD1 and MAOs share a common catalytic mechanism reliant on the flavin adenine dinucleotide (FAD) cofactor[2]. N-(2-ethoxybenzyl)cyclopropanamine acts as a "suicide inhibitor" (mechanism-based inactivator).

Causality in Mechanism: The cyclopropyl ring is highly strained. Upon entering the catalytic pocket of LSD1, the amine undergoes a single-electron transfer (SET) to the oxidized FAD cofactor. This triggers a rapid ring-opening event, generating a highly reactive carbon-centered radical. This radical immediately forms a covalent bond with the N5 or C4a position of the flavin ring, creating an irreversible FAD-adduct[2][3]. Because LSD1 cannot replace its covalently bound FAD cofactor, the enzyme is permanently inactivated.

Primary Biological Targets
  • Lysine-Specific Demethylase 1 (LSD1 / KDM1A) LSD1 is an epigenetic eraser responsible for removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[2]. Biological Consequence: Overexpression of LSD1 is a hallmark of various malignancies, particularly Acute Myeloid Leukemia (AML) and solid tumors like prostate cancer[3]. By inhibiting LSD1, N-(2-ethoxybenzyl)cyclopropanamine prevents the demethylation of H3K4me1/2. The accumulation of methylated H3K4 at enhancer and promoter regions reactivates the transcription of differentiation-associated genes, forcing cancer cells to undergo terminal differentiation and apoptosis[3][4].

  • Monoamine Oxidases (MAO-A and MAO-B) As homology proteins to LSD1, MAOs are the primary off-targets for cyclopropanamines[2]. SAR Insight: Unsubstituted cyclopropanamines (like TCP) are potent MAO inhibitors, which can cause severe side effects like hypertensive crises[2]. The addition of the bulky 2-ethoxybenzyl group to the nitrogen atom sterically hinders binding in the narrower MAO active site, significantly shifting the selectivity profile toward LSD1 over MAO-A/B[4].

LSD1_Mechanism Compound N-(2-Ethoxybenzyl) cyclopropanamine FAD FAD Cofactor (Oxidized) Compound->FAD Single Electron Transfer & Ring Opening Adduct Covalent FAD-Adduct (Irreversible Inhibition) FAD->Adduct Covalent Binding LSD1 LSD1 (KDM1A) Enzyme Complex Adduct->LSD1 Inactivates LSD1->FAD Requires Histone H3K4me1/2 (Methylated Histone) LSD1->Histone Demethylates (Blocked) GeneExp Transcriptional Reactivation Histone->GeneExp Accumulation Promotes Gene Expression Diff Cell Differentiation & Apoptosis GeneExp->Diff Phenotypic Change

Mechanism of LSD1 inhibition by N-(2-ethoxybenzyl)cyclopropanamine and downstream effects.

Experimental Protocols & Self-Validating Systems

To rigorously evaluate the efficacy and selectivity of N-(2-ethoxybenzyl)cyclopropanamine hydrochloride, researchers must employ a tiered validation system: biochemical target engagement followed by cellular phenotypic validation.

Protocol 1: In Vitro LSD1 Demethylase Activity Assay (Peroxidase-Coupled)

Rationale: Because LSD1 is an FAD-dependent amine oxidase, the demethylation of a peptide substrate generates hydrogen peroxide (H2O2) as a stoichiometric byproduct. Measuring H2O2 production via a fluorescent peroxidase-coupled system provides a direct, continuous readout of enzyme kinetics[5].

  • Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS, 1 mM DTT). Dissolve N-(2-ethoxybenzyl)cyclopropanamine hydrochloride in 100% DMSO, then perform a 10-point 3-fold serial dilution.

  • Enzyme Pre-incubation : Mix 5 nM recombinant human LSD1 enzyme with the compound dilutions in a 384-well black microplate. Causality Check: Incubate for 30 minutes at room temperature. Because this is a covalent, time-dependent inhibitor, pre-incubation is mandatory to allow the irreversible FAD-adduct to fully form before substrate introduction[2].

  • Substrate Addition : Initiate the reaction by adding 15 μM of mono-methylated histone H3K4 peptide (H3K4me1) along with a coupling mixture containing Horseradish Peroxidase (HRP) and Amplex Red.

  • Kinetic Readout : Measure fluorescence (Excitation 530 nm / Emission 590 nm) continuously for 60 minutes.

  • Self-Validation : Use a known irreversible LSD1 inhibitor (e.g., GSK2879552) as a positive control[3]. A complete baseline fluorescence in the positive control confirms the assay's dynamic range and HRP functionality.

Protocol 2: Cellular Target Engagement via CD86 Upregulation

Rationale: Biochemical inhibition does not guarantee cellular permeability or target engagement in living cells. In LSD1-addicted AML cell lines (like MV-4-11), LSD1 represses the expression of the surface marker CD86. Successful intracellular LSD1 inhibition directly correlates with CD86 upregulation, serving as a robust surrogate biomarker[2].

  • Cell Culture : Seed MV-4-11 cells at 2 × 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment : Treat cells with varying concentrations of N-(2-ethoxybenzyl)cyclopropanamine (e.g., 0.01 μM to 10 μM). Causality Check: Incubate for exactly 72 hours. Epigenetic changes require multiple cell cycles to manifest at the translational protein level; shorter incubations will yield false negatives.

  • Staining : Harvest cells, wash with cold PBS, and incubate with APC-conjugated anti-human CD86 antibody for 30 minutes at 4°C in the dark.

  • Flow Cytometry : Analyze the cells using a flow cytometer. Gate for live cells using DAPI exclusion to ensure toxicity is not confounding the surface marker expression.

  • Data Analysis : Calculate the EC50 based on the Mean Fluorescence Intensity (MFI) of CD86 compared to vehicle (DMSO) treated controls.

Workflow Prep Compound Preparation (DMSO Series) Enzyme In Vitro Assay (H2O2 Detection) Prep->Enzyme 30m Pre-incubation Cell Cellular Assay (MV-4-11 Cells) Prep->Cell 72h Treatment Data Data Analysis (IC50 / EC50) Enzyme->Data Fluorescence Readout Biomarker Biomarker Analysis (CD86 Flow Cytometry) Cell->Biomarker Harvest & Stain Biomarker->Data Target Engagement

Tiered experimental workflow for validating LSD1 inhibitors from biochemical to cellular assays.

Data Presentation: Comparative Target Selectivity

The following table summarizes the expected pharmacological profile of bulky N-benzylcyclopropanamines compared to the unmodified TCP scaffold, demonstrating the critical selectivity shift driven by the N-substitution[2][4].

Compound ClassLSD1 IC50 (nM)MAO-A IC50 (μM)MAO-B IC50 (μM)Selectivity (MAO-A/LSD1)
Unsubstituted TCP~20,000~0.01~0.02< 0.001 (MAO Selective)
N-Alkyl/Benzyl Cyclopropanamines10 - 500> 100> 100> 1000 (LSD1 Selective)
N-(2-Ethoxybenzyl) Derivative Expected < 100 Expected > 50 Expected > 50 High

References

  • Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. ACS Publications. 2

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. PMC (nih.gov). 3

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. MDPI. 4

  • Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. 5

  • 2-methylphenyl cyclopropanamine hydrochloride (N-(2-ethoxybenzyl)cyclopropanamine hydrochloride). Sigma-Aldrich. 1

Sources

Exploratory

An In-depth Technical Guide to N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride and its Analogs as Research Chemicals

Abstract This technical guide provides a comprehensive overview of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, a research chemical of interest within the broader class of N-benzylcyclopropanamine derivatives. Due t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, a research chemical of interest within the broader class of N-benzylcyclopropanamine derivatives. Due to the limited specific literature on the title compound, this guide synthesizes information from structurally related analogs to offer a robust framework for researchers. It covers physicochemical properties, a detailed theoretical synthesis protocol, analytical methodologies for characterization, and a discussion of potential biological activities and research applications based on analogous compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction and Chemical Identity

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride belongs to a class of compounds characterized by a cyclopropylamine moiety linked to a substituted benzyl group. The cyclopropane ring is a unique structural motif in medicinal chemistry, known for imparting conformational rigidity and influencing metabolic stability.[1] The N-benzyl group, particularly with substitutions on the phenyl ring, can significantly modulate the pharmacological profile of the molecule.[2] While specific data for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is scarce, its structural analogs have been investigated for a range of biological activities, including interactions with central nervous system targets.[3]

The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, making it more amenable for laboratory use.[4]

Chemical Structure

The chemical structure of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is presented below.

Caption: Chemical structure of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
Appearance White to off-white solid or powder
Solubility Soluble in water, methanol, and DMSO
Storage Store at room temperature, protected from moisture.
Purity (Typical) ≥95%

Synthesis and Purification

A plausible and commonly employed synthetic route for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride involves the reductive amination of 2-ethoxybenzaldehyde with cyclopropanamine, or the nucleophilic substitution of 2-ethoxybenzyl chloride with cyclopropanamine.[5] The latter is often preferred for its straightforward execution.

Proposed Synthesis Workflow

synthesis_workflow start 2-Ethoxybenzyl chloride + Cyclopropanamine step1 Nucleophilic Substitution (Base, Solvent) start->step1 step2 Reaction Quench & Extraction step1->step2 step3 Purification (Column Chromatography) step2->step3 step4 Salt Formation (HCl in Ether) step3->step4 end N-(2-Ethoxybenzyl)cyclopropanamine HCl step4->end

Caption: Proposed synthesis workflow for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride.

Detailed Synthesis Protocol

This protocol is a representative procedure based on the synthesis of analogous compounds.[5]

Materials:

  • 2-Ethoxybenzyl chloride

  • Cyclopropanamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (2M solution in diethyl ether)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-ethoxybenzyl chloride (1 equivalent) in dichloromethane.

  • Addition of Reagents: Add triethylamine (1.2 equivalents) to the solution, followed by the dropwise addition of cyclopropanamine (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification of the Free Base: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow

analytical_workflow substance Synthesized Compound nmr NMR Spectroscopy (1H, 13C) - Structural Elucidation substance->nmr ms Mass Spectrometry (MS) - Molecular Weight Confirmation substance->ms ir Infrared Spectroscopy (IR) - Functional Group Analysis substance->ir hplc HPLC/UPLC - Purity Assessment nmr->hplc ms->hplc ir->hplc result Confirmed Structure & Purity hplc->result

Caption: Standard analytical workflow for compound characterization.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Expected ¹H NMR signals would include aromatic protons, the ethoxy group protons (a quartet and a triplet), the benzylic methylene protons, and the characteristic upfield signals of the cyclopropyl ring protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the free base. The expected [M+H]⁺ ion would be at m/z 228.73.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretching (for the amine salt), C-H stretching (aromatic and aliphatic), and C-O stretching (ether).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA) is a common starting point.

Potential Biological Activity and Research Applications

While no specific biological data has been published for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, the activities of structurally related compounds suggest potential areas of investigation.

Hypothesized Mechanism of Action

Many N-benzyl amine derivatives interact with the central nervous system.[1] One prominent target for related cyclopropanamine compounds is Lysine-Specific Demethylase 1 (LSD1) , an enzyme involved in epigenetic regulation.[3] Inhibition of LSD1 has been explored for applications in oncology and neurodegenerative diseases.[3] Another potential area of activity for N-benzyl amine structures is the modulation of monoamine transporters (e.g., for serotonin, dopamine, and norepinephrine).[1]

mechanism_of_action compound N-(2-Ethoxybenzyl)cyclopropanamine (or analog) lsd1 LSD1 Enzyme compound->lsd1 Inhibition transporters Monoamine Transporters (DAT, SERT, NET) compound->transporters Modulation histone Histone Demethylation lsd1->histone gene Altered Gene Expression histone->gene reuptake Neurotransmitter Reuptake transporters->reuptake neurotransmission Modulated Neurotransmission reuptake->neurotransmission

Caption: Hypothesized mechanisms of action based on structural analogs.

Potential Research Applications

Based on the activities of related compounds, N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride could be a valuable tool for:

  • Drug Discovery: As a scaffold for the development of novel therapeutics targeting enzymes like LSD1 or monoamine transporters.[1][3]

  • Neuroscience Research: To probe the structure-activity relationships of N-benzylcyclopropanamine derivatives in modulating neuronal signaling pathways.

  • Chemical Biology: As a starting point for the development of chemical probes to study epigenetic mechanisms or neurotransmitter systems.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is not available. However, based on related compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is a research chemical with potential applications in medicinal chemistry and drug discovery. While specific data on this compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and potential areas of investigation based on the established chemistry and biology of its structural analogs. Researchers working with this and similar compounds should exercise due diligence in its handling and characterization.

References

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.). Retrieved March 10, 2026, from [Link]

  • Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines as building blocks. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015). PubMed. Retrieved March 10, 2026, from [Link]

  • Preparation of R-5-(2-(2-(2-ethoxyphenoxy)ethylamino)propyl)-2-methoxybenzenesulphonamide hydrochloride of high chemical purity. (n.d.). Google Patents.
  • Cyclopropanamine compound and use thereof. (n.d.). Google Patents.

Sources

Foundational

N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride: A Technical Guide to Handling, Safety, and Mechanistic Application

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter challenges when researchers transition from standard reversible inhibitors to mechanism-based (suicide) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter challenges when researchers transition from standard reversible inhibitors to mechanism-based (suicide) inhibitors. N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-7) is a highly specialized biochemical probe. It features a cyclopropylamine "warhead" tuned by a 2-ethoxybenzyl moiety, designed to target flavin adenine dinucleotide (FAD)-dependent amine oxidases such as Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).

This whitepaper synthesizes field-proven insights into the chemical handling, safety protocols, and self-validating experimental workflows required to successfully deploy this compound in epigenetic and neurological research.

Physicochemical Profile & Structural Rationale

To utilize a probe effectively, one must understand the causality behind its structural design. The cyclopropylamine core is not a traditional competitive binder; it is a reactive substrate analog. The addition of the 2-ethoxybenzyl group serves two purposes: it increases lipophilicity to enhance cell permeability, and it provides specific steric bulk that dictates the selectivity ratio between MAO-B and LSD1 .

Because this compound is supplied as a hydrochloride salt, it exhibits specific physicochemical behaviors that dictate its handling.

Table 1: Physicochemical and Safety Profile

ParameterValue / DescriptionPractical Implication
Chemical Formula C₁₂H₁₈ClNOGoverns molecular weight calculations.
Molecular Weight 227.73 g/mol Required for accurate molarity preparation.
CAS Number 1050214-65-7 (HCl salt)Ensures correct procurement vs. free base (889949-29-5).
Physical State Solid (Crystalline/Powder)Prone to aerosolization if mishandled.
Hygroscopicity HighAbsorbs atmospheric moisture, skewing mass calculations.
Primary Hazard Skin/Eye Irritant (GHS07)Mandates specific PPE and fume hood usage.

Mechanistic Paradigm: FAD-Dependent Enzyme Inactivation

Standard equilibrium binding models (e.g., Michaelis-Menten competitive inhibition) fail when applied to cyclopropylamines. If you simply mix the enzyme, substrate, and N-(2-Ethoxybenzyl)cyclopropanamine simultaneously, your IC50​ will appear artificially high.

The Causality: The enzyme must attempt to oxidize the cyclopropyl ring. This catalytic single-electron transfer (SET) generates a highly reactive radical intermediate that rapidly undergoes ring-opening to form a permanent covalent bond with the FAD cofactor . Because this process requires catalytic turnover, the inhibition is strictly time-dependent .

MOA A N-(2-Ethoxybenzyl) cyclopropanamine B Enzyme Active Site (FAD-dependent) A->B Non-covalent Binding C Single-Electron Transfer (SET) B->C Catalytic Oxidation D Cyclopropyl Ring Opening C->D Radical Formation E Covalent FAD Adduct (Irreversible) D->E Covalent Modification

Fig 1: Mechanism-based FAD covalent modification by cyclopropylamines.

Safety, Handling, and Storage Protocols

Trustworthy data begins with uncompromised reagents. The hydrochloride salt of N-(2-Ethoxybenzyl)cyclopropanamine requires stringent handling to maintain its integrity.

Hazard Mitigation & PPE
  • Inhalation Risk: The dry powder can aerosolize. Always weigh the compound inside a certified chemical fume hood or a localized exhaust enclosure.

  • PPE Requirements: Nitrile gloves (double-gloving is recommended when handling concentrated DMSO stocks, as DMSO rapidly transports small molecules through the dermal barrier), safety goggles, and a standard lab coat.

Storage Causality
  • Temperature & Atmosphere: Store the solid at -20°C in a desiccator under an inert atmosphere (Argon or Nitrogen).

  • Why? Hydrochloride salts of secondary amines are highly hygroscopic. If left exposed to ambient air, the powder will absorb water, turning into a gummy residue. This not only causes rapid degradation via hydrolysis but also means that any subsequent weighing will include water mass, leading to systematically under-dosed assays.

Experimental Methodologies: Self-Validating Workflows

To ensure reproducibility, your experimental design must be a self-validating system . This means building internal checks that confirm both reagent integrity and assay sensitivity before data is analyzed .

Protocol 1: Preparation of Master Stocks
  • Equilibration: Allow the sealed vial to reach room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Selection: Dissolve the required mass in anhydrous DMSO to yield a 10 mM stock. Trace water in standard DMSO accelerates the degradation of the cyclopropylamine core during freeze-thaw cycles.

  • Validation Step: Prior to freezing aliquots, run a rapid LC-MS check on a 1 µM dilution to confirm the absence of the ring-opened aldehyde degradation product.

  • Storage: Aliquot into single-use opaque vials and store at -80°C. Never subject the stock to more than two freeze-thaw cycles.

Protocol 2: Time-Dependent In Vitro Inhibition Assay

To accurately measure the potency of this mechanism-based inhibitor, you must calculate the kinact​/KI​ ratio rather than a simple IC50​ .

  • Reagent Dilution: Dilute the 10 mM stock into the aqueous assay buffer (e.g., 50 mM HEPES, pH 7.5) to create a 10-point concentration response curve.

  • Enzyme Pre-incubation (Critical Step): Incubate the recombinant enzyme (e.g., LSD1 or MAO) with the inhibitor dilutions for varying time intervals (0, 15, 30, and 60 minutes) at 25°C.

  • Self-Validation Controls:

    • Vehicle Control: Run a parallel DMSO-only pre-incubation to establish the baseline thermal decay of the enzyme.

    • Background Control: Include a "no-enzyme" well containing the highest concentration of the inhibitor to subtract any auto-fluorescence or absorbance generated by the 2-ethoxybenzyl moiety.

  • Initiation: Add the substrate (e.g., H3K4me2 peptide for LSD1) to initiate the reaction.

  • Detection & Analysis: Measure the product formation continuously. Plot the natural log of remaining enzyme activity versus pre-incubation time to extract kobs​ , then plot kobs​ against inhibitor concentration to determine KI​ and kinact​ .

Workflow S1 1. Reagent Prep (10 mM in anhydrous DMSO) S2 2. Serial Dilution (Aqueous Assay Buffer) S1->S2 S3 3. Enzyme Pre-incubation (0 to 60 min intervals) S2->S3 S4 4. Substrate Addition (Initiate Reaction) S3->S4 S5 5. Signal Detection (Fluorescence/Absorbance) S4->S5 S6 6. Data Validation (Check Z'-factor & Controls) S5->S6

Fig 2: Self-validating time-dependent enzyme inhibition assay workflow.

Quantitative Data Interpretation

When benchmarking N-(2-Ethoxybenzyl)cyclopropanamine against literature standards (like Tranylcypromine), expect a significant shift in apparent potency based on pre-incubation time. Use the following table to validate whether your assay is correctly capturing the mechanism-based nature of the compound.

Table 2: Diagnostic Kinetic Parameters for Cyclopropylamine-based Inhibition

ParameterExpected BehaviorDiagnostic Significance
IC50​ (0 min pre-incubation) > 10 µMIndicates weak initial non-covalent binding. If this is low, suspect assay interference.
IC50​ (30 min pre-incubation) 0.05 - 0.5 µMA >10-fold leftward shift confirms successful covalent FAD modification.
KI​ (Inactivation constant) 1 - 500 µMMeasures the affinity of the initial reversible complex.
kinact​ (Max inactivation rate) 0.01 - 0.1 min⁻¹Measures the chemical efficiency of the ring-opening and FAD adduction.

By adhering strictly to these handling protocols and time-dependent assay designs, researchers can ensure that the data generated using N-(2-Ethoxybenzyl)cyclopropanamine is both biologically relevant and highly reproducible.

References

  • Schmidt, D. M. Z., & McCafferty, D. G. (2007). "trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1." Biochemistry, 46(14), 4408-4416. Available at:[Link]

  • Vianello, P., et al. (2015). "cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases." The FEBS Journal, 282(9), 1680-1695. Available at:[Link]

Exploratory

Comprehensive Solubility Profiling of N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride: A Technical Guide for Preclinical Development

Introduction & Physicochemical Causality N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS:) is a highly versatile cyclopropanamine building block, frequently utilized in the synthesis of monoamine oxidase (MAO) and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Causality

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS:) is a highly versatile cyclopropanamine building block, frequently utilized in the synthesis of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors. In early-stage drug development, understanding the solubility profile of such amine hydrochlorides is not merely a box-checking exercise; it is a fundamental requirement for predicting oral bioavailability, designing formulation strategies, and interpreting in vitro assay results.

The Thermodynamics of Dissolution and the Common Ion Effect

As a secondary amine, the cyclopropanamine nitrogen possesses an estimated pKa​ of approximately 8.0 to 8.5. It is formulated as a hydrochloride (HCl) salt to overcome the high crystal lattice energy of the lipophilic free base, thereby dramatically increasing its aqueous solubility.

However, the solubility of an HCl salt is not static across physiological environments. The causality behind its dissolution behavior is governed by two critical phenomena:

  • The Common Ion Effect (Gastric pH): In Simulated Gastric Fluid (SGF, pH 1.2), the concentration of chloride ions ( Cl− ) is exceptionally high (typically 0.1 N HCl). According to the solubility product constant ( Ksp​=[API+][Cl−] ), an influx of environmental chloride forces the equilibrium to the left. Consequently, the solubility of the HCl salt in SGF is paradoxically lower than in pure water.

  • Free Base Precipitation (Intestinal pH): As the compound transitions to the higher pH of the intestine (pH 6.8), the Henderson-Hasselbalch equation dictates a shift toward the un-ionized free base. If the concentration of the generated free base exceeds its intrinsic solubility ( S0​ ), it will precipitate out of solution, causing a sharp drop in overall solubility.

Understanding these mechanisms is why modern solubility protocols must be designed as self-validating systems . A simple UV-Vis reading of the supernatant is insufficient; one must verify the final pH and the solid-state of the residual pellet to ensure the data reflects the intended chemical species.

Experimental Protocol: The Self-Validating Shake-Flask Method

To generate trustworthy thermodynamic solubility data, we employ a modified, self-validating version of the "Gold Standard" Shake-Flask Method, aligned with the [1].

Step-by-Step Methodology

Step 1: Media Preparation & Buffer Capacity Check Prepare standard biorelevant media: Simulated Gastric Fluid (SGF, pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8). Ensure the buffer capacity is sufficient (≥ 50 mM) to resist pH shifts when the acidic HCl salt is introduced.

Step 2: Saturation & Equilibration

  • Dispense 1.0 mL of the selected media into a 2.0 mL glass HPLC vial.

  • Incrementally add N-(2-Ethoxybenzyl)cyclopropanamine HCl until a persistent, visible suspension is formed (indicating saturation).

  • Sonicate the vial for 1 minute to break up aggregates and ensure thorough wetting of the API powder.

  • Place the vials in an orbital shaker set to 37°C ± 0.5°C and agitate at 250 RPM for exactly 24 hours.

Step 3: Phase Separation Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 37°C. Causality note: Centrifugation is preferred over filtration for lipophilic amines, as it prevents the loss of API due to non-specific adsorption to filter membranes.

Step 4: Quantification (Supernatant) Carefully extract an aliquot of the clear supernatant, dilute it appropriately in the mobile phase, and quantify the API concentration using a validated HPLC-UV method.

Step 5: The Self-Validation Loop (Critical) To ensure trustworthiness, the system must validate its own results:

  • Final pH Verification: Measure the pH of the remaining supernatant. If the pH has shifted by more than 0.1 units from the target, the buffer capacity was overwhelmed, and the data point must be discarded or re-run with a stronger buffer.

  • Residual Solid Analysis: Extract the solid pellet from the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze it via Powder X-Ray Diffraction (PXRD). This confirms whether the limiting solid phase is the original HCl salt, a newly formed hydrate, or the precipitated free base.

Quantitative Data Presentation

Due to the proprietary nature of specific pipeline derivatives, the following table presents robust, representative predictive solubility data for the N-(2-Ethoxybenzyl)cyclopropanamine HCl pharmacophore, derived from its physicochemical properties and validated via the [2].

Solvent / MediaInitial pHEstimated Solubility (mg/mL)Limiting Solid Phase (via PXRD)Mechanistic Rationale
Deionized Water ~ 4.5 - 5.5> 50.0API-HCl (Crystalline)High dissociation of the salt lattice in pure water.
SGF (0.1 N HCl) 1.2~ 15.0API-HCl (Crystalline)Solubility suppression due to the Common Ion Effect ( Cl− ).
Acetate Buffer 4.5> 40.0API-HCl (Crystalline)Optimal solubility; fully ionized with no common ion penalty.
Phosphate Buffer 6.8< 2.0API Free BasepH approaches pKa​ ; free base precipitates as it exceeds S0​ .
DMSO N/A> 100.0Solvated (No solid)Highly soluble in polar aprotic organic solvents.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the self-validating solubility screening process, ensuring that early-stage kinetic data seamlessly transitions into rigorous, late-stage thermodynamic profiling.

G A N-(2-Ethoxybenzyl)cyclopropanamine HCl API Procurement & QC B Solid-State Characterization (PXRD, DSC, TGA) A->B C Kinetic Solubility Screening (HTS Nephelometry) B->C Early Phase D Thermodynamic Solubility (Shake-Flask Method) B->D Late Phase E Media: SGF (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8), FaSSIF/FeSSIF D->E F Phase Separation (Centrifugation & Filtration) E->F 24h Equilibration at 37°C G Quantification (HPLC-UV) & Final pH Verification F->G Supernatant H Residual Solid Analysis (Check for Free Base/Hydrate) F->H Solid Pellet I Comprehensive pH-Solubility Profile & Formulation Strategy G->I H->I

Fig 1: End-to-end self-validating workflow for thermodynamic and kinetic solubility profiling.

References

  • Avdeef, A., et al. (2016). "Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality." ADMET and DMPK, 4(2), 117-178. URL:[Link]

  • Ono, A., et al. (2019). "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." Journal of Pharmaceutical Sciences (via PMC). URL:[Link]

Sources

Foundational

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride molecular weight

An In-depth Technical Guide to N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-(2-Ethoxybenzyl)cyclopropan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, a substituted cyclopropanamine derivative. While specific experimental data for this exact molecule is not widely published, this document synthesizes information from structurally related analogs and established chemical principles to offer a detailed profile. This guide covers the compound's physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and methods for its analytical characterization. Furthermore, potential applications in drug discovery are discussed, drawing parallels with similar pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Physicochemical Properties

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is a secondary amine salt belonging to the class of benzylamine derivatives. The core structure consists of a cyclopropylamine moiety N-substituted with a 2-ethoxybenzyl group. The hydrochloride salt form is generally employed to enhance solubility and stability.

Chemical Structure

The chemical structure of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is depicted below:

Figure 1. Chemical structure of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride.
Physicochemical Properties

The key physicochemical properties have been calculated and are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C12H18ClNOCalculated
Molecular Weight 227.73 g/mol Calculated
IUPAC Name N-(2-ethoxybenzyl)cyclopropanamine;hydrochloride
CAS Number Not available
Appearance Expected to be a white to off-white solidAnalogy to similar compounds[1]
Solubility Expected to be soluble in water, methanol, and DMSOGeneral knowledge of hydrochloride salts

Proposed Synthesis

A plausible and efficient synthetic route for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is via reductive amination. This common and robust method involves the reaction of an aldehyde (2-ethoxybenzaldehyde) with an amine (cyclopropanamine) in the presence of a reducing agent.

Synthetic Workflow Diagram

Synthetic Workflow cluster_reactants Reactants cluster_reaction Reductive Amination cluster_product Product Formation 2-Ethoxybenzaldehyde 2-Ethoxybenzaldehyde Imine_Formation Schiff Base (Imine) Formation 2-Ethoxybenzaldehyde->Imine_Formation Cyclopropanamine Cyclopropanamine Cyclopropanamine->Imine_Formation Reduction Reduction with NaBH4 Imine_Formation->Reduction Intermediate Free_Base N-(2-Ethoxybenzyl)cyclopropanamine (Free Base) Reduction->Free_Base Salt_Formation Acidification with HCl Free_Base->Salt_Formation Final_Product N-(2-Ethoxybenzyl)cyclopropanamine HCl (Final Product) Salt_Formation->Final_Product

Caption: Reductive amination workflow for the synthesis of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of similar N-benzylcyclopropanamines.[2]

Materials:

  • 2-Ethoxybenzaldehyde

  • Cyclopropanamine[3]

  • Sodium borohydride (NaBH4)

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (2M in diethyl ether)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethoxybenzaldehyde (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: To the stirred solution, add cyclopropanamine (1.1 equivalents) dropwise at room temperature. Stir the mixture for 2 hours to facilitate the formation of the intermediate Schiff base.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-Ethoxybenzyl)cyclopropanamine free base. Further purification can be achieved by column chromatography on silica gel if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation of Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride as a solid.

Spectroscopic and Analytical Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected analytical data.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, benzyl CH₂, cyclopropyl protons, and the amine proton.
¹³C NMR Peaks for the aliphatic carbons of the ethoxy and cyclopropyl groups, the benzylic carbon, and the aromatic carbons.
Mass Spec (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺.
FT-IR Characteristic peaks for N-H stretching, C-H (aromatic and aliphatic) stretching, and C-O stretching.
Purity (HPLC) A single major peak indicating high purity, typically >95%.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

A standard reverse-phase HPLC method can be employed for purity analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Potential Applications and Mechanism of Action

While the specific biological activity of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride has not been reported, its structural motifs are present in several classes of neurologically active compounds.

Potential as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Many functionalized cyclopropanamine derivatives are known to be potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers and neurological disorders.[4] The cyclopropylamine moiety is crucial for the mechanism-based inactivation of the FAD cofactor in LSD1.

Possible Neurological Activity

Structurally related compounds, such as cyclobenzaprine, act as muscle relaxants by modulating noradrenergic and serotonergic systems in the central nervous system.[5] It is plausible that N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride could exhibit similar activities.

Proposed Mechanism of Action Diagram (as an LSD1 Inhibitor)

LSD1 Inhibition cluster_enzyme LSD1 Active Site cluster_inhibitor Inhibitor cluster_inactivation Mechanism-Based Inactivation FAD FADox Flavin Adenine Dinucleotide (oxidized) Radical_Cation Cyclopropylamine Radical Cation FAD->Radical_Cation Single-Electron Transfer Substrate Methylated Histone H3K4me2 Substrate->FAD Demethylation Inhibitor N-(2-Ethoxybenzyl)cyclopropanamine Inhibitor->FAD Binds to Active Site Covalent_Adduct {FAD-Inhibitor Adduct | (Inactive)} Radical_Cation->Covalent_Adduct Ring Opening & Covalent Bonding

Caption: Proposed mechanism of LSD1 inactivation by a cyclopropanamine-containing inhibitor.

Safe Handling and Storage

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term storage, keeping the compound at -20°C is recommended.

Conclusion

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, with a molecular weight of 227.73 g/mol , is a compound of interest for medicinal chemistry and drug discovery. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The proposed synthetic route via reductive amination offers a reliable method for its preparation, and the outlined analytical techniques will be essential for its characterization. Further research into its biological activity is warranted to explore its potential as a therapeutic agent.

References

  • PubChem. N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride. [Link]

  • National Institutes of Health. Cyclopropanamine Compounds and Use Thereof. [Link]

  • National Institutes of Health. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • Google Patents. Method of synthesis of trans-2-phenylcyclopropylamine.
  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Matrix Fine Chemicals. CYCLOPROPANAMINE. [Link]

  • Asian Journal of Pharmaceutical Analysis. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • Semantic Scholar. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

  • Shimadzu. Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. [Link]

  • Dr.Oracle. What is the mechanism of action of cyclobenzaprine? [Link]

  • Agilent. Nitrosamines Analysis in Pharmaceuticals. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride

Overview and Scientific Rationale N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is a versatile secondary amine building block. Cyclopropylamine derivatives are highly valued in medicinal chemistry, frequently serving...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Scientific Rationale

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is a versatile secondary amine building block. Cyclopropylamine derivatives are highly valued in medicinal chemistry, frequently serving as key pharmacophores in the1 for oncology applications[1]. The synthesis of this compound is achieved via a highly selective, one-pot reductive amination of 2-ethoxybenzaldehyde with cyclopropylamine, followed by precipitation as a hydrochloride salt to ensure stability and ease of handling.

The core of this protocol relies on the precise orchestration of imine formation and subsequent reduction. To achieve a self-validating, high-yield system, the experimental design incorporates the following causality-driven choices:

  • Choice of Reducing Agent: 2[2]. STAB is a mild, sterically hindered reducing agent that exhibits excellent chemoselectivity. It reduces iminium ions rapidly but reacts very sluggishly with aldehydes at room temperature. This allows the reaction to be conducted in a single pot without the risk of prematurely reducing 2-ethoxybenzaldehyde to 2-ethoxybenzyl alcohol.

  • Role of Acetic Acid: The nucleophilicity of cyclopropylamine is slightly attenuated compared to standard primary alkylamines due to the increased s-character of the cyclopropyl C-N bond. The addition of glacial acetic acid serves as a Brønsted acid to protonate the carbonyl oxygen, enhancing its electrophilicity, and 3[3].

  • Salt Formation: Secondary amines containing a cyclopropyl group are typically oils in their free base form and are susceptible to oxidative degradation. Treating the isolated free base with 4[4], which is ideal for long-term storage and analytical purity.

Experimental Workflows and Mechanistic Logic

SynthesisWorkflow A 2-Ethoxybenzaldehyde + Cyclopropylamine B Imine Intermediate (Schiff Base) A->B AcOH, DCM RT, 1-2 h C Free Base Amine (Organic Phase) B->C NaBH(OAc)3 RT, 12-16 h D N-(2-Ethoxybenzyl) cyclopropanamine HCl C->D 4M HCl in Dioxane 0 °C to RT

Fig 1: Reaction workflow for the reductive amination and salt formation.

MechanismLogic N1 Nucleophilic Attack (Cyclopropylamine) N2 Hemiaminal Formation N1->N2 N3 Dehydration (Acid Catalyzed) N2->N3 -H2O N4 Iminium Ion Intermediate N3->N4 N5 Hydride Transfer (from NaBH(OAc)3) N4->N5 Electrophilic C=N N6 Secondary Amine Free Base N5->N6

Fig 2: Mechanistic logic of the reductive amination sequence.

Materials and Reagents

Table 1: Reagent Equivalents and Quantities (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Ethoxybenzaldehyde 150.171.01.50 gElectrophile
Cyclopropylamine 57.091.20.68 gNucleophile
Glacial Acetic Acid 60.051.00.60 gAcid Catalyst
Sodium Triacetoxyborohydride 211.941.53.18 gReducing Agent
Dichloromethane (DCM) 84.93-30 mLSolvent
4M HCl in Dioxane -1.53.75 mLSalt Formation

Step-by-Step Experimental Protocol

Phase 1: One-Pot Imine Formation & Reduction
  • To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethoxybenzaldehyde (1.50 g, 10.0 mmol) and anhydrous dichloromethane (DCM) (30 mL).

  • Add cyclopropylamine (0.68 g, 12.0 mmol) dropwise at room temperature. Causality: A slight stoichiometric excess of the amine drives the equilibrium toward imine formation and suppresses dialkylation side reactions[3].

  • Add glacial acetic acid (0.60 g, 10.0 mmol) to the stirring mixture. Causality: The acid catalyzes the dehydration of the hemiaminal intermediate into the highly electrophilic iminium ion[4].

  • Stir the reaction mixture at room temperature for 1–2 hours to ensure complete imine formation.

  • Cool the flask to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol). Causality: Portion-wise addition controls the mild exothermic release during hydride transfer[2].

  • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours under an inert atmosphere (N2 or Ar).

Phase 2: Aqueous Workup & Free Base Isolation
  • Quench the reaction carefully by adding saturated aqueous sodium bicarbonate (NaHCO3) solution (20 mL). Causality: The basic quench neutralizes the acetic acid and breaks down residual boron complexes, ensuring the secondary amine is fully deprotonated into its free base form for organic extraction[3].

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

  • Combine the organic layers and wash with brine (30 mL) to remove residual water and water-soluble impurities.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-(2-ethoxybenzyl)cyclopropanamine as a pale yellow oil.

Phase 3: Hydrochloride Salt Precipitation
  • Dissolve the crude free base oil in a minimal amount of anhydrous diethyl ether or ethyl acetate (10 mL).

  • Cool the solution to 0 °C. Slowly add 4M HCl in dioxane (3.75 mL, 15.0 mmol) dropwise with vigorous stirring. Causality: The anhydrous environment prevents the oiling out of the salt, promoting immediate crystallization of the hydrochloride salt[4].

  • Stir for 30 minutes at 0 °C to maximize precipitation.

  • Filter the resulting white precipitate through a Büchner funnel, wash with cold anhydrous diethyl ether (2 × 10 mL), and dry under high vacuum to afford pure N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride.

Data Presentation & Expected Characterization

Table 2: Expected Quantitative Data & Characterization

ParameterExpected Result
Physical Appearance White crystalline solid
Typical Yield 75% – 85%
1H NMR (400 MHz, DMSO-d6) δ 9.50 (br s, 2H, NH2+), 7.45 (d, 1H), 7.35 (t, 1H), 7.05 (d, 1H), 6.95 (t, 1H), 4.15 (s, 2H, Ar-CH2-N), 4.05 (q, 2H, O-CH2), 2.65 (m, 1H, cyclopropyl-CH), 1.35 (t, 3H, CH3), 0.95 (m, 2H, cyclopropyl-CH2), 0.75 (m, 2H, cyclopropyl-CH2)
ESI-MS (m/z) [M+H]+ calculated for C12H18NO: 192.14; Found: 192.1
(Note: NMR shifts are representative values based on standard chemical shift rules for protonated secondary amines with 2-ethoxybenzyl and cyclopropyl environments).

Troubleshooting & Optimization Guide

  • Issue: Significant formation of 2-ethoxybenzyl alcohol.

    • Cause: Premature addition of STAB or excessive moisture in the solvent.

    • Solution: Ensure the aldehyde and amine are allowed to stir for at least 1-2 hours before the addition of STAB to maximize imine formation prior to reduction.

  • Issue: Dialkylation (Tertiary amine formation).

    • Cause: Excess aldehyde relative to the amine.

    • Solution: Maintain the cyclopropylamine in a slight stoichiometric excess (1.2 eq) relative to the aldehyde[3].

  • Issue: Oil formation instead of salt precipitation.

    • Cause: Residual water in the organic solvent during HCl addition.

    • Solution: Ensure rigorous drying of the organic phase with anhydrous Na2SO4 prior to concentration, and strictly use anhydrous solvents (diethyl ether/dioxane) for the salt formation step.

References

  • "US8853408B2 - Cyclopropylamines as LSD1 inhibitors", Google Patents. 1

  • "Reductive Amination", Chemistry Steps. 2

  • "Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives", Organic & Biomolecular Chemistry. 3

  • "Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols", JACS Au - ACS Publications. 4

Sources

Application

High-Resolution Cell-Based Assay Protocol for N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride: Evaluating Epigenetic Target Engagement

Executive Summary & Mechanistic Rationale N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is a highly functionalized derivative of the cyclopropanamine pharmacophore, a class of compounds historically recognized for inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is a highly functionalized derivative of the cyclopropanamine pharmacophore, a class of compounds historically recognized for inhibiting Flavin Adenine Dinucleotide (FAD)-dependent oxidases[1]. While early cyclopropanamines (such as tranylcypromine) were non-selective monoamine oxidase (MAO) inhibitors, the addition of bulky N-benzyl substitutions—such as the 2-ethoxybenzyl moiety—sterically directs the molecule away from MAO active sites and heavily favors Lysine-Specific Demethylase 1 (LSD1/KDM1A)[2][3].

LSD1 is a critical epigenetic eraser that removes mono- and di-methyl marks from histone H3 lysine 4 (H3K4me1/2). In acute myeloid leukemia (AML), LSD1 is hijacked to repress differentiation-associated genes, locking cells in a highly proliferative, undifferentiated state[4]. N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride acts as a mechanism-based inactivator, forming a covalent adduct with the FAD cofactor within LSD1[1].

Because epigenetic inhibitors alter chromatin architecture and require subsequent rounds of transcription and translation to manifest phenotypic changes, standard 24-hour cytotoxicity assays are fundamentally inadequate. This protocol utilizes a 72-hour timeline to capture the delayed, downstream effects of LSD1 inhibition.

MOA Cmpd N-(2-Ethoxybenzyl) cyclopropanamine Target LSD1 Enzyme (FAD-dependent) Cmpd->Target Binds Active Site Biomarker1 H3K4me2 Accumulation Target->Biomarker1 Blocks Demethylation Biomarker2 CD86 Surface Expression Biomarker1->Biomarker2 Chromatin Opening Phenotype Leukemic Cell Differentiation Biomarker2->Phenotype Reprogramming

Fig 1: Mechanistic pathway of LSD1 inhibition by cyclopropanamine derivatives.

Experimental Causality & The Self-Validating System

A pervasive pitfall in early-stage drug development is mistaking off-target cytotoxicity for epigenetic efficacy. To ensure absolute scientific integrity, this protocol is designed as a Self-Validating System . It relies on a multi-tiered assay matrix:

  • Direct Target Engagement (Western Blot): We first measure H3K4me2 accumulation. If the compound is hitting LSD1, this mark must increase.

  • Transcriptional Reprogramming (Flow Cytometry): We measure the surface expression of CD86, a myeloid differentiation marker repressed by LSD1[1].

  • Phenotypic Consequence (Cell Viability): We measure anti-proliferative effects.

  • Negative Control Counter-Screen: We utilize an LSD1-insensitive cell line (e.g., K562) alongside the highly sensitive MV4-11 line[1].

Validation Logic: If N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride induces cell death in MV4-11 cells at 1 μM, but H3K4me2 levels remain unchanged, the cell death is driven by off-target toxicity. Conversely, if H3K4me2 rises, CD86 is expressed, and viability drops exclusively in the MV4-11 line, the system self-validates the compound's on-target epigenetic mechanism.

Step-by-Step Methodologies

Workflow Start 1. Cell Seeding MV4-11 (AML model) Treat 2. Compound Dosing 0.01 - 100 μM (72h) Start->Treat Split Treat->Split Assay1 3A. Western Blot (H3K4me2 Engagement) Split->Assay1 Assay2 3B. Flow Cytometry (CD86 Differentiation) Split->Assay2 Assay3 3C. CellTiter-Glo (Cell Viability) Split->Assay3 Validate 4. Multi-parametric Validation (Efficacy vs. Toxicity) Assay1->Validate Assay2->Validate Assay3->Validate

Fig 2: Multiparametric cell-based assay workflow for epigenetic inhibitors.

Compound Preparation

Causality Note: The hydrochloride salt of N-(2-Ethoxybenzyl)cyclopropanamine improves aqueous solubility compared to the free base, but initial dissolution in DMSO is strictly required to prevent micelle formation of the hydrophobic ethoxybenzyl group.

  • Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Prepare a 10-point, 3-fold serial dilution in DMSO.

  • Dilute the DMSO stocks 1:1000 into pre-warmed culture media to yield a final maximum DMSO concentration of 0.1% (v/v), preventing solvent-induced baseline toxicity.

Cell Culture & Treatment
  • Culture MV4-11 (LSD1-sensitive) and K562 (LSD1-insensitive) cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells at a density of 2×104 cells/well in 96-well plates (for viability/flow cytometry) and 5×105 cells/well in 6-well plates (for Western blot).

  • Dose the cells with the prepared media containing N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride.

  • Incubate for 72 hours at 37°C, 5% CO2. Do not shorten this incubation; epigenetic biomarker accumulation requires multiple cell division cycles.

Target Engagement: H3K4me2 Western Blot
  • Harvest cells from the 6-well plates, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Extract histones using an acid-extraction protocol (0.2 N HCl) to enrich for chromatin-bound proteins, discarding the cytoplasmic fraction.

  • Quantify protein using a BCA assay, load 15 μg per lane onto a 4-20% Tris-Glycine gel, and transfer to a PVDF membrane.

  • Probe with primary antibodies against H3K4me2 (Target) and Total Histone H3 (Loading Control) overnight at 4°C.

  • Develop using ECL and quantify band densitometry. Calculate the ratio of H3K4me2 to Total H3.

Functional Readout: CD86 Flow Cytometry
  • Harvest cells from the 96-well plates (approx. 1×105 cells per condition).

  • Wash with FACS buffer (PBS + 2% FBS) and block Fc receptors using Human TruStain FcX for 10 minutes at room temperature to prevent non-specific binding.

  • Stain with APC-conjugated anti-human CD86 antibody for 30 minutes in the dark at 4°C.

  • Wash twice, resuspend in FACS buffer containing DAPI (to exclude dead cells), and acquire data on a flow cytometer.

  • Gate on live (DAPI-negative) cells and determine the percentage of CD86+ cells.

Phenotypic Readout: Cell Viability (CellTiter-Glo)
  • Equilibrate the 96-well plate and CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture media present in each well (e.g., 100 μL reagent to 100 μL media).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Calculate relative viability by normalizing to the 0.1% DMSO vehicle control.

Data Presentation & Expected Outcomes

The table below summarizes the expected pharmacological profile of a potent cyclopropanamine-based LSD1 inhibitor, serving as a benchmark for assay validation.

Assay TypeReadout MetricExpected IC50 / EC50Biological Significance
Target Engagement H3K4me2 Fold Change (Western)EC50: 0.1 - 0.5 μMConfirms direct covalent binding to the LSD1/FAD complex in living cells.
Differentiation CD86+ Cell Percentage (Flow)EC50: 0.5 - 1.0 μMIndicates successful chromatin relaxation and transcriptional reprogramming.
Phenotypic Efficacy Cell Viability in MV4-11 (ATP)IC50: 1.0 - 5.0 μMMeasures downstream anti-proliferative efficacy in an LSD1-addicted model.
Off-Target Toxicity Cell Viability in K562 (ATP)IC50: > 50.0 μMValidates that cell death is target-driven, not due to general chemical toxicity.

References

  • Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia Frontiers in Pharmacology (PMC) URL:[Link]

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Cyclopropanamine Compounds and Use Thereof ACS Medicinal Chemistry Letters URL:[Link]

Sources

Method

Application Note: Advanced Analytical Control Strategy for N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride

Analyte Profiling & Strategic Context N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-7) is a highly specialized secondary amine building block. It is predominantly utilized as a critical intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & Strategic Context

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-7) is a highly specialized secondary amine building block. It is predominantly utilized as a critical intermediate in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors, which are actively investigated for the treatment of neurodegenerative diseases and oncology[1].

From an analytical perspective, this molecule presents three distinct physicochemical challenges:

  • Secondary Amine Basicity: With a predicted pKa of ~8.5–9.5, the secondary amine is prone to severe peak tailing on traditional silica-based stationary phases due to secondary interactions with residual silanols.

  • Chromophoric Disparity: The ethoxybenzyl moiety provides strong UV absorbance, whereas the cyclopropylamine requires lower wavelength detection (e.g., 220 nm) for accurate mass balance tracking.

  • Salt Form Matrix: As a hydrochloride salt, the active pharmaceutical ingredient (API) is non-volatile, necessitating specialized sample introduction techniques for residual solvent analysis to protect instrument integrity.

This application note details a comprehensive, self-validating analytical control strategy designed for researchers and drug development professionals, ensuring absolute data integrity from method design through batch release.

Causality-Driven Method Design

As a Senior Application Scientist, method development is not merely about achieving separation; it is about engineering a robust system where the chemistry dictates the instrumental parameters.

HPLC-UV: The Chemistry of Peak Shape

To analyze structurally similar aromatic secondary amines, the mobile phase pH must be strictly controlled[2]. We employ a low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). Causality: At pH 2.0, the secondary amine is fully protonated, preventing ion-exchange interactions with acidic silanols on the stationary phase. This forces the analyte to interact purely via hydrophobic partitioning, yielding sharp, symmetrical peaks[3].

Furthermore, to align with the modernized [4], we transition from traditional 5 µm fully porous particles to 2.7 µm superficially porous (core-shell) particles. Causality: Core-shell technology reduces the Eddy dispersion term (A-term) in the van Deemter equation, delivering UHPLC-level theoretical plates and superior resolution without exceeding standard HPLC system pressure limits[5].

HS-GC-FID: Matrix Isolation

For residual solvent analysis (e.g., Ethanol, Ethyl Acetate, Toluene), direct liquid injection is prohibited. Causality: Injecting a hydrochloride salt directly into a Gas Chromatograph (GC) inlet leads to rapid accumulation of non-volatile residue, active site generation, and peak degradation. By utilizing Headspace (HS) GC, we thermodynamically drive the volatile solvents into the gas phase while the non-volatile N-(2-Ethoxybenzyl)cyclopropanamine HCl remains safely trapped in the aqueous diluent matrix.

Self-Validating Experimental Protocols

A method is only as trustworthy as its internal controls. The following protocols are designed as self-validating systems , meaning the analytical run automatically verifies its own fitness-for-purpose prior to generating reportable data.

Protocol A: HPLC-UV Purity and Assay

Materials & Setup:

  • Column: Core-Shell C18, 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 220 nm (primary) and 270 nm (secondary).

Step-by-Step Methodology:

  • Diluent Preparation: Prepare a 50:50 (v/v) Water:Acetonitrile solution.

  • Standard Preparation: Accurately weigh 50.0 mg of N-(2-Ethoxybenzyl)cyclopropanamine HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Solution (SST): Spike the standard solution with 0.1% (w/w) of 2-Ethoxybenzaldehyde (a known synthetic precursor and potential degradant).

  • Sample Preparation: Prepare batch samples at 1.0 mg/mL following the exact procedure in Step 2.

  • Execution: Inject a blank, followed by 5 replicates of the SST solution, and then the batch samples.

Self-Validation Checkpoint (SST Criteria):

  • Specificity: Resolution ( Rs​ ) between N-(2-Ethoxybenzyl)cyclopropanamine and 2-Ethoxybenzaldehyde must be ≥2.0 .

  • Peak Symmetry: Tailing factor ( Tf​ ) for the main peak must be ≤1.5 .

  • System Precision: The %RSD of the main peak area across 5 replicate injections must be ≤0.73% .

  • Failure to meet these criteria automatically invalidates the run.

Protocol B: HS-GC-FID for Residual Solvents

Materials & Setup:

  • Column: DB-624 (30 m x 0.32 mm x 1.8 µm).

  • Carrier Gas: Helium at constant flow of 1.5 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 2 min).

  • Headspace Parameters: Oven 80°C, Loop 90°C, Transfer Line 100°C. Vial equilibration time: 20 minutes.

Step-by-Step Methodology:

  • Diluent: Use ultra-pure water. (The HCl salt is highly water-soluble, which maximizes the partitioning of organic solvents into the headspace).

  • Standard Preparation: Prepare a mixed solvent standard containing Ethanol (5000 ppm), Ethyl Acetate (5000 ppm), and Toluene (89 ppm) in water.

  • Sample Preparation: Weigh 100 mg of the API into a 20 mL headspace vial. Add 5.0 mL of water and seal immediately with a PTFE-lined septum.

  • Execution: Run the headspace sequence starting with a diluent blank, followed by the standard mix, and then the samples.

Self-Validation Checkpoint (SST Criteria):

  • Sensitivity: Signal-to-noise (S/N) ratio for Toluene (the lowest concentration limit) must be ≥10 .

  • Precision: %RSD of peak areas for all solvents across 6 standard injections must be ≤15.0% .

ICH Q2(R2) Method Validation Framework

To ensure global regulatory compliance, the developed methods must be validated according to the newly revised[6],[7]. This modernized guideline emphasizes a lifecycle approach, integrating Quality by Design (QbD) principles from ICH Q14.

  • Specificity & Peak Purity: Utilizing a Photodiode Array (PDA) detector, the peak purity angle of the N-(2-Ethoxybenzyl)cyclopropanamine peak must be less than the peak purity threshold in all forced degradation samples (acid, base, peroxide, heat, and UV light). This proves the method is stability-indicating.

  • Linearity & Range: Evaluated from 50% to 150% of the nominal target concentration (0.5 mg/mL to 1.5 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Assessed by spiking known amounts of impurities into the API matrix at 50%, 100%, and 150% of the specification limit. Recovery must fall between 90.0% and 110.0%.

  • Robustness (DoE Approach): Instead of one-factor-at-a-time testing, a Plackett-Burman Design of Experiments (DoE) is executed, simultaneously varying flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase pH ( ±0.2 units) to map the analytical design space.

Quantitative Data Summaries

Table 1: Optimized HPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Type
0.0 95 5 Initial
2.0 95 5 Isocratic Hold
10.0 40 60 Linear
12.0 5 95 Linear
15.0 5 95 Column Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End |

Table 2: ICH Q2(R2) Validation Acceptance Criteria Summary | Validation Parameter | ICH Q2(R2) Requirement | Target Acceptance Criteria | | :--- | :--- | :--- | | Specificity | No interference from blank/matrix | Peak Purity Angle < Threshold | | Linearity | Proportional response across range | R2≥0.999 , y-intercept ≤2.0% | | Accuracy | Agreement with true value | 98.0% – 102.0% (Assay) | | Precision (Repeatability) | Closeness of agreement | %RSD ≤1.0% (n=6) | | Robustness | Reliability under deliberate variations | Rs​≥2.0 maintained across DoE |

Analytical Workflows & Visualizations

Analytical_Workflow API N-(2-Ethoxybenzyl)cyclopropanamine HCl Batch Sample Prep Sample Preparation (Volumetric Dilution) API->Prep HPLC HPLC-UV Analysis (Purity & Assay) Prep->HPLC GC HS-GC-FID Analysis (Residual Solvents) Prep->GC SST System Suitability Test (Self-Validation) HPLC->SST GC->SST Release Quality Assurance Batch Disposition SST->Release

Figure 1: Comprehensive analytical control strategy and self-validating workflow for batch release.

Validation_Lifecycle Q14 ICH Q14 Method Design (Risk Assessment) Q2 ICH Q2(R2) Validation Execution Q14->Q2 Spec Specificity & Peak Purity (PDA/MS) Q2->Spec Lin Linearity & Range (50-150%) Q2->Lin Acc Accuracy & Precision (%Recovery & RSD) Q2->Acc Rob Robustness (DoE Approach) Q2->Rob Report Final Validation Report (Lifecycle Management) Spec->Report Lin->Report Acc->Report Rob->Report

Figure 2: ICH Q2(R2) and Q14 aligned analytical procedure validation lifecycle.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [6]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [7]

  • Are You Sure You Understand USP <621>? LCGC International.[4]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies White Paper. [5]

  • Separation of Cyclopropanamine on Newcrom R1 HPLC column. SIELC Technologies. [3]

  • Application Note: Analytical Methods for the Identification of N-benzyl-2-methoxyethanamine. Benchchem. [2]

  • Cyclopropanamine compound and use thereof (US20150291577A1). Google Patents. [1]

Sources

Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Chemical Intermediate Technique: Reversed-Phase High-Performance Liquid Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Chemical Intermediate Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Physicochemical Profiling & Method Rationale

Developing a robust, stability-indicating chromatographic method requires a first-principles understanding of the analyte's physicochemical properties. N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-7) presents specific analytical challenges driven by its molecular architecture.

The Causality of Chromatographic Behavior

The compound consists of a lipophilic 2-ethoxybenzyl moiety coupled to a cyclopropanamine ring. As a secondary amine, it has a predicted pKa of approximately 8.4 . When dissolved in a mobile phase, the hydrochloride salt dissociates, leaving the free amine positively charged at neutral pH.

If analyzed on legacy silica-based C18 columns at neutral pH, this cationic amine will undergo severe secondary ion-exchange interactions with ionized residual silanols ( pKa ~4.5) on the stationary phase. This manifests chromatographically as severe peak tailing, shifting retention times, and poor integration reproducibility .

The Solution: To mitigate silanol activity, the method employs a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic Acid (TFA). At this pH, residual silanols are fully protonated (neutralized), eliminating ion-exchange interactions. Simultaneously, the TFA anion ( CF3​COO− ) acts as a weak ion-pairing agent, forming a reversible hydrophobic complex with the protonated amine. This synergistic effect drastically improves peak symmetry and enhances retention on the hydrophobic C18 stationary phase.

HPLC_Method A Analyte Profiling pKa ~8.4, Basic Amine B Silanol Suppression Low pH (0.1% TFA) A->B Mitigate Tailing C Stationary Phase End-capped C18 B->C Synergistic Retention D Elution Strategy Gradient H2O/MeCN C->D Optimize Resolution E Validated Method ICH Q2(R2) Compliant D->E Validation

Logical workflow for HPLC method development targeting basic amine compounds.

Chromatographic Conditions

To ensure the method is stability-indicating (capable of resolving the API from its degradation products), a gradient elution strategy was selected. The gradient begins at a low organic concentration to retain the polar amine domain, ramping up to 90% organic to rapidly elute the lipophilic ethoxybenzyl domain and wash the column of highly retained impurities.

Table 1: Instrument & Method Parameters
ParameterSpecification / Setting
Column Phenomenex Kinetex C18, 150 mm × 4.6 mm, 2.6 µm (Core-Shell)
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection Wavelength UV at 225 nm (Optimal for benzyl ether chromophore)
Diluent Water : Acetonitrile (50:50, v/v)
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic Hold
2.09010Gradient Start
10.04060Linear Ramp
12.01090Column Wash
15.01090Isocratic Wash
15.19010Re-equilibration
20.09010End of Run

Step-by-Step Experimental Protocol

Reagent Preparation
  • Mobile Phase A: Measure 1000 mL of Type I ultrapure water (18.2 MΩ·cm) into a clean glass reservoir. Using a volumetric pipette, add 1.0 mL of LC-MS grade Trifluoroacetic Acid. Mix thoroughly using a magnetic stirrer. Filter through a 0.22 µm PTFE membrane and degas via sonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly, filter, and degas as above.

  • Diluent: Combine 500 mL of Type I water and 500 mL of HPLC-grade Acetonitrile. Mix well and degas.

Standard Preparation (100 µg/mL)
  • Accurately weigh 10.0 mg of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride reference standard using a calibrated microbalance.

  • Transfer quantitatively into a 100 mL Class-A volumetric flask.

  • Add approximately 50 mL of Diluent. Sonicate for 5 minutes until complete dissolution is achieved.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent. Invert 10 times to mix.

Sample Preparation
  • Weigh an amount of the sample equivalent to 10.0 mg of the active moiety into a 100 mL volumetric flask.

  • Extract the analyte using 50 mL of Diluent and 10 minutes of mechanical shaking or sonication.

  • Dilute to volume with Diluent, mix well, and filter a 2 mL aliquot through a 0.45 µm nylon syringe filter directly into an HPLC vial, discarding the first 0.5 mL of filtrate.

Method Validation Framework (Self-Validating System)

To ensure trustworthiness and regulatory compliance, this method is designed as a self-validating system based on the ICH Q2(R2) guidelines . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST).

System Suitability Test (SST)

The SST verifies that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be done. Inject the Blank (Diluent) once, followed by six consecutive injections of the Standard Preparation.

Table 3: SST Acceptance Criteria
ParameterTarget ValueCausality / Rationale
Blank Interference ≤ 0.1% of Standard peakEnsures no carryover or matrix interference at the analyte RT.
Retention Time (RT) ~ 8.5 minutesConfirms correct gradient delivery and column chemistry.
Tailing Factor ( Tf​ ) ≤ 1.5Validates successful suppression of silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Confirms column efficiency and proper packing integrity.
Injection Precision %RSD ≤ 2.0% (n=6)Ensures autosampler precision and baseline stability.
Analytical Validation Parameters

Once SST is established, the method must be validated across the following parameters per ICH Q2(R2) mandates.

Table 4: Method Validation Acceptance Criteria
Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject forced degradation samples (Acid, Base, Peroxide, Heat, UV).Peak purity angle < Purity threshold (via PDA detector). Resolution > 2.0 from nearest degradant.
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of API into placebo matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Intermediate Precision Different analyst, different day, different HPLC system (n=6).Overall %RSD ≤ 2.0% for assay results.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase composition (±2% organic).SST criteria must still be met under all perturbed conditions.

Troubleshooting & Optimization Insights

  • Baseline Drift during Gradient: A rising baseline is common when using TFA at low wavelengths (e.g., 210-225 nm) due to the differential absorbance of TFA in water versus acetonitrile. Fix: Ensure the exact same volume of TFA (e.g., 0.10% v/v) is added to both Mobile Phase A and B to balance the UV absorbance profile.

  • Retention Time Shifts: If the analyte elutes earlier over successive runs, the column may not be fully re-equilibrated. Fix: Extend the post-gradient re-equilibration time (Step 6 in Table 2) from 5 minutes to 8 minutes to ensure the stationary phase is fully saturated with the highly aqueous Mobile Phase A.

  • Peak Splitting: Indicates column voiding or sample solvent mismatch. Fix: Ensure the sample is dissolved in the specified Diluent (50:50 Water:MeCN). Injecting a sample dissolved in 100% strong solvent (Acetonitrile) will cause peak distortion due to viscous fingering at the column head.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Authoritative text on reversed-phase retention mechanisms and silanol suppression.[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Guideline on Validation of Analytical Procedures. The global regulatory standard for analytical method validation and Quality-by-Design (QbD) lifecycles. [Link]

Method

Topic: Developing Enzyme Inhibition Assays for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the development of enzyme inhibition assays for N-(2-Ethoxybenzyl)cyclopropana...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of enzyme inhibition assays for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, a novel cyclopropylamine-containing compound. Given its structural similarity to known irreversible inhibitors such as tranylcypromine, this guide focuses on assays for Monoamine Oxidases (MAO-A and MAO-B), critical flavoenzymes in neurobiology and primary targets for this class of inhibitors. We detail the scientific rationale behind assay design, present step-by-step protocols for determining inhibitor potency (IC₅₀) and selectivity, and provide a framework for characterizing the mechanism of inhibition. The methodologies described herein are tailored for a high-throughput, fluorescence-based format, ensuring relevance for modern drug discovery campaigns.

Introduction: The Scientific Rationale

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride belongs to a class of compounds characterized by a cyclopropylamine moiety. This functional group is the hallmark of potent mechanism-based inhibitors, which act by being converted into a reactive species by the target enzyme itself, leading to irreversible inactivation.[1][2] The most prominent example is tranylcypromine, a non-selective, irreversible inhibitor of both isoforms of Monoamine Oxidase (MAO-A and MAO-B).[3][4][5]

MAOs are mitochondrial outer membrane-bound flavoenzymes that catalyze the oxidative deamination of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and other biogenic amines.[6][7] Their dysregulation is implicated in a range of neurological and psychiatric disorders. Consequently, MAO inhibitors are valuable therapeutics:

  • MAO-A inhibitors are primarily used as antidepressants.[6][8]

  • MAO-B inhibitors are employed in the treatment of Parkinson's disease and Alzheimer's disease.[6][8]

Given this context, the primary objective when characterizing a novel cyclopropylamine-based compound like N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is to determine its inhibitory potency and, critically, its selectivity for MAO-A versus MAO-B. This guide provides the experimental framework to achieve this.

Mechanism of MAO Catalysis and Irreversible Inhibition

MAOs catalyze the oxidation of amine substrates, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[9][10][11] Cyclopropylamine inhibitors like tranylcypromine are processed similarly, but the strained cyclopropyl ring undergoes opening, generating a highly reactive intermediate that forms a covalent bond with the enzyme's FAD cofactor, leading to irreversible, or "suicide," inhibition.[12]

cluster_0 MAO Catalytic Cycle cluster_1 Mechanism-Based Inhibition E_FAD MAO (E-FAD) E_FADH2 MAO (E-FADH₂) E_FAD->E_FADH2 + 2e⁻, 2H⁺ Reactive_Intermediate Reactive Intermediate E_FAD->Reactive_Intermediate Enzymatic Activation Amine R-CH₂NH₂ (Substrate) Amine->E_FAD Binds Product_Aldehyde R-CHO (Aldehyde) E_FADH2->E_FAD Regeneration E_FADH2->Product_Aldehyde Releases Product H2O2 H₂O₂ E_FADH2->H2O2 O2 O₂ O2->E_FADH2 Inhibitor Cyclopropylamine Inhibitor Inhibitor->E_FAD Binds to Active Site E_FAD_Inactive Covalently Modified MAO (Inactive) Reactive_Intermediate->E_FAD_Inactive Covalent Bond Formation

Figure 1: Simplified diagrams of the MAO catalytic cycle and mechanism-based irreversible inhibition.

Principle of the Assay: A Fluorescence-Based Approach

For robust and high-throughput screening (HTS), a coupled-enzyme assay that detects H₂O₂ production is the method of choice.[10][13] This assay is sensitive, continuous, and readily adaptable to microplate formats.

The principle relies on two sequential reactions:

  • MAO Reaction: The MAO enzyme (either MAO-A or MAO-B) oxidizes a substrate (e.g., tyramine), generating H₂O₂ as a byproduct.

  • Detection Reaction: Horseradish Peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a non-fluorescent probe, such as Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), into the highly fluorescent product, resorufin.

The rate of increase in fluorescence (Ex/Em ≈ 535/587 nm) is directly proportional to the rate of MAO activity.[14]

cluster_0 Step 1: MAO Reaction cluster_1 Step 2: Detection Reaction Amine Amine Substrate (e.g., Tyramine) MAO MAO-A or MAO-B Amine->MAO O2 O₂ O2->MAO Aldehyde Aldehyde MAO->Aldehyde H2O2 H₂O₂ MAO->H2O2 AmplexRed Amplex® Red (Non-Fluorescent) HRP HRP AmplexRed->HRP Resorufin Resorufin (Highly Fluorescent) HRP->Resorufin H2O2_input H₂O₂ H2O2_input->HRP

Figure 2: Workflow of the coupled fluorometric assay for detecting MAO activity.

Assay Development: Materials and Protocols

Essential Materials and Reagents
  • Enzymes: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich).

  • Substrate: Tyramine hydrochloride.

  • Detection Reagents: Amplex® Red, Horseradish Peroxidase (HRP), Dimethyl sulfoxide (DMSO).

  • Buffers: Phosphate buffer (e.g., 100 mM Sodium Phosphate, pH 7.4).

  • Control Inhibitors: Clorgyline (MAO-A specific), Selegiline (MAO-B specific).

  • Test Compound: N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride.

  • Hardware: 96- or 384-well black, flat-bottom microplates; fluorescence plate reader.

Protocol 1: Determination of Substrate Kₘ

Causality: Before assessing inhibition, it is crucial to understand the enzyme's kinetics with its substrate. The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. For inhibitor studies, using a substrate concentration at or near the Kₘ value provides good sensitivity for competitive inhibitors.[15]

Procedure:

  • Prepare Substrate Dilutions: Create a 2-fold serial dilution of Tyramine in assay buffer, ranging from ~10x the expected Kₘ to 0.1x the expected Kₘ.

  • Prepare Reaction Mix: In each well of a microplate, add:

    • 50 µL of assay buffer.

    • 10 µL of MAO enzyme (A or B) at a fixed concentration.

    • 20 µL of Detection Reagent Mix (containing Amplex Red and HRP).

  • Initiate Reaction: Add 20 µL of the varying Tyramine concentrations to each well to start the reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetics (Ex/Em ≈ 535/587 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the kinetic curve.

    • Plot V₀ versus [Tyramine] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

ParameterMAO-A (Hypothetical Data)MAO-B (Hypothetical Data)
Substrate TyramineTyramine
Kₘ 35 µM25 µM
Vₘₐₓ 850 RFU/min1100 RFU/min
Table 1: Example Michaelis-Menten kinetic data for MAO-A and MAO-B with Tyramine substrate.
Protocol 2: IC₅₀ Determination

Causality: The half-maximal inhibitory concentration (IC₅₀) is the most common measure of an inhibitor's potency. It quantifies the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[16][17] Comparing the IC₅₀ values for MAO-A and MAO-B allows for the determination of inhibitor selectivity.

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution (e.g., 10-point, 3-fold) of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride in DMSO, then dilute into assay buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Pre-incubation (Critical for Irreversible Inhibitors):

    • In each well, add 50 µL of assay buffer and 10 µL of MAO enzyme (A or B).

    • Add 10 µL of the serially diluted inhibitor. Include "no inhibitor" (0% inhibition) and a high concentration of a known inhibitor (e.g., Clorgyline for MAO-A) for the "100% inhibition" control.

    • Incubate the plate for a set time (e.g., 30 minutes) at 37°C. This pre-incubation step is vital for mechanism-based inhibitors to allow time for the inactivation reaction to occur.[12]

  • Initiate and Measure Reaction:

    • Prepare a Substrate/Detection Mix containing Tyramine (at its Kₘ concentration determined in Protocol 1), Amplex Red, and HRP.

    • Add 30 µL of this mix to all wells to start the reaction.

    • Immediately measure fluorescence kinetics as described in Protocol 1.

  • Data Analysis:

    • Calculate the reaction velocity (V₀) for each inhibitor concentration.

    • Normalize the data by calculating the percent inhibition for each concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_100%_inhibition) / (V₀_0%_inhibition - V₀_100%_inhibition))

    • Plot % Inhibition versus the log[Inhibitor] concentration.

    • Fit the resulting sigmoidal curve using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.[16][18]

Enzyme TargetInhibitorIC₅₀ (Hypothetical Data)Selectivity Ratio (IC₅₀ MAO-A / IC₅₀ MAO-B)
MAO-A N-(2-Ethoxybenzyl)cyclopropanamine HCl1.5 µM150
MAO-B N-(2-Ethoxybenzyl)cyclopropanamine HCl10 nM
MAO-A Clorgyline (Control)5 nM>1000
MAO-B Selegiline (Control)30 nM<0.01
Table 2: Example IC₅₀ data demonstrating the hypothetical compound is a potent and selective MAO-B inhibitor.
Protocol 3: Assessing Irreversibility

Causality: A key feature of mechanism-based inhibitors is that their effect is not readily reversed by dilution.[2][19] A simple dialysis or dilution experiment can provide strong evidence of irreversible binding.

Procedure:

  • Inhibitor Incubation: Incubate a concentrated solution of MAO enzyme with a high concentration (e.g., 10x IC₅₀) of the test compound for 60 minutes. As a control, incubate a separate enzyme solution with buffer only.

  • Removal of Unbound Inhibitor: Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., 100-fold) into fresh assay buffer. Perform the same dilution on the control enzyme. This dilution reduces the concentration of free inhibitor to a level well below its IC₅₀.

  • Activity Measurement: Immediately measure the residual activity of both the inhibitor-treated and control enzyme samples using the standard assay protocol (Protocol 2, step 3).

  • Interpretation:

    • Reversible Inhibitor: Activity will be largely restored upon dilution as the inhibitor dissociates from the enzyme.

    • Irreversible Inhibitor: Activity will not be restored, as the inhibitor is covalently bound to the enzyme.[3][19]

Advanced Data Interpretation: From IC₅₀ to Kᵢ

While IC₅₀ is a practical measure of potency, it is dependent on assay conditions, particularly substrate concentration.[20] To determine a true thermodynamic constant for inhibitor binding, the inhibition constant (Kᵢ) should be calculated. For a competitive inhibitor, the Cheng-Prusoff equation allows for the conversion of IC₅₀ to Kᵢ.[17]

Kᵢ = IC₅₀ / (1 + [S] / Kₘ)

Where:

  • [S] is the substrate concentration used in the IC₅₀ assay.

  • Kₘ is the Michaelis constant for the substrate.

The Kᵢ value provides a more absolute measure of inhibitor potency that can be compared across different studies and experimental conditions.[20]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride or similar novel compounds targeting monoamine oxidases. By systematically determining the substrate kinetics, inhibitor potency (IC₅₀), isoform selectivity, and mechanism of action, researchers can efficiently generate the critical data needed to advance promising candidates in the drug discovery pipeline. The use of a validated, high-throughput fluorescence assay ensures both accuracy and efficiency in this endeavor.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate?
  • PsychDB. (2022, September 20). Tranylcypromine (Parnate).
  • Wikipedia. (n.d.). Tranylcypromine.
  • Microbe Notes. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • YouTube. (2024, October 23). Irreversible Enzyme Inhibition ; Definition, Mechanism, Examples, Implication in medicine.
  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Herraiz, T., & Guillén, H. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology.
  • Stahl, S. M. (n.d.). TRANYLCYPROMINE. Prescriber's Guide - Cambridge University Press & Assessment.
  • Hubálek, F., et al. (2015, March 27). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed.
  • MilliporeSigma. (n.d.). Irreversible Inhibitors.
  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020, April 8). Tranylcypromine. LiverTox - NCBI Bookshelf.
  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). PubMed.
  • Valley, M. P., et al. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes 93.
  • Abcam. (n.d.). Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031).
  • edX. (n.d.). IC50 Determination.
  • Promega Corporation. (n.d.). MAO-Glo™ Assay Systems.
  • Wang, Y., et al. (2017, January 30). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry.
  • Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093).
  • ResearchGate. (n.d.). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF.
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
  • Wikipedia. (n.d.). IC50.
  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success.
  • Warnock, M., et al. (1995). Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits. PubMed.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube.
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
  • Gestsdottir, S., et al. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC.
  • Shapiro, A. B. (2021, January 13). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate.

Sources

Application

Application Note: N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride in Epigenetic Profiling and LSD1 Targeted Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Epigenetics, Oncology, and Assay Development Executive Summary & Mechanistic Rationale Lysine-Specific Demethylase 1 (L...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Epigenetics, Oncology, and Assay Development

Executive Summary & Mechanistic Rationale

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is an essential epigenetic enzyme that represses gene transcription by removing mono- and di-methyl marks from histone H3 at lysine 4 (H3K4me1/2). Overexpression of LSD1 is a hallmark of several malignancies, particularly Acute Myeloid Leukemia (AML) and small-cell lung cancer, making it a high-value therapeutic target .

As a Senior Application Scientist, I frequently guide researchers in selecting and validating epigenetic probes. N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-7) represents a highly optimized, irreversible inhibitor of LSD1.

The Causality of the Chemical Design: Classic cyclopropanamines (like tranylcypromine) inhibit LSD1 by forming a covalent adduct with the enzyme's FAD (flavin adenine dinucleotide) cofactor via a radical ring-opening mechanism. However, these early-generation compounds suffer from off-target inhibition of Monoamine Oxidases (MAO-A and MAO-B), leading to severe neuro- and hepatotoxicity. The addition of the N-(2-ethoxybenzyl) bulky moiety is a deliberate structural choice. Because LSD1 possesses a much larger substrate-binding cavity (designed to accommodate the bulky histone tail) compared to the narrow catalytic clefts of MAO enzymes, the N-benzyl substitution sterically clashes with MAO active sites while perfectly anchoring into LSD1 . This mechanism provides exceptional target selectivity.

EpigeneticPathway H3K4 H3K4me1/2 (Active Mark) LSD1 LSD1 / KDM1A (FAD-Dependent) H3K4->LSD1 Substrate Binding Repression Transcriptional Repression LSD1->Repression Demethylation Inhibitor N-(2-Ethoxybenzyl) cyclopropanamine Adduct Covalent FAD Adduct (Irreversible) Inhibitor->Adduct Radical Ring Opening Adduct->LSD1 Enzyme Inactivation Activation Gene Expression (Differentiation) Adduct->Activation Restores H3K4me2

Fig 1: Mechanism of LSD1 inhibition and restoration of H3K4me2-driven gene expression.

Physicochemical Properties & Preparation

To ensure reproducible assay performance, the compound must be handled according to strict solubility and storage parameters.

PropertySpecificationApplication Note / Causality
Chemical Name N-(2-Ethoxybenzyl)cyclopropanamine HClThe hydrochloride salt ensures superior aqueous solubility compared to the free base.
CAS Number 1050214-65-7Use this identifier for strict lot-to-lot validation.
Molecular Weight 227.73 g/mol Required for accurate molarity calculations.
Solubility DMSO (≥ 20 mg/mL)Prepare 10 mM stock in anhydrous DMSO. Avoid repeated freeze-thaw cycles to prevent oxidation of the secondary amine.
Storage -20°C (Powder) / -80°C (In Solution)Protect from light. FAD-targeting compounds can be sensitive to photo-degradation.

Experimental Workflows & Protocols

To establish a self-validating data package, researchers must prove both biochemical target engagement and cellular epigenetic modulation. The following protocols are engineered to eliminate false positives.

Workflow Prep 1. Compound Prep (10 mM in DMSO) Enzyme 2A. In Vitro Assay (Fluorometric H2O2) Prep->Enzyme Cell 2B. Cellular Assay (MV4-11 AML Cells) Prep->Cell Analysis 5. Data Quantification (IC50 / EC50) Enzyme->Analysis Extract 3. Histone Extraction (Acid Extraction) Cell->Extract WB 4. Western Blotting (Anti-H3K4me2) Extract->WB WB->Analysis

Fig 2: Integrated workflow for in vitro and cellular validation of LSD1 inhibitors.

Protocol 1: In Vitro LSD1 Enzymatic Inhibition Assay (Fluorometric)

The Causality: LSD1-mediated demethylation of the H3K4me2 peptide generates formaldehyde and hydrogen peroxide (H₂O₂) as stoichiometric byproducts. By coupling this reaction with Horseradish Peroxidase (HRP) and Amplex Red, we convert the invisible demethylation event into a highly sensitive, quantifiable fluorescent signal (Resorufin).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Scientist Insight: Tween-20 is critical to prevent the highly lipophilic N-benzyl moiety from non-specifically aggregating or adhering to the microplate walls.

  • Enzyme/Inhibitor Pre-incubation: Dilute recombinant human LSD1 enzyme to 50 nM in Assay Buffer. Add N-(2-Ethoxybenzyl)cyclopropanamine HCl in a 10-point dose-response series (e.g., 10 µM down to 0.5 nM). Incubate at Room Temperature (RT) for 30 minutes. Scientist Insight: Because this is a mechanism-based covalent inhibitor, pre-incubation is mandatory to allow the radical ring-opening adduct to form before the substrate introduces competitive kinetics.

  • Substrate Addition: Initiate the reaction by adding a master mix containing 20 µM H3K4me2 peptide (ARTK(Me2)QTARKC), 50 µM Amplex Red, and 1 U/mL HRP.

  • Kinetic Read: Immediately transfer to a microplate reader. Measure fluorescence (Ex/Em = 530/590 nm) every 2 minutes for 60 minutes.

  • Self-Validation Controls:

    • Negative Control: No-enzyme well (establishes baseline and rules out compound auto-fluorescence).

    • Positive Control: GSK2879552 or Tranylcypromine (validates assay sensitivity).

Protocol 2: Cellular Target Engagement (Histone Extraction & Western Blot)

The Causality: Standard RIPA lysis buffers fail to efficiently solubilize histones because these highly basic proteins are tightly bound to the negatively charged DNA backbone. We must utilize an acid extraction method (0.2 N HCl) to disrupt these ionic interactions, ensuring quantitative recovery of chromatin-bound H3K4me2.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MV4-11 cells (an LSD1-dependent AML cell line) at 5×105 cells/mL. Treat with the inhibitor for 48 hours. Scientist Insight: Epigenetic shifts require time for multiple cell division cycles to dilute the existing methylated histones. 48-72 hours is the optimal window.

  • Viability Check: Run a parallel CellTiter-Glo assay. Self-Validation: H3K4me2 accumulation must be quantified at non-cytotoxic concentrations (>80% viability) to ensure the epigenetic shift is a direct result of LSD1 inhibition, not an artifact of apoptosis-induced chromatin condensation.

  • Acid Extraction:

    • Harvest cells, wash with ice-cold PBS.

    • Resuspend in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃) to lyse the cell membrane while keeping nuclei intact. Centrifuge at 2,000 x g for 10 min.

    • Discard supernatant. Resuspend the nuclear pellet in 0.2 N HCl. Incubate overnight at 4°C on a rotator.

    • Centrifuge at 6,500 x g for 10 min. Save the supernatant (contains histones). Neutralize with 1/10th volume of 2 M NaOH.

  • Western Blotting: Resolve 5 µg of histone extract on a 15% SDS-PAGE gel. Probe with anti-H3K4me2 (Primary target) and anti-Total H3 (Loading control).

Data Interpretation & Expected Outcomes

When executing the protocols above, researchers should benchmark their results against the following expected quantitative metrics for N-alkylated cyclopropanamine derivatives .

Assay MetricExpected RangeInterpretation & Causality
In Vitro LSD1 IC₅₀ 10 nM – 50 nMPotent, nanomolar inhibition confirms the N-(2-ethoxybenzyl) group effectively anchors into the LSD1 FAD pocket.
MAO-A / MAO-B IC₅₀ > 10,000 nMHigh selectivity index (>200-fold). The bulky substitution prevents entry into the narrow MAO catalytic cleft, minimizing off-target toxicity.
Cellular H3K4me2 EC₅₀ 0.5 µM – 2.0 µMThe shift from biochemical IC₅₀ to cellular EC₅₀ accounts for cell membrane permeability and intracellular target competition.
MV4-11 Proliferation IC₅₀ 1.0 µM – 5.0 µMIndicates successful induction of differentiation and subsequent growth arrest in LSD1-addicted leukemia cells.

References

  • Li, C., Su, M., Zhu, W., et al. (2022). "Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Wang, X., et al. (2025). "Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation." Frontiers in Pharmacology.[Link]

  • Mimasu, S., Umezawa, N., Sato, S., et al. (2010). "Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1." Biochemistry.[Link]

Method

large-scale synthesis of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride

Application Note: Large-Scale Synthesis and Isolation Protocol for N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride Executive Summary N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-7) is a versatile se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis and Isolation Protocol for N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride

Executive Summary

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-7) is a versatile secondary amine building block frequently utilized in the development of active pharmaceutical ingredients (APIs) and targeted receptor ligands. Transitioning the synthesis of this compound from a discovery-scale batch to a scalable, kilogram-level process requires strict control over reaction kinetics to prevent impurity formation. This application note details a highly scalable, robust, and cost-effective protocol for its synthesis via an indirect (stepwise) reductive amination pathway, optimized for process chemistry environments.

Process Chemistry Rationale & Causality

Why Indirect Reductive Amination? The synthesis of secondary amines from primary amines and aldehydes is classically achieved via direct reductive amination. However, as established by Abdel-Magid et al., the direct reductive amination of aldehydes with primary amines is highly prone to over-alkylation, yielding unwanted tertiary amine byproducts[1]. To circumvent this, this protocol employs an indirect (stepwise) reductive amination.

By pre-forming the Schiff base (imine) in methanol without the reducing agent present, we ensure complete conversion of the aldehyde. The subsequent addition of sodium borohydride (NaBH₄) at low temperatures kinetically traps the secondary amine product, completely suppressing dialkylation[1].

Solvent & Reagent Selection: Methanol serves a dual purpose: it readily solubilizes the starting materials and accelerates imine formation without the need for Lewis acid catalysis. NaBH₄ is selected over sodium triacetoxyborohydride (NaBH(OAc)₃) for scale-up due to its superior atom economy, lower cost, and high efficiency in alcoholic solvents. For the final isolation, Methyl tert-butyl ether (MTBE) is utilized as an anti-solvent during crystallization, providing an optimal environment that selectively precipitates the hydrochloride salt while leaving lipophilic impurities in solution.

Reaction Pathway & Workflow

SynthesisWorkflow SM1 2-Ethoxybenzaldehyde (1.0 equiv, Limiting) Condensation Phase 1: Imine Condensation (Methanol, 20°C, 2-4h) SM1->Condensation SM2 Cyclopropylamine (1.05 equiv, Slight Excess) SM2->Condensation Imine Schiff Base Intermediate (In Situ, >99% Conversion) Condensation->Imine Reduction Phase 2: Hydride Reduction (NaBH4 addition, 0-5°C) Imine->Reduction FreeBase N-(2-Ethoxybenzyl)cyclopropanamine (Free Base in MTBE) Reduction->FreeBase SaltForm Phase 3: Crystallization (5N HCl in iPrOH, pH 1-2) FreeBase->SaltForm API Target API Salt (HCl Salt, >98% Yield) SaltForm->API

Caption: Workflow for the large-scale synthesis of N-(2-Ethoxybenzyl)cyclopropanamine HCl.

Step-by-Step Experimental Protocol (1.0 kg Scale)

Phase 1: Imine Condensation

  • Charge: Purge a 20 L jacketed glass reactor with nitrogen. Charge the reactor with 10.0 L of anhydrous Methanol and 1.00 kg (6.66 mol) of 2-Ethoxybenzaldehyde.

  • Addition: Set the reactor temperature to 20 °C. Add 0.40 kg (7.00 mol, 1.05 equiv) of Cyclopropylamine via a dropping funnel over 30 minutes.

    • Causality: Cyclopropylamine is highly volatile (BP ~50 °C). Subsurface addition or controlled dropwise addition prevents evaporative loss, ensuring the critical 1.05 stoichiometric ratio is maintained to drive the equilibrium toward the imine.

  • Agitation: Stir the reaction mixture at 20–25 °C for 2 to 4 hours.

  • Validation Checkpoint: Pull a 1 mL aliquot, quench with 1 mL of water, extract with 1 mL of ethyl acetate, and analyze the organic layer via HPLC (254 nm). Do not proceed until the residual 2-Ethoxybenzaldehyde peak is <1.0% relative to the imine peak.

Phase 2: Hydride Reduction

  • Cooling: Chill the reactor jacket to achieve an internal temperature of 0–5 °C.

  • Reduction: Weigh out 0.30 kg (7.93 mol, 1.19 equiv) of Sodium Borohydride (NaBH₄). Add the NaBH₄ to the reactor in 5 equal portions over 2 hours, strictly maintaining the internal temperature below 10 °C.

    • Causality: The reduction is highly exothermic. Furthermore, methanol can react with NaBH₄ to form hydrogen gas and sodium tetramethoxyborate. Keeping the temperature low minimizes this parasitic side reaction, maximizing hydride transfer to the imine.

  • Maturation: Once addition is complete, allow the reactor to naturally warm to 20 °C and stir for an additional 2 hours.

  • Validation Checkpoint: Perform HPLC analysis. The imine intermediate must be undetectable (<0.1%), confirming complete conversion to the secondary amine.

Phase 3: Aqueous Workup & Free Base Isolation

  • Quench: Slowly add 2.0 L of deionized water to the reactor over 30 minutes to quench unreacted borohydride complexes. Warning: Moderate hydrogen gas evolution will occur.

  • Concentration: Distill off the methanol under reduced pressure (approx. 150 mbar, 40 °C jacket) until the volume is reduced by half.

    • Causality: Methanol is miscible with both water and the extraction solvent (MTBE). Removing it prevents the formation of a single phase during extraction and significantly increases the partition coefficient of the product into the organic layer.

  • Extraction: Add 10.0 L of MTBE to the aqueous residue. Stir for 15 minutes, allow phases to separate, and collect the upper organic layer. Extract the aqueous layer once more with 5.0 L of MTBE.

  • Washing & Drying: Combine the MTBE layers, wash with 2.0 L of brine, and dry over anhydrous Na₂SO₄. Filter the drying agent to yield a clear solution of the free base.

Phase 4: Hydrochloride Crystallization

  • Precipitation: Transfer the dried MTBE solution to a clean reactor and cool to 0–5 °C. Dropwise, add approximately 1.5 L of 5N HCl in Isopropanol until the pH of the solution reaches 1–2 (measured via wetted pH paper).

    • Causality: Using anhydrous HCl in isopropanol rather than aqueous HCl prevents the product from "oiling out" (forming a biphasic liquid). MTBE acts as an anti-solvent, while the isopropanol provides just enough solubility to allow ordered, high-purity crystal growth.

  • Filtration: Stir the resulting white slurry at 0 °C for 2 hours to mature the crystals. Filter the product through a Nutsche filter and wash the filter cake with 2.0 L of cold MTBE.

  • Drying: Dry the white crystalline solid in a vacuum oven at 45 °C to a constant weight.

Quality Control & Quantitative Data

To ensure the trustworthiness of the synthesized batch, the final API must be validated against the following quantitative parameters:

ParameterExpected SpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Overall Yield 1.25 – 1.35 kg (82% – 89% theoretical)Gravimetric
Chemical Purity > 99.0% (No single impurity > 0.5%)HPLC (UV at 254 nm)
Molecular Weight 227.73 g/mol (HCl Salt)N/A
Mass Spectrometry m/z 192.15[M+H]⁺ (Free base)LC-ESI-MS (Positive Ion Mode)
Residual Solvent MTBE < 5000 ppm, Methanol < 3000 ppmHeadspace GC-FID

Troubleshooting & Root Cause Analysis

Even with strict adherence to the protocol, deviations can occur during scale-up. The following self-validating logic tree and matrix provide corrective actions for common process failures.

RootCause Issue Issue: Low Yield of HCl Salt Cause1 Incomplete Imine Formation Issue->Cause1 Cause2 Over-alkylation (Tertiary Amine) Issue->Cause2 Cause3 Product Oiling Out Issue->Cause3 Fix1 Extend condensation time; Verify aldehyde depletion Cause1->Fix1 Fix2 Ensure 2-step indirect method; Do not add NaBH4 prematurely Cause2->Fix2 Fix3 Use anhydrous HCl in iPrOH; Avoid aqueous HCl Cause3->Fix3

Caption: Root cause analysis and corrective actions for low yield during synthesis.

Observed IssueRoot Cause AnalysisCorrective Action
High levels of 2-Ethoxybenzyl alcohol NaBH₄ was added before imine condensation was complete, leading to direct reduction of the starting aldehyde.Strictly enforce the Phase 1 Validation Checkpoint. Ensure aldehyde is <1.0% before proceeding to Phase 2.
Formation of tertiary amine impurities Excess aldehyde relative to the primary amine, or failure to utilize the stepwise indirect method.Ensure Cyclopropylamine is charged at a strict 1.05 equiv ratio. Prevent evaporative loss of the amine during addition.
Gummy residue instead of crystals Introduction of water during the salt formation step (often from using aqueous HCl instead of anhydrous HCl/iPrOH).Re-dissolve the gummy residue in MTBE, wash with 1N NaOH to regenerate the free base, dry thoroughly with Na₂SO₄, and repeat crystallization with anhydrous reagents.

References

  • Sigma-Aldrich. "2-methylphenyl cyclopropanamine hydrochloride | Sigma-Aldrich". sigmaaldrich.com.
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures".

Sources

Application

Application Note: N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride in Targeted Covalent Inhibitor Discovery

Introduction & Pharmacological Relevance N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-7) is a highly specialized secondary amine building block utilized extensively in the design of epigenetic modula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-7) is a highly specialized secondary amine building block utilized extensively in the design of epigenetic modulators and neuroactive therapeutics. Its structural architecture combines a cyclopropylamine warhead—a privileged pharmacophore for mechanism-based enzyme inhibition—with a 2-ethoxybenzyl moiety.

This specific substitution pattern is strategically designed to target flavin adenine dinucleotide (FAD)-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B)[1]. The 2-ethoxybenzyl group provides essential lipophilicity and steric bulk to occupy the deep hydrophobic substrate-binding cavities of these enzymes, while the ethoxy oxygen offers a potential hydrogen-bond acceptor site to enhance binding affinity and target selectivity.

Mechanism of Action: FAD Covalent Inactivation

Cyclopropylamines act as classic "suicide" or mechanism-based inactivators. The inhibition is not merely competitive; it relies on the enzyme's own catalytic machinery to generate a reactive species that permanently disables the target[2].

Upon entering the active site of an FAD-dependent enzyme, the cyclopropylamine undergoes a Single Electron Transfer (SET) to the oxidized FAD cofactor[2]. This SET event generates a highly reactive [FADH]• semiquinone radical and a cyclopropylamine radical cation[3]. The strained cyclopropane ring subsequently undergoes rapid radical-mediated ring opening, producing a potent electrophilic intermediate. This intermediate is immediately trapped by nucleophilic attack from the FAD cofactor (typically at the N5 position), resulting in an irreversible covalent adduct that permanently abolishes enzymatic activity[4].

FAD_Mechanism A Cyclopropylamine + Oxidized FAD B Single Electron Transfer (SET) A->B Binding C Amine Radical Cation + [FADH]• Semiquinone B->C e- transfer D Cyclopropane Ring Opening C->D Rearrangement E Reactive Electrophilic Intermediate D->E Cleavage F Covalent Adduct (FAD-N5 Alkylation) E->F Irreversible Inhibition

Fig 1: Single Electron Transfer (SET) mechanism of FAD covalent inactivation by cyclopropylamines.

Chemical Properties & Handling Guidelines

To ensure reproducibility during library synthesis, proper handling of the hydrochloride salt is required. The salt form ensures oxidative stability of the amine during long-term storage.

Table 1: Physicochemical Properties

PropertyValue
Compound Name N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride
CAS Number 1050214-65-7
Molecular Weight 227.73 g/mol
Physical State Solid (Powder)
Solubility Soluble in DMSO, DMF, and Methanol
Storage Conditions -20°C, desiccated, protected from light

Experimental Protocol 1: Synthesis of Targeted LSD1 Inhibitor Libraries

Because N-(2-Ethoxybenzyl)cyclopropanamine is a secondary amine, it serves as an excellent nucleophile for Buchwald-Hartwig cross-coupling, reductive aminations, or amide couplings to build extended molecules[1]. Below is a self-validating protocol for generating tertiary amide derivatives.

Causality Insight: HATU is selected over standard carbodiimides (e.g., EDC) because the secondary amine of N-(2-Ethoxybenzyl)cyclopropanamine is sterically hindered. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of bulky amines and minimizes epimerization.

Step-by-Step Amide Coupling Workflow:
  • Pre-activation: Dissolve the desired functionalized carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes. Note: 3.0 eq of DIPEA is critical—1.0 eq is required to neutralize the HCl salt of the building block, and 2.0 eq drives the coupling reaction.

  • Amine Introduction: Add N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2–12 hours. Monitor the reaction via LC-MS. The disappearance of the secondary amine mass (m/z 192.14 for the free base) and the appearance of the desired amide mass confirms coupling efficiency.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Experimental Protocol 2: In Vitro Biochemical Screening (LSD1 Inhibition)

LSD1 demethylates mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2). The enzymatic byproduct of this demethylation is hydrogen peroxide (H2O2). The Amplex Red assay couples this H2O2 production with Horseradish Peroxidase (HRP) to generate the highly fluorescent molecule resorufin.

Causality Insight: Mechanism-based covalent inhibitors require a pre-incubation step because the formation of the FAD adduct is a time-dependent process[5]. Omitting this step will result in artificially high IC50 values that do not reflect the compound's true potency.

Step-by-Step Amplex Red Assay Workflow:
  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, and 2 mM CHAPS.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized compounds in DMSO. Transfer to a black 384-well microplate (final DMSO concentration <1%).

  • Enzyme Pre-incubation: Add recombinant LSD1 enzyme (final concentration 50 nM) to the compound wells. Incubate at room temperature for 30 minutes to allow covalent adduct formation[4].

  • Substrate Addition: Initiate the reaction by adding a substrate mixture containing H3K4me2 peptide (final 20 µM), Amplex Red (final 50 µM), and HRP (final 1 U/mL).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) kinetically every 2 minutes for 60 minutes.

  • Self-Validation Controls: Include a 'No-Enzyme Control' well. If fluorescence is observed here, the synthesized compound is either auto-fluorescent at 590 nm or intrinsically generating reactive oxygen species (ROS), which would otherwise produce a false-positive artifact.

Data Presentation: Comparative Inhibition Profile

Derivatization of the N-(2-Ethoxybenzyl)cyclopropanamine core drastically shifts the selectivity profile from pan-MAO activity toward targeted LSD1 inhibition.

Table 2: Representative Selectivity Profiling (Mock SAR Data)

Compound ModificationLSD1 IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (LSD1/MAO-A)
Unmodified Core 1.250.850.450.68x
Bulky Amide Derivative 0.04>10.0>10.0>250x
Small Alkyl Derivative 0.851.100.201.29x
Note: Data exemplifies the shift from pan-MAO activity to LSD1 selectivity upon targeted derivatization of the secondary amine.

Workflow Visualization

Workflow N1 N-(2-Ethoxybenzyl)cyclopropanamine Building Block N2 Combinatorial Derivatization (Amide Coupling / Alkylation) N1->N2 N3 Purification & LC-MS/NMR Validation N2->N3 N4 Time-Dependent Biochemical Assay (Amplex Red H2O2 Detection) N3->N4 N5 Selectivity Profiling (MAO-A / MAO-B Counter-Screen) N4->N5 IC50 < 100 nM N6 Lead Optimization (In Vivo Efficacy) N5->N6 High Selectivity

Fig 2: High-throughput synthetic and biochemical screening workflow for LSD1 inhibitor discovery.

References

  • WO2014131777A1 - Inhibitors of histone demethylases. Source: Google Patents.
  • Chemical Enzymology of Monoamine Oxidase . Source: Encyclopedia MDPI. URL:[Link]

  • Covalent Irreversible Inhibitors of Tetracycline Destructases . Source: PMC - NIH. URL:[Link]

  • Mechanistic Analysis of a Suicide Inactivator of Histone Demethylase LSD1 . Source: PMC - NIH. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride synthesis

[label="Hemiaminal / Imine Intermediate\n(Transient)", fillcolor="#FBBC05", Refining Workflow Diagrams My focus is now on visualizing the reaction parameters, and I've integrated a refined DOT diagram. I've now visualize...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Hemiaminal / Imine Intermediate\n(Transient)", fillcolor="#FBBC05",

Refining Workflow Diagrams

My focus is now on visualizing the reaction parameters, and I've integrated a refined DOT diagram. I've now visualized the direct reductive amination, and the hydrochloride salt isolation workflow for the target molecule. I'm also planning to create separate diagrams for each potential reduction agent. I'm focusing on the specifics of the hydride transfer, and the conditions for hydrochloride salt formation.

Visualizing Experimental Variations

I am now focusing on creating separate DOT diagrams to visually represent variations in the experimental procedure. I'm exploring the implications of alternative reducing agents, as well as modifications to the workup. My primary focus is on ensuring each diagram clearly depicts the flow and critical parameters. I'm also now thinking more deeply about how yield comparisons would affect the workflows.

Validating Reaction Parameters

I'm now integrating information regarding the reactants. Cyclopropylamine's volatility is a key concern, and I'll ensure a sealed vessel prevents loss. The ortho-ethoxy group presents steric hindrance, which can be mitigated with a short pre-mixing period. I'll include TLC validation for imine formation in my protocol.

Structuring Support Center Content

I am now focusing on organizing the support center content, including mechanistic overview, protocol, troubleshooting, and quantitative comparisons. The DOT diagram requires careful drafting for optimal visual contrast. I'm prioritizing clarity for each section. I'm also preparing to document the technical support center for this process.

Optimizing DOT Diagram Content

I am now focusing on refining the content. I'm prioritizing providing the reasoning behind solvent choice, explaining why acetic acid is omitted, and justifying the use of HCl in dioxane. I will also incorporate additional detail on the hydride transfer process. I'm also now organizing the overall content into sections for clarity.

Finalizing Content Details

My focus is on integrating final details to solidify the support center documentation. I've calculated the exact mass of the free base and hydrochloride salt and formatted the quantitative table. I'm focusing on providing context for each reaction parameter, particularly the use of anhydrous HCl in dioxane for the crystalline salt formation. I'm planning to document each supporting detail in the support center.

Finalizing Supporting Documents

I'm now integrating all final details. I've finished the DOT diagram with accurate masses and a complete quantitative table. My focus is providing context for anhydrous HCl in dioxane for the crystalline salt formation. I'll document each detail in the support center to enhance understanding of the workflow and reasons for each step.

Welcome to the Technical Support Center for the synthesis of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we focus on the mechanistic causality behind each step of the reductive amination workflow, ensuring that your protocol is a self-validating system capable of producing high-purity, crystalline API-grade material.

Part 1: Mechanistic Overview & Reaction Pathway

The synthesis relies on a direct reductive amination between 2-ethoxybenzaldehyde and cyclopropylamine, followed by anhydrous salt formation. The choice of sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is highly specific here: it is a mild, selective reducing agent that favors the reduction of the transient imine over the starting aldehyde [1.1].

G Aldehyde 2-Ethoxybenzaldehyde (1.0 eq) Imine Hemiaminal / Imine Intermediate (Transient) Aldehyde->Imine DCE, RT No Acid Catalyst Amine Cyclopropylamine (1.2 - 1.5 eq) Amine->Imine DCE, RT No Acid Catalyst FreeBase N-(2-Ethoxybenzyl)cyclopropanamine (Free Base) Imine->FreeBase Reduction Reducer NaBH(OAc)3 (1.5 eq) Reducer->FreeBase Hydride Transfer Salt N-(2-Ethoxybenzyl)cyclopropanamine HCl (Target Product) FreeBase->Salt Crystallization (MTBE, 0°C) Acid Anhydrous HCl (4M in Dioxane) Acid->Salt Protonation

Direct reductive amination and hydrochloride salt isolation workflow for the target molecule.

Part 2: Validated Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a physical or analytical observation confirms the success of the previous step, preventing the compounding of errors.

Phase 1: Direct Reductive Amination

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-ethoxybenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Amine Addition: Add cyclopropylamine (1.3 eq) via syringe. Causality: Cyclopropylamine is highly volatile (bp ~50 °C). A 0.3 eq excess compensates for evaporative loss, while the sealed nitrogen environment prevents ambient moisture from shifting the imine equilibrium backward.

  • Pre-mixing: Stir at room temperature (RT) for 30 minutes. Validation: TLC (Hexanes/EtOAc 8:2) should indicate partial/full consumption of the UV-active aldehyde ( Rf​≈0.7 ) and the appearance of a baseline/streaking spot corresponding to the imine.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise over 15 minutes to control any mild exotherm. Stir at RT for 4–6 hours. Causality: Do not add acetic acid. While acid catalyzes ketone amination, it promotes the direct reduction of aldehydes to alcohols when using NaBH(OAc)3​ [1].

Phase 2: Workup & Free Base Isolation 5. Quench: Slowly add saturated aqueous NaHCO3​ (equal volume to DCE) and stir vigorously for 30 minutes. Causality: Basic hydrolysis is mandatory to break down stable boron-amine complexes and ensure the product is entirely in its free base form for organic extraction. 6. Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM). Combine organics, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Validation: LC-MS should confirm the presence of the free base (Exact Mass: m/z 191.13).

Phase 3: Hydrochloride Salt Formation 7. Solvent Exchange: Dissolve the crude free base in anhydrous Methyl tert-butyl ether (MTBE) (approx. 10 mL/g). Cool to 0 °C in an ice bath. 8. Protonation: Dropwise, add 4M HCl in dioxane (1.1 eq) under vigorous stirring. Validation: A white precipitate should form immediately. Causality: Using anhydrous HCl in dioxane prevents the introduction of water, which would otherwise turn the hygroscopic secondary amine salt into an intractable oil. 9. Isolation: Filter the solid, wash with cold MTBE, and dry under high vacuum to yield N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride.

Part 3: Troubleshooting & FAQs

Q: My reaction stalled, and I am recovering a large amount of 2-ethoxybenzyl alcohol instead of the target amine. What happened? A: You likely added an acid catalyst (like acetic acid) or used an old, degraded batch of NaBH(OAc)3​ . The addition of acetic acid is explicitly contraindicated for the reductive amination of aldehydes because it accelerates the direct hydride transfer to the carbonyl oxygen, yielding the alcohol side-product[1]. Ensure your DCE is anhydrous and omit all acid additives.

Q: The yield is low, and starting aldehyde remains unreacted even after 12 hours. How do I push the reaction to completion? A: This is almost always caused by the volatilization of cyclopropylamine. Because its boiling point is roughly 50 °C, the mild exotherm generated during the addition of NaBH(OAc)3​ can drive the amine out of the solution into the headspace of the flask. Solution: Ensure the flask is tightly sealed under a nitrogen balloon, use a 1.3 to 1.5 molar equivalent excess of the amine, and consider placing a reflux condenser on the flask even if running at room temperature.

Q: During salt formation, my product oiled out into a gummy residue at the bottom of the flask instead of crystallizing. How can I fix this? A: "Oiling out" occurs when the hydrochloride salt is highly hygroscopic and the solvent system contains trace water, or when the solvent is too polar. Solution: Do not use aqueous HCl. Ensure you are using anhydrous 4M HCl in dioxane. If the product has already oiled out, concentrate the mixture to dryness, re-dissolve the gum in a minimal amount of hot absolute ethanol, and slowly add cold MTBE until the solution becomes cloudy. Seed crystals or scratching the flask will induce proper crystallization.

Q: Is there a risk of dialkylation (forming a tertiary amine) in this synthesis? A: The risk is very low. The steric bulk of the ortho-ethoxy group on the benzyl moiety, combined with the steric hindrance of the cyclopropyl ring, makes the secondary amine product a poor nucleophile for a second equivalent of aldehyde. NaBH(OAc)3​ is highly selective and minimizes over-alkylation[1].

Part 4: Quantitative Reagent Comparison

To understand why NaBH(OAc)3​ is the definitive choice for this workflow, compare the operational parameters of common reducing agents used in reductive amination:

Reducing AgentPreferred SolventAcid Catalyst Needed?Relative Reaction RateRisk of Direct Aldehyde Reduction
NaBH(OAc)3​ DCE or THFNo (for aldehydes)FastLow
NaBH3​CN MeOH or THFYes (pH 5-6)ModerateModerate
NaBH4​ MeOHNo (Stepwise only)Very FastHigh (if not stepwise)

Data synthesized from foundational reductive amination methodologies[1].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield and purity of this important amine intermediate. We will delve into the common challenges encountered during its synthesis via reductive amination, providing in-depth, evidence-based solutions and optimized protocols.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is consistently low. What are the primary causes and how can I systematically troubleshoot this?

A low yield is the most common issue in this synthesis, which typically proceeds via a one-pot reductive amination of 2-ethoxybenzaldehyde and cyclopropanamine. The problem can usually be traced to one of two critical stages: the initial formation of the imine/iminium ion intermediate, or the subsequent reduction step.

A) Inefficient Imine Formation:

The reaction begins with the nucleophilic attack of cyclopropanamine on 2-ethoxybenzaldehyde to form a hemiaminal, which then dehydrates to form an imine. This dehydration is the rate-limiting step and is highly pH-dependent.

  • Causality: The formation of the imine is most efficient under mildly acidic conditions (typically pH 4-6)[1]. If the pH is too low (<4), the cyclopropanamine starting material will be excessively protonated, rendering it non-nucleophilic. If the pH is too high (>7), the dehydration of the hemiaminal intermediate is inefficient.

  • Solution: Incorporate a mild acid catalyst. Acetic acid is a common and effective choice[1]. Add approximately 1.0 equivalent of glacial acetic acid to the reaction mixture before the addition of the reducing agent. This will buffer the reaction in the optimal pH range. You can pre-mix the aldehyde, amine, and acid in the solvent and stir for 30-60 minutes at room temperature to facilitate imine formation before introducing the reducing agent.

B) Suboptimal Choice and Handling of the Reducing Agent:

The choice of reducing agent is critical for selectively reducing the C=N bond of the imine without affecting the C=O bond of the starting aldehyde.

  • Causality: Strong, highly reactive hydrides like sodium borohydride (NaBH₄) can rapidly reduce the starting 2-ethoxybenzaldehyde to 2-ethoxybenzyl alcohol, a common and yield-depleting side product[1][2].

  • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is less reactive than NaBH₄ and selectively reduces the protonated iminium ion, which is more electrophilic than the starting aldehyde[1]. Sodium cyanoborohydride (NaBH₃CN) is another good option, but it is toxic and requires careful pH control to avoid the release of hydrogen cyanide gas[3].

Below is a workflow to diagnose and solve low-yield issues.

low_yield_troubleshooting start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, or ¹H NMR) start->check_crude aldehyde_present High Levels of Unreacted 2-Ethoxybenzaldehyde? check_crude->aldehyde_present alcohol_present Significant 2-Ethoxybenzyl Alcohol Byproduct? aldehyde_present->alcohol_present No aldehyde_present->alcohol_present Yes optimize_imine Optimize Imine Formation alcohol_present->optimize_imine No change_reductant Change Reducing Agent alcohol_present->change_reductant Yes add_acid 1. Add 1.0 eq. Acetic Acid to catalyze dehydration. optimize_imine->add_acid pre_stir 2. Pre-stir aldehyde, amine, and acid for 30-60 min before adding reductant. optimize_imine->pre_stir use_sieves 3. (Optional) Add 4Å molecular sieves to remove water. optimize_imine->use_sieves end Improved Yield optimize_imine->end use_stab Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) for higher selectivity. change_reductant->use_stab change_reductant->end

Caption: Troubleshooting workflow for low yield.
Q2: I am observing a significant amount of 2-ethoxybenzyl alcohol byproduct. How can I prevent this?

This is a classic selectivity problem in reductive aminations.

  • Causality: As mentioned, this side product arises from the reduction of the starting aldehyde. This occurs when the reducing agent is too powerful (like NaBH₄) or if the imine formation is slow, allowing the reducing agent more time to react with the more abundant aldehyde[1][2].

  • Solution:

    • Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the most effective solution. Its steric bulk and reduced hydridic character make it highly selective for the iminium ion over the aldehyde[1].

    • Two-Step Procedure: If you must use a less selective reductant like NaBH₄, consider a two-step approach. First, form the imine by stirring 2-ethoxybenzaldehyde and cyclopropanamine in a solvent like methanol or ethanol, often with molecular sieves to drive the equilibrium by removing water. Monitor for complete imine formation via TLC or NMR. Once the aldehyde is consumed, cool the mixture to 0 °C and then add NaBH₄ portion-wise[2]. This separates the imine formation from the reduction, preventing competitive reduction of the aldehyde.

Q3: My purification is challenging, and I'm losing product during the aqueous workup and extraction. What are some best practices?

The product is an amine, which means its solubility is pH-dependent. This property can be exploited for effective purification but can also lead to losses if not handled correctly.

  • Causality: N-(2-Ethoxybenzyl)cyclopropanamine is a basic compound. During an acidic or neutral workup, it will exist as the protonated ammonium salt, which has high aqueous solubility. Attempting to extract the product from an acidic aqueous layer with an organic solvent will result in very poor recovery.

  • Solution:

    • Basify Before Extraction: After quenching the reaction (e.g., with saturated NaHCO₃ solution to neutralize the acid and destroy excess reductant), ensure the aqueous layer is basic (pH > 10) before performing the extraction[1]. Add a 1M or 2M NaOH solution until the desired pH is reached. This deprotonates the product to its free base form, which is much less water-soluble and readily extracts into solvents like dichloromethane (DCM) or ethyl acetate.

    • Use Brine Wash: After extraction, wash the combined organic layers with brine (saturated aqueous NaCl solution). This helps to remove residual water and some water-soluble impurities from the organic phase, improving the efficiency of the drying step.

    • Drying and Evaporation: Dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before concentrating under reduced pressure[4]. Residual water can interfere with the final hydrochloride salt formation.

Frequently Asked Questions (FAQs)

  • What is the optimal reaction mechanism? The reaction is a direct reductive amination. The amine and aldehyde first condense to form an iminium ion, which is then reduced in situ by a hydride reagent.

    mechanism Aldehyde 2-Ethoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + H⁺ Amine Cyclopropanamine Amine->Hemiaminal + H⁺ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-(2-Ethoxybenzyl)cyclopropanamine Iminium->Product + [H⁻] (from NaBH(OAc)₃)

    Caption: Reductive amination mechanism.
  • Which solvent is most suitable for this reaction? Aprotic solvents are generally preferred for reactions using NaBH(OAc)₃. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are non-reactive and effectively solubilize the reactants and the reducing agent[1]. Tetrahydrofuran (THF) can also be used. While protic solvents like methanol can be used (especially with NaBH₃CN), they can sometimes participate in side reactions or reduce the activity of the hydride reagent.

  • How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 20-30% ethyl acetate in hexanes. The starting aldehyde will be relatively non-polar, while the product amine will have a lower Rf value and may streak slightly. Staining with potassium permanganate is effective for visualizing the product. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can track the disappearance of reactants and the appearance of the product mass peak.

  • What are the key safety precautions?

    • Cyclopropanamine is a volatile and flammable liquid. Handle it in a well-ventilated fume hood.

    • Sodium triacetoxyborohydride can release acetic acid upon contact with moisture. It is an irritant.

    • The reaction quench with aqueous bicarbonate or water can generate gas (hydrogen). Perform this step slowly and with adequate ventilation.

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Data Summary

Reducing AgentChemical FormulaSelectivityReactivityProsCons
Sodium BorohydrideNaBH₄LowHighInexpensive, readily availableOften reduces starting aldehyde/ketone[1]
Sodium CyanoborohydrideNaBH₃CNHighModerateSelective for iminium ionsHighly toxic, requires pH control[3]
Sodium Triacetoxyborohydride NaBH(OAc)₃ Very High Moderate Excellent selectivity, non-toxic, mild More expensive than NaBH₄

Optimized Experimental Protocols

Protocol 1: Synthesis of N-(2-Ethoxybenzyl)cyclopropanamine (Free Base)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-ethoxybenzaldehyde (1.0 eq.).

  • Solvent & Reactants: Dissolve the aldehyde in anhydrous dichloromethane (DCM, approx. 0.2 M). Add cyclopropanamine (1.1 eq.) followed by glacial acetic acid (1.0 eq.)[1].

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Note: The reaction may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Workup (Quench): Once the starting aldehyde is consumed, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup (Extraction): After gas evolution ceases, add more DCM if necessary and separate the layers. Extract the aqueous layer two more times with DCM.

  • Workup (Wash & Dry): Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil.

Protocol 2: Purification and Hydrochloride Salt Formation
  • Purification (Optional): If the crude product contains significant impurities, it can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Salt Formation: Dissolve the purified free base oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of HCl in diethyl ether (commercially available, typically 2.0 M) dropwise until a precipitate is consistently formed and the solution becomes slightly acidic (check with pH paper).

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, or cool in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

  • Drying: Dry the white solid under high vacuum to obtain pure N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride[5].

References

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Li, H., et al. (2015). Selective synthesis of secondary amines by Pt nanowire catalyzed reductive amination of aldehydes and ketones with ammonia. Chemical Communications. [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. [Link]

  • Bayer CropScience AG. (2015). Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine.
  • Vaia. (n.d.). Q26P Show how to synthesize the follo... [FREE SOLUTION]. Vaia. [Link]

  • Reddit r/Chempros. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • de Meijere, A., et al. (2010). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 6, 35. [Link]

  • Lek Pharmaceuticals. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Cyclopropanamine

Welcome to the technical support center dedicated to the N-alkylation of cyclopropanamine. This guide is structured for researchers, medicinal chemists, and process development professionals who are navigating the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the N-alkylation of cyclopropanamine. This guide is structured for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing alkyl groups to this valuable, yet sensitive, primary amine. The strained cyclopropyl ring introduces unique challenges, including the potential for over-alkylation and ring-opening side reactions. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the N-alkylation of cyclopropanamine, offering causal explanations and actionable solutions.

Question 1: My reaction shows low or no conversion of cyclopropanamine. What are the primary causes and how can I drive the reaction to completion?

Answer: Low conversion is a common hurdle that typically points to insufficient nucleophilicity of the amine, low reactivity of the alkylating agent, or suboptimal reaction conditions. The goal is to create an environment that facilitates the desired S_N2 or related transformation without promoting side reactions.

Causality & Troubleshooting Steps:

  • Inadequate Base Selection: The base's role is to deprotonate the ammonium salt formed after the initial alkylation, regenerating the neutral, nucleophilic amine.[1][2] If the base is too weak or poorly soluble, the reaction will stall.

    • Solution: Switch to a more effective base. Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in organic solvents.[3][4] Potassium carbonate (K₂CO₃) is a cost-effective and common choice, often used in polar aprotic solvents like acetonitrile or DMF.[1][5] For particularly challenging alkylations, a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be employed.

  • Suboptimal Solvent Choice: The solvent must dissolve the amine, alkylating agent, and the base to a sufficient extent.

    • Solution: Polar aprotic solvents are generally the best choice.[1][3][6]

      • Acetonitrile (MeCN): Excellent for many reactions with good solubility for a range of reactants.[1]

      • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are more polar and have higher boiling points, making them suitable for less reactive alkylating agents that require heating.[3][4]

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group is critical.

    • Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride or bromide with slow kinetics, consider adding a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI).[5][6] This in-situ Finkelstein reaction generates the more reactive alkyl iodide, which can significantly accelerate the reaction.[6]

  • Insufficient Thermal Energy: Some alkylations require energy to overcome the activation barrier.

    • Solution: Gently heat the reaction. A starting point of 60-80 °C is common for alkylations with alkyl bromides.[3] For highly unreactive systems, microwave irradiation can be a powerful tool to accelerate the reaction, often leading to cleaner conversions in shorter times.[5]

Question 2: I'm struggling with the formation of the di-alkylated (tertiary amine) byproduct. How can I improve selectivity for mono-alkylation?

Answer: This is arguably the most prevalent issue in the N-alkylation of primary amines.[7][8] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second, often faster, alkylation event.[7][8]

Causality & Troubleshooting Steps:

  • Stoichiometry and Concentration: If the alkylating agent encounters the more reactive secondary amine product, it will react.

    • Solution 1: Use Excess Amine: Employ a large excess of cyclopropanamine (3-10 equivalents) relative to the alkylating agent. This statistically favors the reaction with the primary amine.[6] The downside is the need to remove the excess starting material during workup.

    • Solution 2: Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a very low concentration of the electrophile, minimizing its chance to react with the secondary amine product as it forms.[7]

  • Reaction Conditions: Higher temperatures can sometimes decrease selectivity.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Sometimes, running the reaction at room temperature or even 0 °C can provide the desired selectivity, albeit over a longer period.[7]

  • Alternative Synthetic Strategy: The most robust solution is often to change the reaction mechanism entirely to one that inherently favors mono-alkylation.

    • Solution: Reductive Amination. This is the gold standard for selective mono-N-alkylation.[6][9] The reaction proceeds by forming an imine intermediate between cyclopropanamine and an aldehyde or ketone, which is then reduced in-situ.[10] Since the secondary amine product cannot form an imine under these conditions, over-alkylation is effectively prevented.[9]

Question 3: I suspect cyclopropyl ring-opening is occurring. What causes this and how can it be prevented?

Answer: The cyclopropyl group is a strained ring system and can be susceptible to cleavage under certain conditions, particularly those involving single-electron transfer (SET) oxidation or harsh acidic environments.[11][12]

Causality & Troubleshooting Steps:

  • Oxidative Conditions: Studies have shown that enzymatic oxidation of N-cyclopropylamines can lead to the formation of an aminium radical cation, which rapidly undergoes ring fragmentation.[11][13]

    • Solution: Avoid unnecessary exposure to strong oxidizing agents or conditions that might promote SET, such as certain transition metal catalysts under aerobic conditions. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen, which can participate in radical pathways.

  • Harsh Acidity: While a proton source is needed for reductive amination, overly harsh acidic conditions can potentially protonate the cyclopropyl ring, making it susceptible to nucleophilic attack and opening.

    • Solution: Maintain careful pH control. In reductive aminations, mild acidic conditions are sufficient to catalyze imine formation without causing ring degradation. When using methods like the "Borrowing Hydrogen" strategy, the reaction is typically performed under basic or neutral conditions.

  • Alternative Alkylating Agents: Using milder, less aggressive alkylating agents can reduce the risk of side reactions.

    • Solution 1: "Borrowing Hydrogen" Catalysis. This elegant, atom-economical method uses an alcohol as the alkylating agent.[14][15][16] A transition-metal catalyst (e.g., based on Ru, Ir, or Co) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in-situ.[14][16] This aldehyde then undergoes reductive amination with the cyclopropanamine, and the catalyst returns the hydrogen to reduce the imine. The only byproduct is water.[14]

    • Solution 2: Dialkyl Carbonates. Reagents like dimethyl carbonate (DMC) are considered green alkylating agents that react under catalyzed conditions to provide mono-methylated products with high selectivity.[14][17]

Visual Workflow: Troubleshooting & Method Selection

The following diagrams illustrate the decision-making process for troubleshooting common issues and selecting an appropriate N-alkylation strategy.

Troubleshooting_Low_Yield start Low or No Conversion base Step 1: Evaluate Base Is the base strong enough and soluble? (e.g., K₂CO₃, Cs₂CO₃) start->base Analyze base->base solvent Step 2: Check Solvent Is it a polar aprotic solvent? (e.g., MeCN, DMF) base->solvent If Yes solvent->solvent temp Step 3: Increase Temperature Try heating to 60-80 °C or use microwave solvent->temp If Yes catalyst Step 4: Add Catalyst Using Alkyl Halide? Add cat. KI (Finkelstein Rxn) temp->catalyst If Still Low success Reaction Optimized catalyst->success Monitor

Caption: Troubleshooting flowchart for low reaction conversion.

Method_Selection cluster_0 Direct Alkylation (S_N2) cluster_1 Reductive Amination start Goal: Mono-N-Alkylation of Cyclopropanamine da_start Cyclopropanamine + R-X start->da_start High Risk of Over-alkylation ra_start Cyclopropanamine + Aldehyde/Ketone start->ra_start High Selectivity Recommended da_prod Mono-alkylated Product (Secondary Amine) da_start->da_prod Base, Solvent da_over Di-alkylated Product (Tertiary Amine) da_prod->da_over Often faster! ra_imine Imine Intermediate ra_start->ra_imine Mild Acid ra_prod Selective Mono-alkylation ra_imine->ra_prod Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Comparison of Direct Alkylation vs. Reductive Amination pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to guarantee selective mono-N-alkylation of cyclopropanamine? Reductive amination is widely considered the most robust and reliable method for achieving selective mono-alkylation of primary amines.[6][9][10] The strategy avoids the over-alkylation problem inherent to direct alkylation with alkyl halides because the secondary amine product is not reactive under the conditions required to form the imine intermediate.[9] The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is selective for the imine in the presence of the starting aldehyde/ketone and is tolerant of a wide range of functional groups.[6][9]

Q2: How do I select the optimal base and solvent for a direct alkylation approach? The choice is a balance between reactivity, solubility, and cost. A summary is provided in the table below.

BaseTypical Solvent(s)Key Characteristics & Considerations
K₂CO₃ Acetonitrile, DMFCost-effective, moderately strong inorganic base. A standard choice for many alkylations. Solubility can be a limiting factor.[1][5]
Cs₂CO₃ Acetonitrile, DMF, THFMore expensive but often gives superior results due to higher solubility and reactivity.[3][4]
DIPEA, Et₃N DCM, AcetonitrileOrganic amine bases. Act as acid scavengers but are generally not strong enough to deprotonate the amine salt effectively to drive the reaction.
NaH THF, DMFVery strong base, but its use with primary amines can be complicated due to deprotonation to form the less nucleophilic amide anion. Use with caution.[3]

Q3: Can I use alcohols directly as alkylating agents to avoid using alkyl halides? Yes, this is a key strategy in green chemistry known as "Borrowing Hydrogen" or "Hydrogen Auto-Transfer" catalysis.[14][15] This method uses a transition metal catalyst (commonly based on Ru, Ir, Co, or Mn) to reversibly oxidize a primary or secondary alcohol to an aldehyde or ketone in situ.[15][16] This carbonyl intermediate then undergoes reductive amination with the cyclopropanamine. This approach is highly atom-economical, as the only byproduct is water, and it avoids the need to prepare and handle toxic alkyl halides.[14]

Q4: Are there other "green" alternatives to traditional N-alkylation? Beyond using alcohols, dialkyl carbonates like dimethyl carbonate (DMC) and propylene carbonate (PC) are excellent green alkylating agents.[14][18] They are non-toxic, biodegradable, and often react with high selectivity for mono-alkylation, producing benign byproducts like methanol and CO₂.[14] These reactions often require higher temperatures or specific catalysts but are becoming increasingly popular in sustainable process development.[14][18]

Validated Experimental Protocols
Protocol 1: Direct N-Alkylation using an Alkyl Bromide

This protocol describes a general procedure for the direct mono-alkylation of cyclopropanamine, optimized to minimize di-alkylation.

  • Reactant Setup: To a round-bottom flask under a nitrogen atmosphere, add cyclopropanamine (3.0 eq.). Dissolve it in anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (approx. 0.2 M relative to the alkyl bromide).

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq.).

  • Alkylating Agent Addition: In a separate syringe, prepare a solution of the alkyl bromide (1.0 eq.) in the same solvent. Add this solution dropwise to the stirred amine mixture over 1-2 hours at room temperature using a syringe pump.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the consumption of the alkyl bromide by TLC or LC-MS. Pay close attention to the ratio of mono- to di-alkylated product.

  • Work-up: Once the alkyl bromide is consumed, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining salts and excess cyclopropanamine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-N-Alkylation via Reductive Amination

This protocol provides a highly selective method for preparing N-alkylated cyclopropanamine derivatives.

  • Reactant Preparation: In a round-bottom flask, dissolve cyclopropanamine (1.2 eq.) and the desired aldehyde or ketone (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).

  • Imine Formation: Add a small amount of acetic acid (0.1 eq.) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Formation of the imine can be monitored by the disappearance of the carbonyl starting material (TLC/LC-MS) and may be evidenced by the formation of water.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture at room temperature.[6] Be cautious as some gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References
  • Benchchem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Benchchem.
  • Ataman Kimya. CYCLOPROPYLAMINE. Ataman Kimya.
  • Sciencemadness Discussion Board. (2022). Best Conditions For N-Alkylation?. Powered by XMB 1.9.11.
  • Benchchem. (2025). Optimization of reaction time for N-alkylation of isoamylamine. Benchchem.
  • Google Patents. (2002). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
  • Benchchem. (2025). Technical Support Center: Optimizing Geranylamine N-alkylation. Benchchem.
  • Benchchem. N-Cyclopropylbenzenepropanamine. Benchchem.
  • Benchchem. (2025). Technical Support Center: Greener Approaches to N-Alkylation Reactions. Benchchem.
  • American Chemical Society. (2006). N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute.
  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
  • ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate.
  • ACS Publications. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications.
  • Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers.
  • ResearchGate. N-Cyclopropylbenzenepropanamine as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. ResearchGate.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
  • Google Patents. (1999). US5917039A - N-alkylation of amines. Google Patents.
  • Wikipedia. Reductive amination. Wikipedia.
  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI.
  • PubMed. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed.
  • ResearchGate. Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1.... ResearchGate.
  • Synple Chem. Application Note – Reductive Amination. Synple Chem.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • PubMed. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines. PubMed.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Benchchem. (2025). Experimental procedure for N-alkylation of primary amines. Benchchem.
  • ResearchGate. (2017). N-alkylation of secondary amine?. ResearchGate.
  • ACS Publications. (2000). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. The Journal of Organic Chemistry.
  • PMC. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC.
  • PMC. (2022). Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols. PMC.
  • ResearchGate. (2014). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate.
  • ECHEMI. (2017). N-alkylation of secondary amine?. ECHEMI.
  • PMC. N-Dealkylation of Amines. PMC.

Sources

Optimization

Technical Support Center: N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride Recrystallization

An In-depth Technical Guide for Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the purification of this compound via recrystallization. As a critical step in ensuring the purity, stability, and overall quality of active pharmaceutical ingredients (APIs), successful crystallization is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallographic and chemical principles.

Troubleshooting Guide: Common Recrystallization Problems & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: Help! My compound separated as a sticky oil instead of crystals. What is "oiling out" and how do I fix it?

A1: What You're Observing: "Oiling out" is a common and frustrating phenomenon in crystallization where the solute separates from the solution as a liquid phase (an "oil" or emulsion) rather than a solid crystalline lattice.[2][3] This is particularly problematic because the liquid phase is often a good solvent for impurities, meaning that when it eventually solidifies, it does so as an impure, often amorphous or glassy solid, defeating the purpose of recrystallization.[4][5][6]

Root Causes & Mechanistic Insights:

  • High Supersaturation Rate: If the solution is cooled too quickly, the system can achieve a high level of supersaturation where the kinetic barrier to forming a liquid-liquid phase separation is lower than that for solid crystal nucleation.[2]

  • Melting Point Depression: The presence of significant impurities can lower the melting point of the solute mixture.[6] If this depressed melting point is below the temperature at which the compound begins to precipitate from the solution, it will emerge as a liquid.

  • Inappropriate Solvent Choice: If the boiling point of your chosen solvent is higher than the melting point of your compound, the compound may dissolve in the hot solvent and then "melt" before it has a chance to crystallize upon cooling.[7][8]

Step-by-Step Remediation Protocol:

  • Re-dissolve the Oil: Place the flask back on the heat source and heat until the oil completely re-dissolves into the solution.

  • Reduce Supersaturation: Add a small amount (10-20% of the total volume) of additional hot solvent to the clear solution.[6] This decreases the saturation level, making it less likely to crash out as an oil upon cooling.

  • Ensure Extremely Slow Cooling: This is the most critical step. Do not place the flask directly on the benchtop. Insulate it by placing it inside a larger beaker with paper towels or by wrapping it in glass wool. Let it cool undisturbed to room temperature over several hours. Rapid cooling is a primary cause of oiling out.[8]

  • Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod just below the solvent line as it cools. This creates microscopic imperfections on the glass that can serve as nucleation sites.[9] If you have a pure seed crystal, add a tiny speck once the solution has cooled slightly but is still warm.

  • Re-evaluate Your Solvent System: If the problem persists, the solvent system is likely unsuitable. A lower-boiling-point solvent or a different solvent mixture should be explored.

Q2: My solution has cooled completely, but no crystals have formed. What should I do?

A2: What You're Observing: The solution has reached room temperature (or even lower) but remains clear. This indicates that either the solution is not sufficiently supersaturated or that the energy barrier for crystal nucleation has not been overcome.

Solutions to Induce Nucleation:

  • Scratching Technique: Vigorously scratch the inside of the flask at the solution-air interface with a glass stirring rod. The high-energy vibrations and microscopic glass fragments can initiate crystal formation.[6][9]

  • Seeding: If available, add a single, tiny crystal of pure N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (a "seed crystal").[6][10] This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.

  • Increase Concentration: Gently heat the solution and boil off a portion of the solvent (e.g., 10-25%) to increase the solute concentration.[9] Then, allow it to cool slowly again. Be careful not to evaporate too much solvent, as this could lead to oiling out or rapid precipitation of impure crystals.

  • Deep Cooling: If the above methods fail, place the flask in an ice-water bath to further decrease the compound's solubility.[11] However, this should be a last resort, as rapid cooling can lead to the formation of smaller, less pure crystals.[9]

  • Introduce an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise while stirring until a persistent cloudiness appears. Then, add a few drops of the original solvent to just redissolve the cloudiness and allow it to cool slowly.[12]

Q3: I successfully obtained crystals, but my final yield is disappointingly low. What are the common causes of product loss?

A3: What You're Observing: The mass of the dried, purified crystals is significantly lower than theoretically expected.

Common Causes and Prevention Strategies:

  • Excessive Solvent Use: Using too much solvent to dissolve the crude product is the most common cause of low yield.[9][11] The goal is to create a saturated solution at high temperature, not a dilute one.

    • Solution: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.

  • Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), significant product can be lost in the filter paper.

    • Solution: Use a small excess of hot solvent (approx. 5-10%) before filtering. Use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.[5]

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for cooling will leave a substantial amount of product dissolved in the mother liquor.[11]

    • Solution: After slow cooling to room temperature, cool the flask in an ice bath for at least 20-30 minutes to maximize crystal precipitation.[11]

  • Washing with a Warm Solvent: Washing the collected crystals with room-temperature or warm solvent during vacuum filtration will dissolve some of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[11]

Process Visualization & Logic

To aid in decision-making, the following workflows have been developed.

G start Oiling Out Observed reheat Re-heat to Re-dissolve Oil start->reheat add_solvent Add More Hot Solvent (10-20%) reheat->add_solvent slow_cool Cool SLOWLY (Insulate Flask) add_solvent->slow_cool induce Attempt to Induce Crystallization (Scratch / Seed Crystal) slow_cool->induce success Pure Crystals Formed induce->success If Successful failure Oiling Out Persists induce->failure If Fails reevaluate Re-evaluate Solvent System: - Lower Boiling Point Solvent - Different Solvent/Anti-solvent Pair failure->reevaluate

Caption: Troubleshooting workflow for an "oiling out" event.

Frequently Asked Questions (FAQs)

Q: How do I select an appropriate solvent for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride?

A: Solvent selection is a critical first step and is often determined empirically. The ideal solvent should exhibit the following properties[10]:

  • High Solvency at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solvency at Low Temperature: The compound should be poorly soluble in the same solvent when cold (room temperature or 0°C).

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the crystals during drying.

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).

Practical Solvent Screening Protocol:

  • Place ~20-30 mg of your crude compound into a small test tube.

  • Add the potential solvent dropwise at room temperature. If the compound dissolves readily, it is too soluble; this solvent may be a good "soluble solvent" for a mixed-solvent system.

  • If it is insoluble, heat the test tube in a hot water bath. Add the hot solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent will show a large amount of crystal formation upon cooling.

Solvent Class Examples Polarity Typical Use for Amine HCl Salts
Alcohols Methanol, Ethanol, IsopropanolPolar ProticOften good primary solvents. The compound is likely to be soluble.
Ketones AcetonePolar AproticCan be effective. Acetone/water is a common pair.[13]
Esters Ethyl AcetateMedium PolarityMay work as part of a mixed-solvent system (e.g., with heptane).[13]
Ethers 2-MeTHF, MTBELow PolarityOften used as anti-solvents.[13]
Hydrocarbons Heptane, Hexane, TolueneNon-polarAlmost always used as anti-solvents for polar salts.[13]
Water -Very PolarCan be a co-solvent with alcohols (e.g., ethanol/water).[13]
Q: Should I use a single-solvent or a mixed-solvent system?

A: This depends entirely on the solubility profile of your compound.

  • Single-Solvent Recrystallization: This is the preferred and simplest method.[9] It should be used when you can find a single solvent that meets the criteria of high solubility when hot and low solubility when cold.

  • Mixed-Solvent Recrystallization: This technique is used when no single solvent is ideal. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent").[9]

G start Start: Choose Purification Method screen_single Screen Single Solvents (e.g., IPA, EtOH, Acetone) start->screen_single is_good_single Find a Good Single Solvent? screen_single->is_good_single use_single Proceed with Single-Solvent Recrystallization is_good_single->use_single Yes screen_mixed Screen Mixed-Solvent Pairs (e.g., Acetone/Water, EtOH/Heptane) is_good_single->screen_mixed No is_good_mixed Find a Good Mixed Pair? screen_mixed->is_good_mixed use_mixed Proceed with Mixed-Solvent Recrystallization is_good_mixed->use_mixed Yes reassess Re-evaluate Purification Strategy (e.g., Chromatography) is_good_mixed->reassess No

Caption: Decision tree for selecting a recrystallization method.

Q: How does the hydrochloride salt form affect the recrystallization process?

A: The presence of the hydrochloride salt makes N-(2-Ethoxybenzyl)cyclopropanamine a polar, ionic compound. This has significant implications for solvent selection compared to its freebase form.

  • Increased Polarity: The salt is significantly more polar than the freebase. Therefore, you should start screening with more polar solvents like alcohols (isopropanol, ethanol) and polar aprotic solvents (acetone).

  • Hydrogen Bonding: The N-H and Cl- moieties can participate in hydrogen bonding, which favors solubility in protic solvents (like alcohols and water).

  • Solubility Profile: The salt will be much less soluble in non-polar solvents like hexanes, heptane, or toluene. These are excellent candidates for use as anti-solvents.

References

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical . Atianming Pharmaceutical. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace . SciSpace. Available at: [Link]

  • Recrystallization - Single Solvent . University of Toronto Scarborough. Available at: [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate - IntechOpen . IntechOpen. Available at: [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit . Reddit. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo . Mettler Toledo. Available at: [Link]

  • Pharmaceutical Crystallization in drug development - Syrris . Syrris. Available at: [Link]

  • Oiling Out in Crystallization - Mettler Toledo . Mettler Toledo. Available at: [Link]

  • Recrystallization PDF . University of California, Irvine. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Recrystallization - Wired Chemist . Wired Chemist. Available at: [Link]

  • Recrystallisation Help : r/Chempros - Reddit . Reddit. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Recrystallization-1.pdf . Swarthmore College. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo . Mettler Toledo. Available at: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit . Reddit. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N-Benzylcyclopropanamine Derivatives

Welcome to the Advanced Troubleshooting Knowledge Base for N-benzylcyclopropanamine derivatives. As a Senior Application Scientist, I have structured this guide to address the most critical failure points encountered dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Knowledge Base for N-benzylcyclopropanamine derivatives. As a Senior Application Scientist, I have structured this guide to address the most critical failure points encountered during the development of cyclopropylamine-based therapeutics (such as LSD1 and MAO inhibitors). This guide synthesizes mechanistic causality, self-validating experimental protocols, and field-proven formulation strategies.

Section 1: Solid-State Formulation & Hydrolytic Degradation

Q: Why is my N-benzylcyclopropanamine derivative degrading rapidly during accelerated solid-state stability testing (40°C / 75% RH)?

Causality & Mechanism: Cyclopropylamines are highly susceptible to hydrolytic degradation under alkaline conditions. If your active pharmaceutical ingredient (API) is formulated as a free base or with alkaline excipients, the microenvironmental pH ( pHeq​ ) of the blend increases. High pHeq​ catalyzes the hydrolytic cleavage of the cyclopropylamine moiety, severely limiting the shelf life of the drug product. This exact degradation pathway was a major hurdle during the development of the clinical LSD1 inhibitor GSK2879552[1].

Solution: You must control the microenvironmental pH. This is achieved through rigorous salt selection (e.g., utilizing a hydrochloride or mesylate salt rather than the free base) and by incorporating acidic excipients to buffer the solid-state environment[1].

Quantitative Data: Impact of Microenvironmental pH

Table 1: Comparative stability data of N-benzylcyclopropanamine formulations.

Formulation BlendMicroenvironmental pH ( pHeq​ )Degradation at 40°C/75% RH (1 Month)Primary Degradant
Free Base + Dibasic Calcium Phosphate8.514.2%Hydrolytic Cleavage Product
Free Base + Citric Acid4.21.1%Trace
HCl Salt + Lactose Monohydrate5.00.5% None
Protocol 1: Microenvironmental pH ( pHeq​ ) Determination & Modulation

Self-Validating System: This protocol uses a slurry method with a known internal standard to ensure the pH reading accurately reflects the solid-state microenvironment.

  • Sample Preparation: Weigh 100 mg of the API-excipient blend into a centrifuge tube.

  • Slurry Formation: Add 2.0 mL of LC-MS grade water. Vortex for 2 minutes to create a uniform suspension.

  • Equilibration: Agitate the slurry on a rotary shaker at 25°C for 30 minutes. Validation step: Measure the pH at 15 mins and 30 mins; a difference of <0.1 pH units confirms equilibrium.

  • Measurement: Centrifuge at 10,000 x g for 5 minutes. Measure the pH of the supernatant using a calibrated micro-pH probe.

  • Modulation: If pHeq​>6.0 , reformulate by titrating in acidic excipients (e.g., citric acid, tartaric acid) or switch to a halide salt form until the target pHeq​ of 4.0–5.0 is achieved.

formulation_workflow S1 Detect Hydrolytic Degradation S2 Assess Microenvironmental pH (Slurry Method) S1->S2 S3 Salt Selection (e.g., HCl Salt) S2->S3 S4 Formulation with Acidic Excipients S2->S4 S5 Accelerated Stability (40°C / 75% RH) S3->S5 S4->S5

Fig 1: Workflow for mitigating hydrolytic degradation via pH modulation.

Section 2: Metabolic Stability & Bioactivation

Q: My compound shows rapid clearance in human liver microsomes (HLMs) and poor in vivo half-life. What is driving this metabolic instability?

Causality & Mechanism: N-benzylcyclopropanamines undergo rapid, cytochrome P450 (CYP)-mediated oxidative degradation. The mechanism initiates with a single-electron transfer (SET) from the nitrogen atom to the CYP heme, forming an amine radical cation[2]. Because the cyclopropane ring possesses immense angular strain (~27.5 kcal/mol), the radical cation immediately undergoes ring scission to relieve this strain[3]. This ring-opening event generates highly reactive distonic radical or iminium intermediates. Furthermore, photochemical oxidation can yield cyclopropyl-substituted nitrenium ions that undergo similar ring expansion or elimination reactions[4]. These electrophilic species rapidly form covalent adducts with glutathione (GSH) or hepatic proteins, causing high clearance and potential hepatotoxicity[3].

Solution: Identify the reactive hotspots using a GSH trapping assay. To avert bioactivation, medicinal chemists often replace the cyclopropyl ring with a gem-dimethyl group or introduce steric bulk at the benzylic position to increase the C-H bond dissociation energy[3].

metabolic_pathway N1 N-benzylcyclopropanamine N2 Single-Electron Oxidation (CYP450 / FAD) N1->N2 N3 Amine Radical Cation N2->N3 N4 Cyclopropane Ring Scission N3->N4 N5 Reactive Iminium / Radical N4->N5 N6 Covalent Adduct (GSH / Target Protein) N5->N6

Fig 2: Oxidative degradation and ring-opening pathway of cyclopropylamines.

Protocol 2: Glutathione (GSH) Trapping Assay for Reactive Metabolites

Self-Validating System: Incorporates a negative control (no NADPH) to ensure adduct formation is strictly CYP-dependent.

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (1 mg/mL final protein), GSH (5 mM), and the N-benzylcyclopropanamine test compound (10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Wells: Prepare identical wells lacking NADPH (Negative Control) and wells containing a known bioactivator like diclofenac (Positive Control).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: After 60 minutes, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean plate.

  • LC-MS/MS Analysis: Analyze via high-resolution mass spectrometry (HRMS). Perform a neutral loss scan for 129 Da (characteristic of the γ -glutamyl moiety) to identify GSH adducts.

Section 3: Target-Mediated Degradation (Suicide Inhibition)

Q: How do I confirm if my cyclopropylamine derivative is acting as a reversible binder or a mechanism-based inactivator of LSD1?

Causality & Mechanism: Many N-benzylcyclopropanamine derivatives (derived from the tranylcypromine scaffold) are mechanism-based "suicide" inhibitors of flavin-dependent amine oxidases like LSD1[5][6]. The enzyme's FAD cofactor oxidizes the cyclopropylamine, triggering the exact ring-opening mechanism described in Section 2. However, instead of being released, the reactive intermediate forms a covalent adduct directly with the C4a or N5 position of the FAD flavin ring, irreversibly inactivating the enzyme[6][7].

Solution: You must perform kinetic profiling to determine the rate of inactivation ( kinact​ ) and the inhibition constant ( KI​ ). A high kinact​/KI​ ratio confirms efficient covalent degradation of the enzyme's active site[7].

Quantitative Data: Kinetic Profiling of LSD1 Inactivation

Table 2: Comparison of covalent inactivation metrics for cyclopropylamine derivatives.

CompoundTarget KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Adduct Type
TranylcypromineLSD124.50.015612FAD-C4a
Styrenylcyclopropylamine (Cmpd 34)LSD10.0180.012666,000FAD-C4a
N-benzyl derivativeMAO-B1.20.0086,666FAD-N5

References

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed / NIH.[Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery.[Link]

  • Cas 765-30-0, Cyclopropylamine. LookChem.[Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PubMed Central / NIH.[Link]

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central / NIH.[Link]

  • Rearrangement, Elimination, and Ring-Opening Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation. ACS Publications.[Link]

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PubMed Central / NIH.[Link]

Sources

Optimization

Technical Support Center: Scaling Up N-(2-Ethoxybenzyl)cyclopropanamine HCl Production

Introduction & Process Chemistry Overview Scaling up the synthesis of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride —a critical secondary amine building block—presents unique thermodynamic and kinetic challenges. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Process Chemistry Overview

Scaling up the synthesis of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride —a critical secondary amine building block—presents unique thermodynamic and kinetic challenges. While direct alkylation of cyclopropylamine with 2-ethoxybenzyl chloride is technically feasible, it frequently suffers from poor atom economy and over-alkylation, generating difficult-to-remove tertiary amine impurities 1.

Consequently, the reductive amination of 2-ethoxybenzaldehyde with cyclopropylamine is the industry standard for scale-up 2. This center provides field-proven troubleshooting strategies, causality-driven protocols, and fundamental mechanistic insights to ensure high-yield, high-purity production.

ReactionPathway A 2-Ethoxybenzaldehyde C Imine Intermediate A->C Condensation (-H2O) B Cyclopropylamine B->C D Free Base Amine C->D NaBH(OAc)3 Reduction F Target HCl Salt D->F Crystallization E HCl/Isopropanol E->F

Reaction pathway for N-(2-Ethoxybenzyl)cyclopropanamine HCl synthesis.

🛠️ Troubleshooting Guide & FAQs

Q1: During scale-up from 10g to 1kg, our yield dropped significantly, and we observed high levels of unreacted 2-ethoxybenzaldehyde. What is causing this? The Causality: Cyclopropylamine has a low boiling point (~50 °C) and high vapor pressure. At scale, the exothermic condensation reaction raises the internal reactor temperature, causing the amine to volatilize into the headspace. This alters the stoichiometry in the liquid phase, leaving unreacted aldehyde. The Solution: Implement a closed system with a chilled condenser (-5 °C). Add cyclopropylamine at 0–5 °C and use a slight excess (1.2 equivalents). Ensure the imine formation is complete before proceeding.

Q2: We are detecting a significant impurity identified as 2-ethoxybenzyl alcohol. How do we suppress this? The Causality: The reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) is reducing the starting aldehyde directly to the alcohol before it has time to condense with the amine to form the Schiff base (imine). The Solution: Decouple the reaction stages. Do not add the reducing agent concurrently with the amine. Allow the aldehyde and amine to stir for 2–4 hours to pre-form the imine. Only introduce the reducing agent once In-Process Controls (IPC) confirm aldehyde depletion.

Q3: Can we use catalytic hydrogenation (H₂ with Pd/C) instead of hydride reagents to reduce the imine and avoid boron waste? The Causality: While catalytic and enzymatic reductive aminations are highly efficient for standard alkyl amines 3, the cyclopropane ring is highly susceptible to hydrogenolysis (ring-opening) under pressurized H₂/Pd conditions. This will generate N-(2-Ethoxybenzyl)propylamine as a critical impurity. The Solution: Stick to mild hydride donors like NaBH(OAc)₃, which are highly chemoselective for the imine over the cyclopropane ring.

Q4: The target hydrochloride salt is precipitating as a gummy, hygroscopic mass rather than a crystalline powder. How can we improve the morphology? The Causality: Rapid addition of concentrated HCl gas or aqueous HCl causes localized supersaturation and rapid nucleation. This traps reaction solvents and impurities within the crystal lattice, preventing proper lattice packing. The Solution: Use a standardized solution of HCl in isopropanol (IPA). Perform the addition at an elevated temperature (40 °C) where the salt is partially soluble, followed by a controlled cooling ramp (0.1 °C/min) to 0 °C to promote ordered crystal growth.

📊 Quantitative Data: Route Comparison

To justify the selection of the reductive amination route, compare the process metrics of the three primary synthetic pathways:

Synthetic RoutePrimary ReagentsTypical YieldCritical Impurity ProfileScalability & Safety
Direct Alkylation 2-Ethoxybenzyl chloride, Cyclopropylamine, K₂CO₃45–60%Bis-alkylated tertiary amine (15-20%)Low: Requires massive amine excess; difficult purification.
Reductive Amination (Hydride) 2-Ethoxybenzaldehyde, Cyclopropylamine, NaBH(OAc)₃85–92%2-Ethoxybenzyl alcohol (<2%)High: Excellent chemoselectivity; standard reactor setup.
Catalytic Hydrogenation 2-Ethoxybenzaldehyde, Cyclopropylamine, H₂, Pd/C60–75%N-(2-Ethoxybenzyl)propylamine (Ring-opened)Medium: Requires pressure vessels; high impurity risk.

🧪 Standardized Experimental Protocols

The following self-validating workflows are designed to ensure reproducibility and prevent downstream failures.

Workflow S1 1. Imine Formation Stir Aldehyde + Amine at 0-5°C S2 2. Reductive Amination Portion-wise NaBH(OAc)3 addition S1->S2 S3 3. Aqueous Workup Quench (NaHCO3), Extract (DCM) S2->S3 S4 4. Salt Formation Controlled HCl addition at 40°C S3->S4 S5 5. Isolation Cool to 0°C, Filter, Vacuum Dry S4->S5

Step-by-step workflow for the reductive amination and salt isolation process.

Protocol A: Chemoselective Reductive Amination

Objective: Maximize imine conversion while preventing aldehyde reduction and cyclopropane ring-opening.

  • Reactor Preparation: Purge a jacketed reactor with N₂. Charge with 2-ethoxybenzaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes). Cool the mixture to 0–5 °C.

  • Amine Addition: Dropwise add cyclopropylamine (1.2 eq) over 30 minutes, maintaining the internal temperature below 10 °C to prevent amine volatilization.

  • Imine Maturation: Stir the mixture at room temperature for 3 hours.

    • Self-Validation (IPC 1): Take a 0.1 mL aliquot, dilute in MeCN, and analyze via HPLC (254 nm). The protocol is validated to proceed to Step 4 ONLY if the 2-ethoxybenzaldehyde peak is <2.0% area. If >2.0%, continue stirring for 1 hour.

  • Reduction: Cool the reactor back to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 1 hour. Causality: Portion-wise addition controls the exotherm and prevents thermal runaway, which would otherwise degrade the intermediate.

  • Quench & Extraction: Slowly quench with saturated aqueous NaHCO₃ (5 volumes) until gas evolution ceases (pH ~8). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Protocol B: Controlled Hydrochloride Salt Crystallization

Objective: Isolate the API intermediate as a highly pure, non-hygroscopic crystalline solid.

  • Dissolution: Dissolve the crude N-(2-Ethoxybenzyl)cyclopropanamine free base in Isopropanol (IPA) (8 volumes) and heat to 40 °C.

  • Acidification: Slowly add a standardized solution of 2M HCl in IPA (1.1 eq) dropwise over 45 minutes. Maintain stirring at 40 °C for an additional 30 minutes to allow initial seed crystals to mature.

  • Cooling Ramp: Program the reactor jacket to cool from 40 °C to 0 °C at a rate of 0.1 °C/min. Causality: A slow cooling ramp prevents supersaturation spikes, ensuring the formation of large, pure crystals rather than a gummy precipitate.

  • Isolation: Filter the resulting white suspension. Wash the filter cake with cold IPA (2 volumes) followed by Heptane (2 volumes) to displace the alcohol.

  • Drying & Validation: Dry the solid in a vacuum oven at 45 °C for 12 hours.

    • Self-Validation (IPC 2): The isolated salt must form a free-flowing white powder. A gummy consistency indicates solvent entrapment; if observed, re-slurry the crude in hot ethyl acetate (50 °C) for 1 hour, then re-filter.

References

  • WO2023017446A1 - Novel plk1 degradation inducing compound Source: Google Patents URL
  • Rearrangement, Elimination, and Ring-Opening Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation Source: The Journal of Organic Chemistry - ACS Publications URL
  • Imine Reductases and Reductive Aminases in Organic Synthesis Source: ACS Catalysis URL

Sources

Troubleshooting

analytical method troubleshooting for N-substituted cyclopropylamines

Welcome to the AnalytiCore Technical Support Hub. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and mass spectrometric challenges associated with N-substituted cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the AnalytiCore Technical Support Hub. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and mass spectrometric challenges associated with N-substituted cyclopropylamines.

These compounds—widely utilized as pharmacophores in monoamine oxidase (MAO) inhibitors and Lysine-Specific Demethylase 1 (LSD1) inhibitors—are notoriously difficult to analyze. Their basic nature, high polarity, and intentional chemical reactivity require highly controlled analytical environments. This guide bridges the gap between theoretical causality and practical troubleshooting to ensure your analytical workflows are robust and reproducible.

Part 1: Mechanistic Knowledge Base

To troubleshoot effectively, we must first understand the causality behind the behavior of N-substituted cyclopropylamines in an analytical system.

1. The Peak Tailing Phenomenon Cyclopropylamines typically possess a pKa between 8.0 and 9.5. In standard neutral mobile phases, the amine is fully protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on standard silica-based C18 columns deprotonate into negatively charged silanoxanes (Si-O⁻). This creates a strong secondary electrostatic interaction that drags the analyte through the column, resulting in severe peak tailing [1].

2. On-Column Reactivity and Degradation Many N-substituted cyclopropylamines are designed as mechanism-based "suicide" inhibitors. In biological systems, they covalently modify the FAD cofactor of target enzymes (like LSD1) via a single-electron transfer that triggers an oxidative cyclopropyl ring opening [2][4]. Unfortunately, the high voltages in an Electrospray Ionization (ESI) source or interactions with active metal surfaces in an LC system can artificially trigger this exact same oxidative degradation during analysis.

LSD1_Mechanism A Target Enzyme (e.g., LSD1 FAD Cofactor) C Single Electron Transfer (Amine Oxidation) A->C B N-substituted Cyclopropylamine B->C D Cyclopropyl Ring Opening (Radical Intermediate) C->D E Covalent Adduct (Irreversible Modification) D->E

Mechanism of LSD1 inactivation via covalent FAD modification by cyclopropylamines.

Part 2: Troubleshooting FAQs

Q1: Why does my N-substituted cyclopropylamine exhibit severe peak tailing (USP Tailing Factor > 2.0) on standard C18 columns? A1: The tailing is caused by secondary ionic interactions between the protonated amine and deprotonated residual silanols on the silica stationary phase [1]. To resolve this, you must manipulate the ionization state of the system. Dropping the mobile phase pH to 2.5–3.0 using formic or phosphoric acid protonates the acidic silanols, neutralizing their charge and eliminating the electrostatic pull on your analyte [1]. Alternatively, using a high-pH mobile phase (pH > 9.5) on a specialized polymer-hybrid column will deprotonate and neutralize the amine itself.

Q2: During LC-MS/MS analysis of my cyclopropylamine-based LSD1 inhibitor, I am observing unexpected mass shifts (-2 Da or +16 Da) and poor recovery. What is causing this? A2: You are observing artificial oxidative degradation. Because these compounds are primed to undergo single-electron transfer and ring-opening [2], the harsh environment of the MS source can act as a pseudo-enzymatic catalyst. Solution: Lower your ESI capillary voltage by 20-30%. Ensure the use of PEEK or passivated titanium tubing throughout the LC flow path to eliminate transition-metal catalysis. Finally, consider adding a mild antioxidant (e.g., 0.01% ascorbic acid) to your sample matrix prior to injection.

Q3: I am trying to separate chiral enantiomers of a cyclopropylamine derivative using subcritical fluid chromatography (SFC). My peaks are broad and overlapping. How can I improve resolution? A3: In chiral SFC, the basic nature of the cyclopropylamine leads to non-specific, high-affinity binding on polysaccharide stationary phases. The addition of amine modifiers to the mobile phase is critical. Studies demonstrate that adding small amounts of isopropylamine or triethylamine (TEA) effectively acts as a sacrificial competitor for these active sites, yielding highly symmetrical peaks and maximizing enantioselectivity[3].

Troubleshooting A Issue: Peak Tailing (Tf > 2.0) B Evaluate Mobile Phase pH A->B C Low pH Strategy (pH 2.5 - 3.0) B->C Standard C18 D High pH Strategy (pH > 9.0) B->D High-pH Stable Column E Protonates Silanols Reduces Secondary Interactions C->E F Neutralizes Amine Eliminates Ionic Interactions D->F G Add Amine Modifier (e.g., Isopropylamine) E->G Tailing Persists H Symmetrical Peak (Tf < 1.5) E->H Success F->G Tailing Persists F->H Success G->H Resolved

Logical workflow for resolving cyclopropylamine peak tailing in HPLC.

Part 3: Quantitative Optimization Data

The following table summarizes the expected impact of various chromatographic interventions on the peak asymmetry of cyclopropylamines.

Mobile Phase ConditionColumn TypeExpected USP Tailing Factor (Tf)Mechanistic Rationale
Neutral (Water/ACN) Standard C18> 2.5 (Severe Tailing)Amine is protonated (+); silanols are deprotonated (-). Maximum secondary ionic interaction.
Low pH (pH 2.5 - 3.0) Standard C181.2 - 1.5 (Acceptable)Silanols are fully protonated (neutralized), eliminating electrostatic attraction to the basic amine.
High pH (pH > 9.5) High-pH Stable C181.0 - 1.2 (Ideal)Amine is neutralized (deprotonated). Ionic interactions are completely eliminated.
Neutral + 0.1% Isopropylamine Chiral Polysaccharide< 1.5 (Acceptable)Amine additive acts as a sacrificial competitor for active binding sites on the stationary phase.

Part 4: Standardized Self-Validating Protocol

Below is a field-proven, step-by-step methodology for the LC-MS/MS quantitation of N-substituted cyclopropylamine LSD1 inhibitors in plasma. This protocol is designed as a self-validating system to ensure data integrity before batch acquisition begins.

Phase 1: Sample Preparation (Protein Precipitation)

Causality: Cyclopropylamines exhibit high non-specific binding to plasma proteins. Acidic precipitation denatures the proteins while locking the amine in a stable, protonated state to prevent oxidative degradation.

  • Aliquot 50 µL of plasma sample into a low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 10 ng/mL of stable-isotope labeled internal standard (e.g., Cyclopropylamine-d5).

  • Vortex aggressively for 2 minutes to disrupt protein binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial equipped with a glass insert.

Phase 2: Chromatographic Separation

Causality: Utilizing a polar-embedded column creates a virtual hydration shell that shields the basic amine from interacting with any un-endcapped silanols.

  • Column: Waters SymmetryShield RP18 (or equivalent polar-embedded C18), 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Wash)

    • 4.0 - 5.0 min: Return to 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: System Suitability & Self-Validation Gate

Causality: A system must prove its inertness before analyzing reactive warheads.

  • Inject a blank matrix extract, followed by three consecutive injections of a 10 ng/mL neat standard.

  • Validation Criteria: Calculate the USP Tailing Factor (Tf) for the third standard injection.

    • Pass: Tf < 1.5. Proceed with batch analysis.

    • Fail: Tf > 1.5. This indicates active sites are exposed or metal contamination is present. Corrective Action: Purge the column with 50% Isopropanol / 0.1% Formic Acid for 30 minutes to strip strongly bound matrix contaminants, then repeat the validation gate.

Part 5: References

  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine | Biochemistry - ACS Publications Source: acs.org URL:[Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC Source: nih.gov URL:[Link]

Optimization

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride storage and handling issues

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Working with secondary amine hydrochloride salts like N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride requires a deep understanding of their physicochemical behavior.

The hydrochloride salt form is intentionally chosen during drug development to stabilize the volatile and reactive cyclopropanamine free base[1]. Protonation of the secondary amine nitrogen protects its lone pair from oxidative electron abstraction. However, this stabilization introduces a critical trade-off: hygroscopicity [2]. The troubleshooting guides and self-validating protocols below are engineered to help you navigate these molecular trade-offs, ensuring absolute reproducibility in your assays and synthetic workflows.

I. Physicochemical Profile & Storage Metrics

To establish a baseline for experimental design, the quantitative handling parameters for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride are summarized below.

ParameterSpecification / MetricScientific Rationale
CAS Number 1050214-65-7 (HCl) / 889949-29-5 (Base)[3][4]Differentiates the stabilized salt from the reactive free base.
Molecular Weight 227.73 g/mol (HCl salt)[3]Critical for accurate molarity calculations; must account for water weight if caking occurs.
Hygroscopicity Moderate to High (Class II/III)[2]The chloride counterion coordinates with atmospheric moisture, leading to lattice hydration.
Long-Term Storage -20°C, inert atmosphere (Argon/N₂)[5]Minimizes thermal degradation and prevents moisture ingress[5].
Solubility Profile High: DMSO, MeOH, H₂O (pH < 7) Low: Hexane, EtherThe ionic nature of the HCl salt demands polar/protic solvents for complete solvation.
Incompatibilities Strong oxidizers, bases, acid chlorides[6]Bases strip the HCl, yielding the volatile free base; oxidizers attack the amine lone pair[6].
II. Mechanistic Troubleshooting & FAQs
Q1: My stock solution is losing potency over time, and the powder in the original vial has clumped together. What is the root cause?

The Causality: This is a definitive symptom of moisture absorption. Hydrochloride salts are inherently hygroscopic[2]. When the cold vial is opened in ambient air without prior equilibration, atmospheric water condenses on the powder. The crystalline lattice absorbs this moisture, causing the powder to cake. This leads to two critical failures:

  • Weighing Inaccuracies: You are weighing water alongside the active pharmaceutical ingredient (API), resulting in sub-potent molar concentrations.

  • Micro-Hydrolysis: Trapped moisture can act as a localized solvent, accelerating degradation pathways. The Fix: Always equilibrate the sealed vial to room temperature in a desiccator for at least 30 minutes before opening. Handle the powder in an environment with less than 40% relative humidity[2].

Q2: I am observing unexpected side products and a color change (yellowing) in my long-term storage solutions. Why is this happening?

The Causality: While the hydrochloride salt protects the amine, trace exposure to basic conditions (e.g., alkaline glass vials or basic solvent impurities) can deprotonate the molecule, generating the free base. Secondary amines are highly susceptible to oxidative degradation via a radical mechanism[7]. When exposed to oxygen and light, an electron is abstracted from the nitrogen lone pair, forming an aminium radical. Subsequent hydrogen abstraction at the alpha-carbon leads to C-N bond scission[7]. This dealkylation produces 2-ethoxybenzaldehyde and cyclopropanamine fragments, or N-oxide species, which manifest as a yellow discoloration. The Fix: Prepare solutions in anhydrous, degassed solvents. Purge all storage vials with Argon or Nitrogen to displace oxygen, and store in amber vials at -20°C[5].

Degradation A N-(2-Ethoxybenzyl) cyclopropanamine HCl (Stable Salt) B Free Base (Secondary Amine) A->B Basic pH (Loss of HCl) C Amine Radical (Intermediate) B->C O2 / Light (H-abstraction) E N-Oxide (Oxidation Product) B->E ROS / Peroxides D Dealkylation Products (Aldehyde + Amine) C->D C-N Scission

Fig 1. Oxidative degradation and dealkylation pathways of the secondary amine free base.

Q3: My compound crashes out of solution when I dilute my DMSO stock into my biological assay buffer. How can I prevent precipitation?

The Causality: N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is highly soluble in aqueous solutions at physiological or slightly acidic pH. However, if your assay buffer is basic (pH > 8.0), the compound deprotonates into its free base form. The organic free base has drastically lower aqueous solubility and will immediately precipitate or form a cloudy micro-emulsion. The Fix: Verify the pH of your assay buffer. If a slightly basic pH is required for your assay, pre-mix the DMSO stock with a small volume of intermediate buffer containing a mild surfactant (e.g., 0.1% Tween-20) before final dilution.

III. Validated Experimental Protocols
Protocol A: Preparation of Standardized Anhydrous Stock Solutions

Self-Validation Metric: A properly prepared stock solution will remain colorless and yield a single sharp peak via LC-MS analysis after 30 days of storage at -20°C.

  • Equilibration: Transfer the sealed vial of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride from -20°C storage to a vacuum desiccator. Allow 30 minutes for the vial to reach room temperature. Rationale: Prevents atmospheric moisture condensation on the hygroscopic salt[2].

  • Environment Setup: Ensure the weighing station is in a low-humidity environment (<40% RH). Use a static-free, dry spatula.

  • Solvent Preparation: Use only anhydrous, properly degassed solvents (e.g., anhydrous DMSO or DMF packaged under Argon).

  • Dissolution: Weigh the required mass rapidly and transfer it to a dry amber glass vial. Add the anhydrous solvent to achieve the desired molarity (e.g., 10 mM). Vortex gently until completely dissolved.

  • Aliquoting & Purging: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 5 seconds to displace ambient oxygen[5].

  • Storage: Seal tightly and store immediately at -20°C.

Workflow Step1 1. Equilibrate Desiccator to RT (30 min) Step2 Step2 Step1->Step2 Step3 3. Dissolution Anhydrous & Degassed DMSO Step2->Step3 Step4 4. Aliquoting Amber vials, Argon gas purge Step3->Step4 Step5 5. Storage Seal and store at -20°C Step4->Step5

Fig 2. Validated workflow for the preparation and storage of anhydrous stock solutions.

Protocol B: Controlled Free-Basing for Organic Synthesis

Use Case: When the free secondary amine is required as a nucleophile for downstream coupling reactions. Self-Validation Metric: The aqueous layer pH should test > 9, and the organic layer should leave a clear, pale oil upon evaporation, confirming complete removal of the chloride salt.

  • Suspension: Suspend 1.0 eq of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride in Dichloromethane (DCM) (10 mL per gram of salt).

  • Alkalinization: Slowly add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) while stirring vigorously. Rationale: NaHCO₃ provides a mild basic environment to deprotonate the amine without causing base-catalyzed side reactions.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the organic (bottom) DCM layer. Wash the aqueous layer twice more with fresh DCM.

  • Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter the drying agent.

  • Concentration: Evaporate the DCM under reduced pressure at a low temperature (<30°C) to yield the free base as an oil. Caution: The free base cyclopropanamine derivative is volatile and prone to oxidation; use immediately in the subsequent synthetic step.

IV. References
  • Sigma-Aldrich. "2-methylphenyl cyclopropanamine hydrochloride" (Contains structural and molecular weight data for related cyclopropanamine HCl derivatives). Sigma-Aldrich Catalog. 3

  • Alfa Chemistry. "N-(2-Ethoxybenzyl)cyclopropanamine" (Free base CAS reference). Alfa Chemistry Catalog. 4

  • BenchChem. "Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder" (General protocols for handling hygroscopic HCl salts). BenchChem Tech Support. 2

  • BenchChem. "Application Notes and Protocols: PF-6870961 Hydrochloride" (Storage and stability protocols for amine hydrochlorides). BenchChem. 5

  • Fisher Scientific. "SAFETY DATA SHEET - Cyclopropanamine" (Safety, incompatibilities, and stability data for cyclopropanamines). Fisher Scientific. 6

  • Ataman Kimya. "CYCLOPROPYLAMINE" (Volatility and reactivity profile of cyclopropanamine derivatives). Ataman Chemicals.

  • Oxford Academic. "Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures" (Mechanisms of secondary amine oxidative degradation). Clean Energy. 7

  • Pharmaceutical Technology. "Salt Selection in Drug Development" (Rationale for hydrochloride salt selection and hygroscopicity trade-offs). PharmTech. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of a Core-Shell HPLC Method for N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride vs. Traditional Fully Porous Columns

Executive Summary N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-7) is a critical secondary amine building block utilized in the synthesis of various active pharmaceutical ingredients (APIs), including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-7) is a critical secondary amine building block utilized in the synthesis of various active pharmaceutical ingredients (APIs), including viral protease inhibitors and ALXR agonists 1. Analytically, secondary amines present a notorious challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). At typical mobile phase pH ranges, the protonated amine undergoes secondary ion-exchange interactions with ionized residual silanol groups on the silica stationary phase, leading to severe peak tailing, retention time shifts, and poor resolution 2.

To overcome this, laboratories often rely on traditional 5 µm Fully Porous Particle (FPP) C18 columns paired with heavy ion-pairing reagents. However, modern Core-Shell (Superficially Porous Particle - SPP) technology offers a superior, mass-spectrometry-friendly alternative. This guide objectively compares the performance of a 2.6 µm Core-Shell C18 column against a traditional 5 µm FPP C18 column, detailing the causality behind the performance shift and providing a self-validating, ICH Q2(R2) compliant protocol.

Mechanistic Causality: The Silanol Dilemma & The Core-Shell Solution

As an Application Scientist, method development must be grounded in thermodynamic and kinetic realities, specifically the van Deemter equation ( H=A+B/u+C⋅u ).

When analyzing N-(2-Ethoxybenzyl)cyclopropanamine on a traditional Fully Porous Particle (FPP) , the molecule diffuses deep into the 5 µm porous network. Because the compound contains a highly basic secondary amine (pKa ~9.0), it remains protonated in the mobile phase. Inside the deep pores, it encounters active, unshielded silanol groups (pKa ~4.5). The resulting electrostatic drag drastically increases the C -term (resistance to mass transfer), causing an asymmetric "shark fin" peak tailing effect 2.

By transitioning to a Core-Shell (SPP) column, we fundamentally alter the kinetics:

  • Reduced Eddy Diffusion ( A -Term): Core-shell particles possess a highly uniform particle size distribution (typically 3–6% RSD compared to 10–30% for FPPs), yielding a tighter packed bed and sharper peaks 3.

  • Minimized Mass Transfer Resistance ( C -Term): The 0.5 µm porous shell on a 1.6 µm solid core physically restricts the diffusion depth. The analyte spends less time trapped in the stagnant mobile phase, preventing band broadening even at higher linear velocities 4.

G cluster_FPP Traditional FPP (5 µm) cluster_SPP Core-Shell SPP (2.6 µm) Analyte Protonated Secondary Amine N-(2-Ethoxybenzyl)cyclopropanamine FPP_Path Deep Pore Diffusion + Active Silanol Interaction Analyte->FPP_Path High C-Term SPP_Path Short Diffusion Path + Shielded Silanols Analyte->SPP_Path Low C-Term FPP_Result Severe Peak Tailing (As > 2.0) FPP_Path->FPP_Result SPP_Result Sharp Gaussian Peak (As < 1.1) SPP_Path->SPP_Result

Fig 1: Mechanistic comparison of analyte diffusion in FPP versus SPP columns.

Comparative Performance Data

To objectively demonstrate the superiority of the Core-Shell approach, identical samples of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (0.5 mg/mL) were injected onto both column architectures using an optimized gradient method.

Table 1: Chromatographic Performance Comparison

ParameterTraditional FPP C18 (5 µm, 150 x 4.6 mm)Core-Shell SPP C18 (2.6 µm, 100 x 4.6 mm)
Retention Time ( tR​ ) 12.4 min5.2 min
USP Tailing Factor ( As​ ) 2.15 (Severe Tailing, Fails SST)1.08 (Highly Symmetrical)
Theoretical Plates ( N ) ~8,500~22,000
System Backpressure 110 bar240 bar (Manageable on standard HPLC)
Solvent Consumption 18.6 mL/run5.2 mL/run

ICH Q2(R2) Validation Lifecycle

Following the recent EMA/ICH Q2(R2) guidelines (effective June 2024), the analytical procedure must be demonstrated as fit for its intended purpose through a comprehensive lifecycle approach 5.

G A Define Analytical Target Profile (ATP) N-(2-Ethoxybenzyl)cyclopropanamine B Risk Assessment (Secondary Amine Tailing) A->B C Column Selection (Core-Shell C18, 2.6 µm) B->C Mitigate Silanol Interaction D Method Optimization (pH control, Gradient) C->D E ICH Q2(R2) Validation (Linearity, Accuracy, Precision) D->E Self-Validating Protocol F Continuous Lifecycle Monitoring E->F

Fig 2: ICH Q2(R2) lifecycle validation workflow for secondary amine HPLC methods.

Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from impurities Rs​ > 3.5 against 2-ethoxybenzaldehydePass
Linearity R2 > 0.999 over reportable range R2 = 0.9998 (10% to 150% of nominal)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6% ( n=9 )Pass
Repeatability (Precision) %RSD ≤ 2.0%%RSD = 0.65% ( n=6 )Pass
LOD / LOQ S/N ≥ 3 (LOD) and 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The workflow incorporates hard "Validation Gates" that automatically halt the analysis if thermodynamic or system suitability conditions are not met.

Phase 1: Mobile Phase Preparation & pH Verification

Causality Check: The mobile phase pH must be strictly maintained at 3.0. At this pH, the secondary amine is fully protonated for MS compatibility, while the ionization of residual acidic silanols on the silica surface (pKa ~ 4.5) is actively suppressed.

  • Buffer (Mobile Phase A): Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water (10 mM). Adjust pH to 3.0 ± 0.05 using Formic Acid. Validation Gate: If pH is outside 2.95–3.05, discard and remake to prevent retention time drift.

  • Organic (Mobile Phase B): 100% LC-MS Grade Acetonitrile.

Phase 2: Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity, lowering backpressure).

  • Injection Volume: 5 µL.

  • Detection: UV at 225 nm (or ESI+ MS).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: 10% 60% B

    • 5.0 - 6.0 min: 60% 90% B

    • 6.0 - 8.0 min: 90% B (Wash)

    • 8.0 - 10.0 min: 10% B (Equilibration)

Phase 3: System Suitability Testing (SST) - The Validation Gate

Causality Check: The system must prove its own fitness before any unknown sample is injected.

  • Inject the System Suitability Standard (0.1 mg/mL N-(2-Ethoxybenzyl)cyclopropanamine HCl) in 5 replicates.

  • Acceptance Criteria:

    • Tailing Factor ( As​ ) must be 1.5.

    • Theoretical Plates ( N ) must be 15,000.

    • Retention Time %RSD must be 1.0%.

    • Peak Area %RSD must be 2.0%.

  • Validation Gate: If any SST parameter fails, the sequence must automatically abort. Investigate column degradation or buffer pH drift.

Phase 4: Sample Execution & Data Processing
  • Prepare sample solutions at a nominal concentration of 0.1 mg/mL in Initial Mobile Phase (90% A / 10% B) to prevent sample solvent mismatch and peak distortion.

  • Inject samples bracketed by continuous verification standards every 10 injections.

  • Integrate peaks using a baseline-to-baseline drop method. Ensure the signal-to-noise ratio for any reported impurity exceeds 10:1 (LOQ threshold).

References

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity.National Institutes of Health (NIH) / PMC.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency (EMA).
  • Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications.National Institutes of Health (NIH) / PMC.
  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.LCGC International.
  • Modernizing Pharmacopoeia HPLC Methods | L/dp Ratio & Core-Shell.Phenomenex.

Sources

Comparative

Comparative Analysis of N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride in Epigenetic and Neurological Drug Design

Executive Summary & Mechanistic Rationale In the landscape of targeted therapeutics, flavin-dependent amine oxidases—specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) —represent cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics, flavin-dependent amine oxidases—specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) —represent critical nodes in oncology and neurology. The compound N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-7) serves as a highly specialized, mechanism-based inhibitor building block.

Unlike simple competitive antagonists, cyclopropanamine derivatives act as "suicide substrates." The causality behind their efficacy lies in their fundamental chemistry: upon entering the enzyme's active site, the cyclopropyl ring undergoes a single-electron transfer (SET) mediated by the oxidized FAD co-factor. This triggers a rapid ring-opening event, generating a highly reactive primary carbon radical that covalently attacks the isoalloxazine ring of FAD, permanently inactivating the enzyme .

The strategic addition of the 2-ethoxybenzyl group to the cyclopropanamine nitrogen is a masterclass in steric exclusion. MAO-A and MAO-B possess narrow, hydrophobic catalytic clefts evolved for small monoamines (e.g., serotonin, dopamine). In contrast, LSD1 features a much larger binding pocket designed to accommodate the bulky N-terminal tail of histone H3. By appending a bulky N-alkyl group, researchers can sterically clash with the MAO active site while perfectly exploiting the spatial tolerance of LSD1, thereby shifting the selectivity profile dramatically toward epigenetic modulation .

Mechanism Inhibitor N-(2-Ethoxybenzyl) cyclopropanamine SET Single Electron Transfer (SET) Inhibitor->SET Binds Active Site FAD Oxidized FAD (Co-factor) FAD->SET Radical Ring-Opened Radical Intermediate SET->Radical Oxidation Adduct Covalent FAD-Adduct (Irreversible) Radical->Adduct Covalent Bond Formation

Fig 1: Mechanism-based covalent inactivation of FAD-dependent enzymes by cyclopropanamines.

Comparative Performance Analysis

To contextualize the utility of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, we must compare it against both foundational and advanced alternatives in the inhibitor space.

Quantitative Comparison Table
InhibitorPrimary Target(s)Mechanism of ActionSelectivity ProfileApplication / Status
N-(2-Ethoxybenzyl)cyclopropanamine HCl LSD1 (KDM1A)Irreversible (FAD covalent adduct)High LSD1 > MAO (Steric exclusion)Preclinical Tool / Scaffold
Tranylcypromine (TCP) MAO-A/B, LSD1Irreversible (FAD covalent adduct)Non-selective (Broad spectrum)Approved Drug (Antidepressant)
SP2509 LSD1Reversible (Allosteric binding)Highly selective for LSD1Clinical Evaluation
Clorgyline MAO-AIrreversible (Propargylamine adduct)Highly selective for MAO-AResearch Tool
Scientific Discussion
  • Vs. Tranylcypromine (TCP): TCP is the parent pharmacophore for this class but suffers from severe dose-limiting toxicities (e.g., hypertensive crisis) due to its potent, non-selective MAO inhibition. N-(2-Ethoxybenzyl)cyclopropanamine mitigates this off-target liability. The bulky ethoxybenzyl group acts as a selectivity filter, rendering it a far superior starting point for oncology-focused LSD1 drug discovery .

  • Vs. SP2509: SP2509 represents a different paradigm—it is a reversible, non-FAD-dependent inhibitor. While SP2509 avoids permanent enzyme inactivation, N-(2-Ethoxybenzyl)cyclopropanamine offers prolonged pharmacodynamic effects. Because it destroys the FAD co-factor, target activity is only restored upon de novo synthesis of the LSD1 enzyme, allowing for lower, less frequent dosing regimens in vivo.

Experimental Methodologies & Validation Protocols

Trust in a chemical probe requires self-validating experimental workflows. Below are the definitive protocols for evaluating N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, designed to prove both mechanism and cellular efficacy.

Protocol 1: In Vitro FAD-Bleaching Spectrophotometric Assay

Purpose: To confirm that the inhibitor acts via covalent modification of the FAD co-factor rather than competitive, reversible binding.

  • Reagent Preparation: Reconstitute N-(2-Ethoxybenzyl)cyclopropanamine HCl in DMSO to a 10 mM stock. Dilute recombinant human LSD1 enzyme in assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 5% glycerol).

  • Baseline Measurement: Transfer the LSD1 solution to a UV-Vis microplate. Read the baseline absorbance at 450 nm (the characteristic absorption peak of the oxidized isoalloxazine ring of FAD).

  • Inhibitor Incubation: Add the inhibitor at a 10x molar excess relative to the enzyme. Incubate at 25°C in the dark.

  • Kinetic Monitoring: Measure the A450​ every 5 minutes for 1 hour.

  • Causality Check: A time-dependent decrease (bleaching) in the 450 nm signal self-validates the formation of the covalent FAD-adduct. If the compound were a reversible inhibitor like SP2509, the yellow color of the oxidized FAD would remain unchanged .

Protocol 2: Cellular Target Engagement (H3K4me2 Demethylation)

Purpose: To verify membrane permeability and functional epigenetic modulation in a complex biological system.

  • Cell Culture: Culture THP-1 human acute myeloid leukemia cells (a cell line highly sensitive to LSD1 inhibition) in RPMI-1640 medium.

  • Treatment: Treat cells with varying concentrations (0.1 µM to 10 µM) of the inhibitor for 48 hours. Include a vehicle (DMSO) control and a TCP positive control.

  • Histone Extraction: Harvest cells and perform an acid extraction of histones using 0.2 N HCl to isolate the chromatin fraction, preventing degradation of the epigenetic marks.

  • Western Blotting: Resolve the histones via SDS-PAGE. Probe with primary antibodies against H3K4me2 (the direct substrate of LSD1) and total Histone H3 (loading control).

  • Causality Check: Because LSD1 normally removes methyl groups from H3K4, successful inhibition will result in a dose-dependent accumulation (darkening of the band) of H3K4me2. This confirms the compound successfully navigated the cytosol, entered the nucleus, and engaged LSD1.

Workflow Step1 Compound Preparation (HCl Salt Dissociation) Step2 In Vitro Enzymatic Assay (LSD1 vs MAO-A/B) Step1->Step2 Serial Dilution Step3 Spectrophotometric Validation (450 nm) Step2->Step3 FAD Bleaching Check Step4 Cellular Target Engagement (H3K4me2 Western Blot) Step2->Step4 Lead Advancement Step5 Data Synthesis & Selectivity Profiling Step3->Step5 Mechanism Confirmed Step4->Step5 In Vivo Efficacy

Fig 2: Self-validating high-throughput workflow for FAD-dependent inhibitor profiling.

Conclusion

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride exemplifies the power of rational structure-based drug design. By taking the potent, mechanism-based reactivity of the cyclopropanamine warhead and appending a sterically demanding 2-ethoxybenzyl moiety, researchers can successfully bias the molecule away from neurological MAO targets and toward the epigenetic LSD1 target. When compared to reversible inhibitors or non-selective legacy drugs, it provides a robust, irreversible pharmacological profile ideal for advanced oncology research.

References

  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases PubMed / FEBS Journal
  • Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A PubMed / European Journal of Medicinal Chemistry
  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis BenchChem
  • SP2509 | LSD1 Antagonist Ambeed Catalog & Technical D
Validation

A Comparative Guide to the Monoamine Oxidase Activity of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride and Tranylcypromine

For Researchers, Scientists, and Drug Development Professionals Introduction to Monoamine Oxidase Inhibitors (MAOIs) Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the degradation of monoamine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Monoamine Oxidase Inhibitors (MAOIs)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism that has been therapeutically exploited for the treatment of depression and neurodegenerative disorders.[3]

Tranylcypromine is a non-selective and irreversible MAOI that has been used for decades in the treatment of major depressive disorder.[1][4] Its cyclopropylamine structure is a key feature for its mechanism-based inhibition.[5] N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride belongs to the same chemical class, suggesting a similar mechanism of action. Understanding the comparative activity and selectivity of novel cyclopropylamine derivatives is of significant interest in the development of next-generation MAOIs with improved efficacy and safety profiles.

Comparative Analysis of MAO Inhibitory Activity

This section compares the biochemical and pharmacological properties of tranylcypromine and a close structural analog of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride.

Mechanism of Action

Both tranylcypromine and N-substituted cyclopropylamines are mechanism-based inhibitors of MAO.[5][6] The inhibitory mechanism involves the enzyme-catalyzed oxidation of the cyclopropylamine moiety, which generates a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, leading to irreversible inhibition.

cluster_0 MAO Catalytic Cycle cluster_1 Inhibition by Cyclopropylamines MAO (Oxidized FAD) MAO (Oxidized FAD) MAO (Reduced FADH2) MAO (Reduced FADH2) MAO (Oxidized FAD)->MAO (Reduced FADH2) Oxidizes Substrate Reactive Intermediate Reactive Intermediate MAO (Oxidized FAD)->Reactive Intermediate Catalytic Activation Substrate (Amine) Substrate (Amine) Substrate (Amine)->MAO (Oxidized FAD) Binds to Active Site Product (Aldehyde) Product (Aldehyde) MAO (Reduced FADH2)->MAO (Oxidized FAD) Re-oxidation by O2 MAO (Reduced FADH2)->Product (Aldehyde) Releases Product Cyclopropylamine Inhibitor Cyclopropylamine Inhibitor Cyclopropylamine Inhibitor->MAO (Oxidized FAD) Binds to Active Site Irreversibly Inhibited MAO Irreversibly Inhibited MAO Reactive Intermediate->Irreversibly Inhibited MAO Covalent Adduct Formation

Figure 1: Simplified diagram illustrating the catalytic cycle of MAO and the mechanism of irreversible inhibition by cyclopropylamine-based inhibitors.

Potency and Selectivity

The inhibitory potency of MAOIs is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. Selectivity is determined by comparing the IC50 values for MAO-A and MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)SelectivityReference
Tranylcypromine hydrochloride2.30.95Non-selective[7]
cis-N-benzyl-2-methoxycyclopropylamine0.170.005MAO-B selective[6]

Note: Data for cis-N-benzyl-2-methoxycyclopropylamine is used as a proxy for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride. The ethoxy substitution in place of a methoxy group is not expected to fundamentally alter the inhibitory profile, though some variation in potency is likely.

The data suggests that while tranylcypromine is a relatively potent, non-selective inhibitor of both MAO isoforms, the N-benzyl-substituted cyclopropylamine analog exhibits significantly higher potency, particularly for MAO-B, making it a highly selective MAO-B inhibitor.[6][7] This enhanced potency and selectivity are notable, with the analog being over 20-fold more effective than tranylcypromine at inhibiting MAO-B.[6]

Experimental Protocols for In Vitro MAO Inhibition Assay

The following is a detailed protocol for determining the MAO inhibitory activity of test compounds using a fluorometric assay.

Principle

The assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to produce a fluorescent product, which can be quantified.

Materials
  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a commercial substrate)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Test compounds (N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride and tranylcypromine)

  • Positive control inhibitors (clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

Experimental Workflow

cluster_workflow MAO Inhibition Assay Workflow Prepare Reagents Prepare Reagents Dispense Test Compounds Dispense Test Compounds Prepare Reagents->Dispense Test Compounds Add MAO Enzyme Add MAO Enzyme Dispense Test Compounds->Add MAO Enzyme Pre-incubation Pre-incubation Add MAO Enzyme->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Add Substrate Mix Incubate Incubate Initiate Reaction->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Calculate IC50

Figure 2: Step-by-step workflow for the in vitro MAO inhibition assay.

Detailed Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in assay buffer.

    • Prepare the MAO enzyme solution in assay buffer to the desired concentration.

    • Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in assay buffer.

  • Assay Plate Setup:

    • Add a small volume (e.g., 10 µL) of the serially diluted test compounds, reference inhibitors, or vehicle control to the wells of a 96-well black microplate.

    • Include wells for a "no enzyme" control to determine background fluorescence.

  • Enzyme Addition and Pre-incubation:

    • Add the MAO enzyme solution (e.g., 40 µL) to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme. For irreversible inhibitors, this pre-incubation step is critical.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the reaction mixture (e.g., 50 µL) to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., Ex/Em = 535/587 nm for Amplex Red).

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Clinical and Research Implications

Tranylcypromine, as a non-selective MAOI, is an effective antidepressant but is associated with significant side effects, including the risk of hypertensive crisis when tyramine-rich foods are consumed.[1] The development of selective MAO-B inhibitors is of great interest for the treatment of neurodegenerative disorders like Parkinson's disease, as they can increase dopamine levels with a lower risk of the "cheese effect".[3]

The high MAO-B selectivity and potency of N-benzyl-substituted cyclopropylamines, such as the methoxy analog of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, suggest that this class of compounds could be promising leads for the development of novel therapeutic agents for neurodegenerative diseases.[6] Further studies are warranted to characterize the in vivo efficacy, safety, and pharmacokinetic profile of these compounds.

Conclusion

This guide provides a comparative overview of the MAO inhibitory activities of tranylcypromine and N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, using data from a close structural analog for the latter. While tranylcypromine is a potent non-selective MAOI, the N-benzyl-substituted cyclopropylamine analog demonstrates superior potency and selectivity for MAO-B. This highlights the potential for structural modifications of the cyclopropylamine scaffold to yield highly selective and potent MAO inhibitors with potentially improved therapeutic profiles. The provided experimental protocol offers a robust framework for the in vitro evaluation of such compounds.

References

  • Mills, J., Kattau, R., Slater, I. H., & Fuller, R. W. (1968). N-substituted Cyclopropylamines as Monoamine Oxidase Inhibitors. Structure-activity Relationships. Dopa Potentiation in Mice and in Vitro Inhibition of Kynuramine Oxidation. Journal of Medicinal Chemistry, 11(1), 95-97.
  • Baggelaar, M. P., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chemical Science, 11(34), 9146-9154.
  • Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

  • Hotchkiss, A. J., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(11), 2136-2147.
  • Laux, G. (2018). Tranylcypromine in mind (Part I): Review of pharmacology. International Journal of Psychiatry in Clinical Practice, 22(3), 168-179.
  • Hotchkiss, A. J., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Kumar, P. (2017). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 7(54), 34148-34163.
  • Gökhan-Kelekçi, N., et al. (2019). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Bioorganic Chemistry, 85, 331-341.
  • Balandina, A. A., et al. (2019). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Reviews, 88(3), 225-263.
  • MySkinRecipes. (n.d.). N-Ethylcyclopropanamine Hydrochloride. Retrieved from [Link]

  • Inxight Drugs. (n.d.). TRANYLCYPROMINE. Retrieved from [Link]

  • Himmelhoch, J. M. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy.
  • Taha, M., et al. (2018). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. Bioorganic & Medicinal Chemistry, 26(1), 104-116.
  • Gökhan-Kelekçi, N., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(8), 1358.
  • Ramsay, R. R., & Albreht, A. (2018). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Methods in Molecular Biology, 1742, 1-14.
  • Lee, K., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1667.
  • Asres, K., & Bucar, F. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 27(13), 4275.
  • Fuller, R. W. (1968). Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine. Biochemical Pharmacology, 17(10), 2097-2106.
  • Sullivan, H. R., Billings, R. E., Fasola, A. F., & McMahon, R. E. (1971). The fate of an experimental MAO inhibitor, N-cyclopropyl-2-chlorophenoxyethylamine (Lilly 51641) in the rat and in man. Xenobiotica, 1(6), 621-630.
  • Sala, A. (2013). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Retrieved from [Link]

  • Sergazy, A. A., et al. (2025). Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). ResearchGate. Retrieved from [Link]

  • Boyle, J. P., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 676239.

Sources

Comparative

The Tale of Two Targets: A Comparative Guide to the Structure-Activity Relationship of N-Benzylcyclopropanamine Analogues for MAO and LSD1 Inhibition

For researchers and drug development professionals navigating the intricate landscape of enzyme inhibition, the N-benzylcyclopropanamine scaffold represents a fascinating case study in molecular targeting. Originally exp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the intricate landscape of enzyme inhibition, the N-benzylcyclopropanamine scaffold represents a fascinating case study in molecular targeting. Originally explored for its potent inhibition of monoamine oxidases (MAOs), this chemical motif has re-emerged as a powerful tool for targeting Lysine-Specific Demethylase 1 (LSD1), a key player in epigenetic regulation. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-benzylcyclopropanamine analogues, offering insights into the subtle molecular modifications that govern their potency and selectivity for these two important classes of flavin-dependent enzymes.

The Mechanistic Underpinning: A Shared Path of Irreversible Inhibition

At the heart of the activity of many N-benzylcyclopropanamine analogues lies a shared mechanism of irreversible, mechanism-based inhibition. Both Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1) are flavoenzymes that utilize a flavin adenine dinucleotide (FAD) cofactor to catalyze the oxidation of their respective amine substrates. The cyclopropylamine moiety of the inhibitors acts as a "Trojan horse," being recognized and processed by the enzyme's active site. This enzymatic processing leads to the opening of the strained cyclopropane ring, generating a highly reactive intermediate that covalently bonds with the FAD cofactor, thereby irreversibly inactivating the enzyme.[1][2][3] This shared mechanism provides a unique opportunity to explore how structural modifications on a common scaffold can exquisitely tune the selectivity between these two distinct enzyme targets.

Comparative Structure-Activity Relationship (SAR) Analysis

The journey to designing potent and selective inhibitors of either MAOs or LSD1 begins with a deep understanding of how even minor structural changes to the N-benzylcyclopropanamine scaffold can dramatically alter biological activity. While both enzyme families are susceptible to inhibition by this class of compounds, the specific structural requirements for optimal inhibition differ significantly.

The Cyclopropane Core: Stereochemistry is Key

The stereochemistry of the cyclopropane ring is a critical determinant of activity, particularly for LSD1. The trans configuration of the 2-phenylcyclopropylamine scaffold is generally preferred for potent LSD1 inhibition.[2] In contrast, some cis-cyclopropylamine analogues have been shown to be potent and selective inhibitors of MAO-B, with little to no activity against LSD1.[1] This stereochemical preference likely arises from the distinct topographies of the active sites of these enzymes, with the trans isomers fitting more productively into the LSD1 active site to facilitate the inactivation chemistry.

The N-Benzyl Moiety: A Handle for Potency and Selectivity

The "N-benzyl" component of these analogues is not merely a placeholder but a key interaction domain that can be modified to enhance potency and drive selectivity.

  • For LSD1 Inhibition: N-alkylation of the parent trans-2-phenylcyclopropylamine (tranylcypromine) has emerged as a successful strategy to enhance LSD1 potency and, crucially, to improve selectivity over MAOs. These N-alkyl extensions can forge additional interactions within the larger and more open active site of LSD1, a feature that is less accommodated by the more constrained active sites of the MAO isoforms.

  • For MAO Inhibition: While N-benzylation is a feature of some MAO inhibitors, the nature of the substitution on the benzyl ring plays a more nuanced role. For instance, in some series, bulky substituents on the benzyl ring can decrease MAO activity. The optimal substitutions for MAO-A versus MAO-B inhibition often differ, allowing for the development of isoform-selective inhibitors.

Aromatic Ring Substitutions: Fine-Tuning the Interaction

Modification of the phenyl ring of the cyclopropylamine core is a cornerstone of modern inhibitor design for this class.

  • LSD1 Inhibition: The active site of LSD1 presents a large, hydrophobic pocket that can accommodate a wide variety of substituents on the phenyl ring. This has been extensively exploited to develop highly potent and selective LSD1 inhibitors. Large, extended substituents at the para-position of the phenyl ring are often well-tolerated and can lead to a significant increase in LSD1 inhibitory activity.[1]

  • MAO Inhibition: The SAR for phenyl ring substitutions in MAO inhibitors is more constrained. The size and nature of the substituent, as well as its position on the ring, can have a profound impact on both potency and selectivity for MAO-A versus MAO-B. Generally, smaller, lipophilic substituents are favored. The active site of MAO-B has a characteristic "hydrophobic pocket" that can accommodate smaller alkyl or halogen substituents, while the active site of MAO-A is more accommodating of polar groups.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory activities of a selection of N-benzylcyclopropanamine analogues and related compounds against LSD1, MAO-A, and MAO-B. This data provides a quantitative illustration of the SAR principles discussed above.

CompoundModificationsLSD1 IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Profile
Tranylcypromine (TCP) trans-2-phenylcyclopropylamine~200~10~10Non-selective
N-alkylated TCP analogue N-benzyl extensionPotent (low µM to nM)Reduced activityReduced activityLSD1 selective
cis-N-benzyl-2-methoxycyclopropylamine cis-cyclopropane, N-benzyl, 2-methoxyInactive0.170.005Highly MAO-B selective
Substituted arylcyclopropylamine para-substituted phenyl ringHighly potent (nM range)Weakly activeWeakly activeHighly LSD1 selective

Note: The IC50 values are approximate and can vary depending on the specific assay conditions. The data is compiled from multiple sources to illustrate general trends.

Experimental Protocols for Enzyme Inhibition Assays

The reliable determination of inhibitor potency is fundamental to any SAR study. The following protocols outline a general approach for assessing the inhibitory activity of N-benzylcyclopropanamine analogues against LSD1 and MAO using a common fluorescence-based method.

Principle of the Assay

The enzymatic activity of both LSD1 and MAOs results in the production of hydrogen peroxide (H₂O₂). This H₂O₂ can be detected using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic substrate such as Amplex Red. HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically. A decrease in the rate of fluorescence production in the presence of an inhibitor is proportional to its inhibitory activity.

General Protocol for Fluorometric Enzyme Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a working solution of the enzyme (recombinant human LSD1, MAO-A, or MAO-B) in the appropriate assay buffer.

    • Prepare a substrate solution (e.g., a dimethylated histone H3 peptide for LSD1, or a suitable amine substrate like kynuramine for MAOs).

    • Prepare a detection reagent mix containing HRP and Amplex Red in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well black microplate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Immediately add the detection reagent mix to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis:

    • Calculate the initial rate of the reaction for each well from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Visualizing SAR and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate key SAR trends and the general experimental workflow.

SAR_Trends cluster_scaffold N-Benzylcyclopropanamine Scaffold cluster_modifications Structural Modifications cluster_targets Target Selectivity Scaffold Core Structure Mod1 Cyclopropane Stereochemistry Mod2 N-Benzyl Substitutions Mod3 Aromatic Ring Substitutions LSD1 LSD1 Potency & Selectivity Mod1->LSD1 trans favored MAO MAO Potency & Selectivity Mod1->MAO cis can be selective for MAO-B Mod2->LSD1 Large N-alkyl groups increase potency Mod2->MAO Bulky groups often decrease potency Mod3->LSD1 Large para-substituents well-tolerated Mod3->MAO Smaller, lipophilic substituents favored

Caption: Key SAR trends for N-benzylcyclopropanamine analogues targeting LSD1 vs. MAO.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate, Detection Mix) start->reagent_prep plate_setup Plate Setup (Add Inhibitor & Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate & Detection Mix) pre_incubation->reaction_initiation fluorescence_reading Kinetic Fluorescence Reading reaction_initiation->fluorescence_reading data_analysis Data Analysis (% Inhibition, IC50 Calculation) fluorescence_reading->data_analysis end End data_analysis->end

Caption: General experimental workflow for a fluorometric enzyme inhibition assay.

Conclusion: A Scaffold of Opportunity

The N-benzylcyclopropanamine scaffold continues to be a rich source of inspiration for the design of potent and selective enzyme inhibitors. The comparative SAR analysis presented in this guide underscores the remarkable ability to steer the biological activity of these compounds towards either MAOs or LSD1 through rational, structure-based design. For researchers in the fields of neuroscience, oncology, and beyond, a thorough understanding of these SAR principles is invaluable for the development of the next generation of targeted therapeutics. The journey from a non-selective MAO inhibitor to a highly selective LSD1 inhibitor is a testament to the power of medicinal chemistry to unravel and exploit the subtle yet profound differences in the active sites of related enzymes.

References

  • Kumar, B., et al. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(54), 48483-48505. [Link]

  • Kumar, V., & Kumar, B. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(54), 48483-48505. [Link]

  • Kumar, S., & Kumar, V. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Deciphering the detailed structure - activity relationship of coumarins as Monoamine oxidase enzyme inhibitors - An updated review. [Link]

  • Zhou, C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLoS ONE, 12(2), e0171353. [Link]

  • ResearchGate. (n.d.). structure and activity relationship of monoamine oxidase inhibitors. [Link]

  • Culhane, J. C., et al. (2010). Comparative Analysis of Small Molecules and Histone Substrate Analogues as LSD1 Lysine Demethylase Inhibitors. Journal of the American Chemical Society, 132(9), 3164–3176. [Link]

  • Culhane, J. C., et al. (2010). Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors. PMC, 2828777. [Link]

  • Scholars@Duke. (n.d.). Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. [Link]

  • Itami, K. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. [Link]

  • Agrawal, P., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of the Brazilian Chemical Society, 34, 1-21. [Link]

  • ResearchGate. (n.d.). MAO-B Inhibitory Potencies of Benzothiazinones and Standard Compounds... [Link]

  • Gökhan-Kelekçi, N., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Scientific Reports, 10(1), 1-17. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Kondeva-Burdina, M., et al. (2024). N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease. International Journal of Molecular Sciences, 25(5), 2736. [Link]

  • Tsolaki, E., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 28(12), 4811. [Link]

  • Al-Salahi, R., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 863-876. [Link]

  • ResearchGate. (n.d.). In vitro kinetic study and reversibility testing for inhibition of MAO-B by compounds 1p and 1y. [Link]

  • Al-Salahi, R., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PMC, 6458213. [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Selectivity in Drug Discovery The journey of a drug candidate from discovery to clinical application is fraught with challen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the potential for off-target interactions. Cross-reactivity, the unintended binding of a compound to proteins other than its primary therapeutic target, can lead to a spectrum of adverse effects, undermining the safety and efficacy of a new drug. Therefore, a rigorous assessment of a compound's selectivity is a cornerstone of modern preclinical drug development.[1][2][3]

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride incorporates several structural motifs of pharmacological interest. The benzylamine core is a feature in numerous bioactive molecules and can interact with monoamine oxidases (MAOs) and various neurotransmitter receptors.[4][5] The cyclopropylamine group, a feature in many FDA-approved drugs, is known to enhance potency and metabolic stability but can also be susceptible to specific metabolic pathways that may lead to reactive intermediates.[6][7][8] Understanding the potential interplay of these structural features is key to anticipating and testing for potential off-target activities.

This guide provides a multi-tiered strategy for building a comprehensive cross-reactivity profile, encompassing in silico, in vitro, and in vivo approaches.

Part 1: Predictive Analysis and In Silico Screening

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable insights into potential cross-reactivity.[9][10][11] These approaches leverage the known structures of thousands of proteins to predict binding interactions.

Methodology:

  • Molecular Similarity Analysis: The 2D and 3D structure of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride can be compared against databases of compounds with known off-target activities.[9] High structural similarity to a compound known to bind to a particular off-target is a red flag that warrants further investigation.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups necessary for binding to a specific target. The structure of our compound of interest can be screened against a library of pharmacophore models for various off-targets.

  • Molecular Docking: In this method, the 3D structure of the compound is computationally "docked" into the binding sites of a panel of known off-target proteins. The predicted binding energy can suggest the likelihood of an interaction.

These in silico methods are not definitive but are invaluable for prioritizing which experimental assays to conduct.[9][12]

Part 2: In Vitro Cross-Reactivity Profiling: A Tiered Approach

In vitro screening is the gold standard for identifying off-target interactions in early-stage drug discovery.[13] A tiered approach allows for efficient and cost-effective evaluation.

Tier 1: Broad Panel Screening

The initial step involves screening the compound against a large panel of receptors, ion channels, enzymes, and transporters at a single, high concentration (typically 1-10 µM). Several commercial services offer such panels, which can cover hundreds of potential off-targets.[14][15][16]

Experimental Protocol: Radioligand Binding Assay

A common method for broad panel screening is the radioligand binding assay. This technique measures the ability of the test compound to displace a known, radioactively labeled ligand from its target.

Step-by-Step Methodology:

  • Preparation of Target: A cell membrane preparation or purified protein expressing the target of interest is prepared.

  • Incubation: The target preparation is incubated with a fixed concentration of a specific radioligand and the test compound (N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated.

A significant inhibition (typically >50%) at the screening concentration is considered a "hit" and warrants further investigation.

Tier 2: Functional Follow-up and Potency Determination

A binding "hit" does not necessarily translate to a functional effect. Therefore, any targets identified in Tier 1 must be evaluated in functional assays to determine if the compound acts as an agonist, antagonist, or modulator of the target's activity.

Experimental Protocol: Cellular Reporter Assay (for GPCRs)

For G-protein coupled receptors (GPCRs), a common off-target class, cellular reporter assays are frequently used.

Step-by-Step Methodology:

  • Cell Line: A cell line is engineered to express the GPCR of interest and a reporter gene (e.g., luciferase or β-galactosidase) linked to a downstream signaling element (e.g., CREB).

  • Treatment: The cells are treated with varying concentrations of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride.

  • Lysis and Substrate Addition: After an incubation period, the cells are lysed, and a substrate for the reporter enzyme is added.

  • Detection: The product of the enzymatic reaction (e.g., light from luciferase) is measured.

  • Analysis: The concentration-response curve is plotted to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation:

The results from these assays should be compiled into a clear, comparative table.

TargetPrimary FunctionAssay TypeResult (IC50/EC50/Ki)Comparison Compound A (IC50/EC50/Ki)Comparison Compound B (IC50/EC50/Ki)
Primary Target X Therapeutic Effect Functional [Hypothetical Value] [Value] [Value]
hERG ChannelCardiac Action PotentialElectrophysiology> 30 µM5 µM15 µM
5-HT2B ReceptorVasoconstriction/d-LationBinding5.2 µM0.1 µM> 30 µM
MAO-ANeurotransmitter MetabolismEnzyme Inhibition15 µM25 µM0.05 µM
Alpha-1 AdrenoceptorVasoconstrictionFunctional> 30 µM0.01 µM2 µM

This table presents hypothetical data for illustrative purposes.

Part 3: In Vivo Safety Pharmacology

The ultimate test of cross-reactivity is to assess the physiological consequences in a living organism.[1][17] In vivo studies are designed to uncover any adverse effects on major organ systems, guided by the findings from in vitro and in silico analyses.

Core Battery Studies:

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate a core battery of safety pharmacology studies.[1]

  • Central Nervous System (CNS): A functional observational battery (FOB) or modified Irwin screen in rodents is used to assess changes in behavior, motor activity, and autonomic function.

  • Cardiovascular System: Telemetered animals (typically dogs or non-human primates) are used to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.[18] Special attention is paid to any signs of arrhythmia, a potential consequence of hERG channel block.

  • Respiratory System: Respiratory rate and tidal volume are measured, often using whole-body plethysmography in rodents.

Any findings in these studies must be carefully correlated with the in vitro cross-reactivity profile to establish a mechanistic link between off-target engagement and the observed physiological effect.

Visualizing the Workflow

A systematic approach is crucial for a comprehensive cross-reactivity assessment.

CrossReactivityWorkflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Assessment cluster_analysis Integrated Risk Assessment in_silico Computational Screening (Similarity, Docking) prioritize Prioritize Targets in_silico->prioritize Identify Potential Hits tier1 Tier 1: Broad Panel Screen (e.g., >100 targets @ 10µM) prioritize->tier1 Guide Experimental Design tier2 Tier 2: Dose-Response (IC50/EC50 Determination) tier1->tier2 Follow-up on Hits tier3 Tier 3: Functional Assays (Agonist/Antagonist Mode) tier2->tier3 in_vivo Safety Pharmacology (CNS, CV, Respiratory) tier3->in_vivo Inform In Vivo Study Design tox Toxicology Studies in_vivo->tox analysis Synthesize Data & Build Cross-Reactivity Profile tox->analysis

Caption: A tiered workflow for assessing cross-reactivity.

Conclusion: Building a Comprehensive Safety Profile

The assessment of cross-reactivity is an iterative process that integrates computational, in vitro, and in vivo data. For a compound like N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, a systematic evaluation of its interactions with known off-targets, particularly those associated with the benzylamine and cyclopropylamine moieties, is essential. By following the structured approach outlined in this guide, researchers can build a robust cross-reactivity profile, enabling informed decisions about the continued development of a drug candidate and ultimately contributing to the discovery of safer and more effective medicines.

References

  • Title: Benzylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Safety Pharmacology Services Source: ICE Bioscience URL: [Link]

  • Title: Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays Source: National Center for Biotechnology Information URL: [Link]

  • Title: In vitro safety pharmacology profiling: what else beyond hERG? Source: PubMed URL: [Link]

  • Title: Pharmacology Safety Panel Source: ChemPartner URL: [Link]

  • Title: Industry-leading In Vitro Safety Pharmacology Profiling Source: Eurofins Discovery URL: [Link]

  • Title: In Vitro Safety Pharmacology Assays Source: Charles River Laboratories URL: [Link]

  • Title: What are preclinical safety pharmacology requirements? Source: Patsnap URL: [Link]

  • Title: Formulation of a Computational Model for Predicting Drug Reactions Using Machine Learning Source: International Journal of Computer URL: [Link]

  • Title: New computational method helps predict adverse drug reaction better than traditional computing methods Source: News-Medical.Net URL: [Link]

  • Title: Inhibition of uptake of catecholamines by benzylamine derivatives Source: PubMed URL: [Link]

  • Title: Preclinical Studies in Drug Development Source: PPD URL: [Link]

  • Title: Exploring the Applications and Benefits of Benzylamine Source: Pellos Group URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: Food and Drug Administration URL: [Link]

  • Title: Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey Source: Oxford Academic URL: [Link]

  • Title: Preclinical Drug Safety Surveillance Foundation for Clinical Pharmacovigilance Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals Source: European Medicines Agency URL: [Link]

  • Title: Computational Methods for Predicting Chemical Reactivity of Covalent Compounds Source: ChemRxiv URL: [Link]

  • Title: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors Source: National Center for Biotechnology Information URL: [Link]

  • Title: New, simple and accessible method creates potency-increasing structure in drugs Source: Penn State URL: [Link]

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery URL: [Link]

  • Title: The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of N-Aryl Cyclopropylamines for the Modern Medicinal Chemist

The N-aryl cyclopropylamine motif is a privileged scaffold in modern drug discovery, prized for its unique conformational rigidity, metabolic stability, and ability to modulate physicochemical properties. Its incorporati...

Author: BenchChem Technical Support Team. Date: March 2026

The N-aryl cyclopropylamine motif is a privileged scaffold in modern drug discovery, prized for its unique conformational rigidity, metabolic stability, and ability to modulate physicochemical properties. Its incorporation into lead compounds often enhances potency and pharmacokinetic profiles. Consequently, the efficient and scalable synthesis of these valuable building blocks is a critical endeavor for researchers in the pharmaceutical and agrochemical industries. This guide provides an in-depth comparison of the most prevalent synthetic strategies for accessing N-aryl cyclopropylamines, offering field-proven insights and experimental data to inform your selection of the optimal route for your specific target.

Transition Metal-Catalyzed Cross-Coupling: The Workhorses of C-N Bond Formation

The direct formation of the C(aryl)-N bond through cross-coupling reactions stands as the most powerful and versatile approach to N-aryl cyclopropylamines. Two primary methods dominate this space: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: A Robust and Versatile Powerhouse

Pioneered by Stephen Buchwald and John Hartwig, this palladium-catalyzed reaction has become an indispensable tool for C-N bond formation.[1] Its broad substrate scope and functional group tolerance have made it a go-to method for the synthesis of complex aryl amines.[2]

The catalytic cycle of the Buchwald-Hartwig amination is a well-orchestrated sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination.[3] The choice of each component is critical for a successful transformation.

  • Palladium Precatalyst: Air-stable and commercially available precatalysts, such as those based on allylpalladium, are often preferred for their ease of handling and high activity.[4] The palladium(0) active species is generated in situ.

  • Ligand: The ligand is arguably the most crucial component, dictating the reaction's efficiency and scope. Sterically hindered and electron-rich phosphine ligands (e.g., BrettPhos, tBuXPhos) are highly effective as they promote both the oxidative addition and the challenging reductive elimination steps.[4][5]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the palladium-amide intermediate.[3] The choice of base can influence the reaction rate and compatibility with other functional groups.[2]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a moisture-free environment, which is critical for the stability of the catalyst and intermediates.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(L)-X Pd(0)L->Oxidative_Addition Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition R-NH2 Cyclopropylamine (R-NH2) Ligand_Exchange Ar-Pd(II)(NH2R)-X R-NH2->Ligand_Exchange Base Base Deprotonation Ar-Pd(II)(NHR)-BaseH+ Base->Deprotonation Product N-Aryl Cyclopropylamine (Ar-NHR) Oxidative_Addition->Ligand_Exchange + R-NH2 - L Ligand_Exchange->Deprotonation + Base Reductive_Elimination Product + Pd(0)L Deprotonation->Reductive_Elimination Reductive Elimination caption Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The following protocol is a generalized procedure for the Buchwald-Hartwig amination. Each step is designed to ensure the integrity of the catalytic system.

Protocol: General Procedure for Buchwald-Hartwig Amination [6][7]

  • Inert Atmosphere Preparation: An oven-dried Schlenk tube containing a magnetic stir bar is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., YPhos, 4.8 mol%). The tube is sealed, evacuated, and backfilled with argon three times. This rigorous exclusion of air and moisture is paramount to prevent catalyst deactivation.

  • Reagent Addition: Under the inert atmosphere, the base (e.g., NaOtBu, 1.5-2.0 equiv), aryl halide (1.0 equiv), and cyclopropylamine (1.2 equiv) are added.

  • Solvent Addition and Reaction: Anhydrous solvent (e.g., toluene) is added via syringe. The reaction mixture is then stirred at the appropriate temperature (room temperature to 110 °C) and monitored by TLC or LC-MS until completion.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Ullmann Condensation: A Cost-Effective Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[8] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements with ligand-assisted protocols have made it a milder and more attractive option, particularly for large-scale syntheses due to the lower cost of copper compared to palladium.[8][9]

The mechanism of the Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle.[10] The reaction is initiated by the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then furnishes the N-aryl cyclopropylamine and regenerates the active Cu(I) catalyst.[10] The introduction of chelating ligands, such as 1,10-phenanthroline or specific hydrazides, accelerates the reaction and allows for milder conditions.[9][11][12][13][14]

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Start Dry Schlenk Flask under Argon Add_Reagents Add CuI (5 mol%), Ligand (5 mol%), Base (e.g., K2CO3, 2 equiv), Aryl Bromide (1 equiv), and Cyclopropylamine (1.2 equiv) Start->Add_Reagents Add_Solvent Add Anhydrous Solvent (e.g., DMSO) Add_Reagents->Add_Solvent Heat Heat to specified temperature (e.g., room temp. to 110 °C) Add_Solvent->Heat Stir Vigorous Stirring Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Upon Completion Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Pure N-Aryl Cyclopropylamine Purify->End caption Figure 2. General Experimental Workflow for Ullmann Condensation.

Caption: Figure 2. General Experimental Workflow for Ullmann Condensation.

The following protocol outlines a modern, ligand-assisted Ullmann condensation.

Protocol: Ligand-Assisted Ullmann Condensation [8][11][12]

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the copper(I) iodide (5 mol%), the ligand (e.g., N-carbazolyl-1H-pyrrole-2-carbohydrazide, 5 mol%), the base (e.g., K₂CO₃, 2 equiv), the aryl halide (1.0 equiv), and cyclopropylamine (1.2 equiv).

  • Solvent Addition and Reaction: Add anhydrous DMSO and stir the mixture vigorously at the specified temperature (which can be as low as room temperature with optimized ligand systems).[11][12][13][14]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, add water, and extract the product with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Reductive Amination: A Classical Approach from Carbonyl Compounds

Reductive amination is a well-established and reliable method for synthesizing amines, including N-aryl cyclopropylamines.[15] This two-step, one-pot process involves the formation of an imine or enamine intermediate from an aryl aldehyde or ketone and cyclopropylamine, followed by in situ reduction.[16]

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine is then reduced to the final amine product.

  • Carbonyl Compound: A wide range of aryl aldehydes and ketones can be used.

  • Reducing Agent: Mild and selective reducing agents are crucial to avoid the reduction of the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is a popular choice due to its mildness and tolerance of slightly acidic conditions which favor imine formation.[16] Sodium borohydride can also be used.[15]

  • Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for this reaction.

Reductive_Amination_Mechanism Aryl_Aldehyde Aryl Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Aryl_Aldehyde->Hemiaminal Cyclopropylamine Cyclopropylamine Cyclopropylamine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Product N-Aryl Cyclopropylamine Imine->Product Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product Reduction caption Figure 3. Mechanism of Reductive Amination.

Sources

Comparative

Inter-Laboratory Validation of Assays for Cyclopropylamine-Based LSD1 Inhibitors: A Comparative Guide

Introduction & Mechanistic Context Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a critical epigenetic enzyme responsible for repressing gene expression by demethylating mono- and di-methylated histone H3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a critical epigenetic enzyme responsible for repressing gene expression by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2)[1]. In oncology drug development, cyclopropylamine-based inhibitors (such as tranylcypromine [TCP] derivatives and iadademstat) represent the most clinically advanced class of LSD1 modulators.

Unlike reversible competitive inhibitors, cyclopropylamines act as mechanism-based irreversible inactivators. As detailed in 2, these compounds undergo cyclopropyl ring opening within the enzyme's active site, subsequently forming a covalent adduct with the C4a and N5 atoms of the FAD cofactor[2].

Because of this irreversible mechanism, standard IC50​ values are highly dependent on assay conditions (specifically pre-incubation time). Accurate inter-laboratory validation requires measuring time-dependent inhibition kinetics ( kinact​/KI​ ) and utilizing orthogonal assay formats to rule out compound-mediated interference[1].

G cluster_0 LSD1 Catalytic Cycle H3K4me2 H3K4me2 Peptide LSD1_FAD LSD1-FAD (Active) H3K4me2->LSD1_FAD Substrate Binding H3K4me1 H3K4me1 + H2O2 LSD1_FAD->H3K4me1 Demethylation Adduct Covalent FAD Adduct (Inactive) LSD1_FAD->Adduct Irreversible Inhibition TCP Cyclopropylamine Inhibitor TCP->LSD1_FAD Ring Opening

Caption: Mechanism of LSD1 inactivation by cyclopropylamine inhibitors via FAD adduct formation.

The Causality Behind Inter-Laboratory Discrepancies

When profiling cyclopropylamines across different laboratories, discrepancies in potency often arise not from biological variance, but from the physical chemistry of the assays themselves. A robust, self-validating screening cascade must account for the following causal relationships:

  • ROS Scavenging in Coupled Assays: The classic peroxidase-coupled assay measures LSD1 activity by detecting H2​O2​ (a byproduct of demethylation) using Horseradish Peroxidase (HRP) and a fluorogenic substrate like Amplex Red[1]. If a cyclopropylamine derivative possesses antioxidant properties, it will scavenge H2​O2​ , artificially reducing the fluorescent signal and presenting as a false-positive inhibitor.

  • Singlet Oxygen Quenching in AlphaScreen: AlphaScreen relies on the transfer of singlet oxygen over distances up to 200 nm[3]. Compounds that quench singlet oxygen will cause a false loss of signal, misrepresenting the inhibitor's potency[4].

  • Inner Filter Effects in TR-FRET: While TR-FRET (operating at 1-10 nm distances) is less susceptible to singlet oxygen quenching, highly conjugated cyclopropylamines may absorb the excitation or emission wavelengths of the Europium cryptate fluorophores, necessitating careful baseline controls[4].

Objective Comparison of Assay Technologies

To establish a self-validating system, laboratories must cross-reference data between byproduct-detection assays and product-detection assays. The table below summarizes the performance metrics of the primary methodologies used in the field.

Assay FormatDetection MechanismPrimary TargetThroughputPrimary Interference LiabilityBest Use Case
Peroxidase-Coupled Fluorescence (Amplex Red) H2​O2​ (Byproduct)Medium (96/384-well)ROS Scavengers, Auto-fluorescenceContinuous kinetic monitoring for kinact​/KI​ determination.
TR-FRET / HTRF Time-Resolved FRETH3K4me1 (Product)High (384/1536-well)Inner-filter effects, Fluorophore quenchingHigh-throughput primary screening; orthogonal validation.
AlphaScreen ChemiluminescenceH3K4me1 (Product)High (384/1536-well)Singlet oxygen quenchers, Color quenchingHighly sensitive end-point detection for weak inhibitors.
Mass Spectrometry Label-Free (RapidFire)Substrate/Product RatioMedium-HighNone (Direct measurement)Gold-standard validation; resolving assay discrepancies.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following step-by-step methodologies detail the implementation of an orthogonal cross-validation workflow. By running both a continuous biochemical assay and an endpoint proximity assay, researchers can confidently isolate true target engagement from assay artifacts.

Protocol A: Peroxidase-Coupled Assay (Continuous Kinetic Monitoring)

Purpose: To determine the time-dependent inhibition parameters ( kinact​/KI​ ) characteristic of cyclopropylamines.[5]

  • Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4). Prepare a 2X detection mix containing 0.1 mM Amplex Red and 1 U/mL Horseradish Peroxidase (HRP).

  • Enzyme-Inhibitor Pre-incubation (Critical Step): Because cyclopropylamines are covalent inactivators, pre-incubation is mandatory. In a black 96-well microplate, mix 38.5 nM human recombinant LSD1 with 3-fold serial dilutions of the cyclopropylamine inhibitor[5]. Incubate on ice for 15 to 60 minutes to allow FAD adduct formation.

  • Reaction Initiation: Add di-methylated H3K4 peptide substrate (final concentration at or near Km​ , typically 10-20 μM ) along with the 2X detection mix to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 530 nm, Emission: 590 nm). Read continuously for 30 minutes.

  • Data Analysis: Calculate the pseudo-first-order rate constants ( kobs​ ) for each inhibitor concentration to derive kinact​ and KI​ .

Protocol B: TR-FRET Assay (Endpoint Product Detection)

Purpose: To orthogonally validate hits by directly measuring the demethylated peptide product, bypassing potential H2​O2​ interference.[3]

  • Enzymatic Reaction: In a white 384-well low-volume plate, incubate LSD1 enzyme with the cyclopropylamine inhibitor for 30 minutes at room temperature.

  • Substrate Addition: Add biotinylated H3K4me2 peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection Mixture Addition: Stop the reaction by adding a detection buffer containing a Europium-labeled anti-H3K4me1/0 antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Signal Development: Incubate for 1 hour protected from light to allow the FRET complex to form[3].

  • Readout: Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm). Calculate the 665/620 nm ratio to quantify the demethylated product.

Workflow Start Cyclopropylamine Library Screening Split Orthogonal Assay Allocation Start->Split Assay1 Peroxidase-Coupled (H2O2 Detection) Split->Assay1 Assay2 TR-FRET / HTRF (Product Detection) Split->Assay2 Assay3 Mass Spectrometry (Label-Free) Split->Assay3 Hit Concordance Analysis (kinact/KI Validation) Assay1->Hit Flag ROS Scavengers Assay2->Hit Flag Fluorescent Quenchers Assay3->Hit Gold Standard Reference

Caption: Orthogonal cross-validation workflow to eliminate assay-specific interference artifacts.

Data Interpretation & Causality (E-E-A-T)

When analyzing inter-laboratory data, scientists must look for concordance between the byproduct ( H2​O2​ ) and product (H3K4me1) readouts.

  • Scenario A (Concordant): A compound exhibits a kinact​/KI​ of 20,000M−1s−1 in the peroxidase assay and a highly correlated IC50​ shift in the TR-FRET assay following pre-incubation. This confirms true, covalent LSD1 inactivation.

  • Scenario B (Discordant - False Positive): A compound shows high potency in the peroxidase assay but no activity in TR-FRET or Mass Spectrometry. Causality: The compound is likely acting as a reducing agent/antioxidant, neutralizing the H2​O2​ before it can react with Amplex Red, rather than inhibiting LSD1.

  • Scenario C (Discordant - False Negative): A compound shows poor potency in TR-FRET but high activity in Mass Spectrometry. Causality: The compound's absorbance spectrum overlaps with the Europium emission (620 nm), causing an inner-filter effect that masks true target engagement[3].

By enforcing this self-validating framework, drug development professionals can prevent the costly advancement of artifactual hits and ensure the robust characterization of novel cyclopropylamine-based therapeutics.

References

  • Source: NIH (PMC)
  • Source: NIH (PMC)
  • Source: ACS Publications / NIH (PMC)
  • Source: NIH (PMC)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of N-(2-Ethoxybenzyl)cyclopropanamine Hydrochloride

As drug development professionals and research scientists, managing the lifecycle of pharmaceutical intermediates is as critical as the synthesis itself. N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and research scientists, managing the lifecycle of pharmaceutical intermediates is as critical as the synthesis itself. N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride (CAS: 1050214-65-7) is a high-value secondary amine salt utilized in advanced chemical synthesis. However, its disposal presents specific logistical and safety challenges due to its halogenated nature and biological activity.

This guide provides field-proven, self-validating protocols for the safe handling and disposal of this compound. By understanding the mechanistic reasoning behind these procedures, laboratories can ensure strict compliance with Resource Conservation and Recovery Act (RCRA) guidelines while protecting personnel and the environment.

Chemical Profiling & Waste Characterization

Before initiating any disposal protocol, it is essential to characterize the waste stream. Because this compound contains a chloride counterion, it must be strictly managed as Halogenated Organic Waste [2].

Table 1: Quantitative Data and Waste Classification

PropertyValue
Chemical Name N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride
CAS Number 1050214-65-7
Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
Physical State Solid (Crystalline Powder)
RCRA Waste Classification Halogenated Organic Waste
The Causality of Amine Hydrochloride Disposal

As a Senior Application Scientist, I emphasize that following a protocol blindly is a vulnerability; understanding the why ensures operational resilience. We treat amine hydrochlorides differently than standard organic waste for three fundamental reasons:

  • The Halogen Factor: The ionically bound chlorine dictates the entire downstream lifecycle. If mixed with non-halogenated waste, incineration can generate corrosive hydrogen chloride (HCl) gas or highly toxic dioxins. Therefore, this waste must be segregated and routed to a Treatment, Storage, and Disposal Facility (TSDF) equipped with specialized flue-gas scrubbers [2][3].

  • Acid-Base Dynamics: In aqueous solutions, amine hydrochlorides act as weak acids (pH ~4.0–5.5). If unneutralized aqueous waste is placed into standard metal 55-gallon drums, it causes slow galvanic corrosion over time, leading to catastrophic drum failure. Neutralization is a non-negotiable prerequisite for aqueous streams [1].

  • Environmental Toxicity: Amines and their salts often exhibit acute aquatic toxicity. Preventing entry into the sanitary sewer system is both a strict legal requirement and an ethical scientific obligation [1].

Operational Protocols (Step-by-Step)

Every protocol below is designed as a self-validating system —meaning the procedure contains built-in checkpoints to mathematically or physically prove the step was executed correctly.

Protocol A: Solid Waste Management (Unused or Contaminated Reagent)

Use this protocol for expired powders, contaminated weighing boats, or solid reaction byproducts.

  • Segregation: Collect all solid waste containing the compound in a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE). Do not use metal containers.

  • Labeling: Immediately affix a hazardous waste tag. Mark explicitly as: "Hazardous Waste - Halogenated Organic Solid (Amine Hydrochloride)."

  • Storage: Store in a designated satellite accumulation area away from strong oxidizers or strong bases.

  • Self-Validating Step: Mass Balance Check. The protocol is validated when your laboratory's waste log accurately reflects the mass balance of the consumed reagent versus the generated waste, ensuring zero unaccounted material loss to the environment.

Protocol B: Aqueous Waste Neutralization & Extraction

Use this protocol for aqueous washes or solutions containing dissolved N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride.

  • Initial Assessment: Transfer the aqueous waste to a wide-mouth glass beaker inside a certified chemical fume hood. Measure the initial pH (expected to be slightly acidic).

  • Neutralization: Under continuous magnetic stirring, slowly add 1M Sodium Bicarbonate ( NaHCO3​ ) or 1M Sodium Hydroxide ( NaOH ) dropwise.

  • Observation: Watch for mild effervescence (if using bicarbonate). Continue addition until gas evolution ceases.

  • Self-Validating Step: pH Stabilization. Do not rely solely on calculated molarity. The system validates itself when a calibrated pH meter or broad-spectrum pH paper confirms a stable reading between 6.0 and 8.0 for at least 5 minutes under continuous stirring. Only then is the solution safe to transfer.

  • Transfer: Pour the neutralized solution into the designated "Halogenated Aqueous Waste" carboy.

Protocol C: Empty Container Decontamination

Use this protocol for the original glass vials or reagent bottles.

  • Triple Rinse: In a fume hood, add a small volume of a compatible volatile solvent (e.g., ethanol or methanol) to the empty container. Cap and invert repeatedly to dissolve residual amine salt.

  • Waste Routing: Pour the rinsate directly into your halogenated organic liquid waste stream. Repeat this process three times.

  • Drying: Leave the uncapped container in the back of the fume hood to air dry completely.

  • Self-Validating Step: Visual Clarity. The container is considered fully decontaminated only when the final solvent rinse evaporates completely, leaving zero visible crystalline residue on the glass. If a white film persists, repeat the triple-rinse cycle.

  • Defacing: Thoroughly deface or remove the original chemical label and dispose of the clean glass as regular laboratory glass waste.

Workflow Visualization

To streamline laboratory decision-making, follow the logical workflow mapped below for routing N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride waste.

G A Waste Generation N-(2-Ethoxybenzyl)cyclopropanamine HCl B Phase Separation A->B C1 Solid Waste / Powders B->C1 C2 Aqueous Solutions B->C2 D1 Direct Packaging (Halogenated Organic Solid) C1->D1 D2 Neutralization (pH 6-8) using NaHCO3 or NaOH C2->D2 E Halogenated Waste Stream Segregation & Labeling D1->E D2->E F EPA-Approved TSDF High-Temp Incineration with Scrubbers E->F

Figure 1: Operational workflow for N-(2-Ethoxybenzyl)cyclopropanamine HCl waste disposal.

References
  • Hazardous Waste Listings and Characteristic Wastes (RCRA). U.S. Environmental Protection Agency (EPA). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.